(5-phenyl-1H-imidazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1H-imidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRELUUJYACRYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175531-38-1 | |
| Record name | (5-phenyl-1H-imidazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of (5-phenyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-phenyl-1H-imidazol-2-yl)methanamine is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry. Its structural motif is present in a variety of compounds investigated for therapeutic applications, leveraging the imidazole core's ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. This guide provides an in-depth, technically-focused overview of a common and reliable synthetic route to this compound, followed by a detailed protocol for its purification and comprehensive characterization using modern analytical techniques. The causality behind critical experimental choices is emphasized to provide a framework for troubleshooting and adaptation.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in drug discovery, famously present in the amino acid histidine, the neurotransmitter histamine, and numerous approved therapeutic agents.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for protonation at physiological pH make it a versatile component in designing molecules that interact with biological targets.[3] The specific scaffold, this compound, combines the imidazole core with a phenyl group, which can engage in hydrophobic or π-stacking interactions, and a primary aminomethyl group, which provides a key site for further chemical elaboration and salt formation. This combination makes it a sought-after intermediate for constructing more complex drug candidates.[4]
Strategic Approach to Synthesis
The synthesis of substituted imidazoles can be approached through various classical methods, such as the Radziszewski or Debus synthesis.[5][6] However, for constructing the specific this compound target, a multi-step approach starting from more readily available precursors is often more practical and higher yielding. The strategy detailed here involves the formation of an intermediate 2-azidomethyl-5-phenyl-1H-imidazole, followed by a clean reduction to the desired primary amine. This pathway is advantageous as it avoids harsh conditions that could degrade the imidazole ring and utilizes a reliable azide reduction step.
Below is a conceptual workflow for the synthesis and subsequent characterization.
Caption: Overall workflow from synthesis to final characterization.
Detailed Synthetic Protocol
This protocol is divided into three main stages: synthesis of the azide intermediate, cyclization to form the imidazole ring, and reduction to the final amine product.
Stage 1: Synthesis of 2-azido-1-phenylethanone
The first step involves a nucleophilic substitution of the bromide from 2-bromo-1-phenylethanone (α-bromoacetophenone) with an azide ion.
-
Rationale: Sodium azide is a highly effective and economical source of the azide nucleophile. Acetone is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction, while a small amount of water aids in dissolving the sodium azide. The reaction is performed at reflux to ensure a reasonable reaction rate.
Step-by-Step Protocol:
-
To a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone (5 mL per 1 g of starting material), add a solution of sodium azide (1.5 eq) in a minimal amount of water.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-azido-1-phenylethanone as a crude product, which can often be used in the next step without further purification.
Stage 2: Formation of 2-(azidomethyl)-5-phenyl-1H-imidazole
This step involves a condensation reaction to form the imidazole ring.
-
Rationale: This cyclization utilizes formamidine acetate as a source for the remaining carbon and nitrogen atoms of the imidazole ring. Ammonia is used to maintain a basic pH, which facilitates the condensation and ring-closing steps. Dioxane is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reaction components.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the crude 2-azido-1-phenylethanone (1.0 eq) and formamidine acetate (2.5 eq) in 1,4-dioxane.
-
Add aqueous ammonia (25-30% solution, ~5 eq) to the mixture.
-
Heat the reaction to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.
-
The resulting residue contains the crude product, 2-(azidomethyl)-5-phenyl-1H-imidazole.
Stage 3: Reduction to this compound
The final step is the reduction of the azide group to the primary amine.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing azides to amines. The primary byproducts are nitrogen gas and the catalyst, which can be easily removed by filtration. Methanol is an ideal solvent as it readily dissolves the imidazole intermediate and is compatible with the hydrogenation conditions.
Step-by-Step Protocol:
-
Dissolve the crude 2-(azidomethyl)-5-phenyl-1H-imidazole in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete in 4-12 hours. Monitor by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 100% DCM to 95:5 DCM:MeOH, then to 90:10 DCM:MeOH), is often effective. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Mass Spectrometry
-
Objective: To confirm the molecular weight of the target compound.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this polar molecule.
-
Expected Result: The compound has a molecular formula of C₁₀H₁₁N₃ and a monoisotopic mass of approximately 173.10 g/mol . In positive ion mode, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 174.1.[7]
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Monoisotopic Mass | 173.0953 g/mol |
| Expected [M+H]⁺ (m/z) | ~174.10 |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. Due to fast tautomerization of the imidazole ring, some signals, particularly for the imidazole carbons, may be broad or difficult to detect in solution-state ¹³C NMR.[8]
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenyl & Imidazole): Expect a series of multiplets between δ 7.0-7.8 ppm, integrating to 6 protons (5 from the phenyl ring, 1 from the imidazole C4-H).
-
Methylene Protons (-CH₂-): A singlet should appear around δ 3.8-4.2 ppm, integrating to 2 protons.
-
Amine & Imidazole N-H Protons: Broad singlets corresponding to the -NH₂ and imidazole N-H protons will be present. Their chemical shift is variable and they are exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Expect signals in the δ 125-135 ppm region for the phenyl ring carbons and the imidazole C4/C5 carbons.
-
Imidazole C2: The carbon atom flanked by the two nitrogen atoms (C2) is expected to appear further downfield, typically in the δ 145-155 ppm region.
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon should appear as a distinct signal in the upfield region, typically around δ 40-45 ppm.
-
Table 2: Representative NMR Data (Predicted, in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂- | ~4.0 (s, 2H) | ~42.0 |
| Phenyl C-H | ~7.2-7.7 (m, 5H) | ~126.0 - 129.0 |
| Imidazole C4-H | ~7.1 (s, 1H) | ~118.0 |
| Imidazole C5-C(Ph) | - | ~130.0 |
| Phenyl C-ipso | - | ~134.0 |
| Imidazole C5 | - | ~136.0 |
| Imidazole C2 | - | ~150.0 |
| -NH₂ / Imidazole N-H | broad, variable | - |
Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is illustrative.
Caption: A logical flow for the analytical characterization process.
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis of this compound. By providing a rationale for the selection of reagents and conditions, it aims to equip researchers with the foundational knowledge to not only execute the synthesis but also to adapt it as needed. The detailed characterization plan ensures the final product's identity, structure, and purity are rigorously validated, a critical requirement for its application in medicinal chemistry and drug development programs.
References
- Dirisinala, P. R., et al. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research in Science and Engineering.
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 36.
- IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.
- Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole.
- Caloong Chemical Co., Ltd. (2024). Production Methods of 2-Phenylimidazole.
- Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 635-645.
- Ivanova, Y., & Gindeva, S. (2016). 13C CP-MAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 21(11), 1461.
Sources
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- 2. ijfmr.com [ijfmr.com]
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- 4. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (5-phenyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[4][5] (5-phenyl-1H-imidazol-2-yl)methanamine, a molecule combining the phenyl and aminomethyl-substituted imidazole moieties, represents a promising scaffold for the development of novel therapeutics. Understanding its fundamental physicochemical properties is a critical prerequisite for any rational drug design and development program, influencing everything from target binding and ADME (absorption, distribution, metabolism, and excretion) properties to formulation and manufacturability.
This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound (CAS 175531-38-1).[6][][8][9] Where experimental data for this specific molecule is not publicly available, we present established, field-proven experimental protocols for their determination. Furthermore, we explore computational approaches as a valid and increasingly reliable alternative for property prediction in early-stage drug discovery. This guide is designed to be a practical resource for researchers, enabling a thorough understanding and strategic utilization of this promising chemical entity.
Molecular Structure and Identification
IUPAC Name: this compound[6] CAS Number: 175531-38-1[6][][8][9] Molecular Formula: C₁₀H₁₁N₃[] Molecular Weight: 173.21 g/mol []
| Property | Value/Information | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 175531-38-1 | [6][][8][9] |
| Molecular Formula | C₁₀H₁₁N₃ | [] |
| Molecular Weight | 173.21 g/mol | [] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N2)CN | [6] |
| InChI Key | HPQQIZHQBBTZPR-UHFFFAOYSA-N | [6] |
| Physical Form | Powder | |
| Melting Point | 121-123 °C |
Synthesis and Spectroscopic Characterization
Characterization of the synthesized compound would rely on a suite of spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the imidazole ring proton, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns of the phenyl protons would provide information about the substitution pattern. The imidazole CH proton would likely appear as a singlet. The methylene protons adjacent to the amine would also likely be a singlet, and the NH and NH₂ protons may appear as broad singlets, with their chemical shifts being solvent-dependent.[11][12]
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are characteristic and can confirm the formation of the heterocyclic core.[11][12][13][14][15] The carbons of the phenyl group and the methylene carbon would also have predictable chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For this compound, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (173.0953 g/mol ).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidazole and amine groups, C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the imidazole and phenyl rings, and N-H bending of the amine group.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are pivotal as they dictate its behavior in biological systems.
Acid Dissociation Constant (pKa)
The pKa values of a molecule determine its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. This compound has two basic nitrogen centers: the imidazole ring and the primary amine. The imidazole ring is amphoteric, but in this context, the basicity of the sp² nitrogen is of primary interest.
Experimental Determination: UV-Vis Spectrophotometric Titration
A reliable method for determining pKa is through UV-Vis spectrophotometry, which is applicable if the compound possesses a chromophore close to the ionization center and the UV spectrum changes with ionization.[1][3][16]
Protocol:
-
Preparation of Solutions:
-
Sample Preparation for Measurement:
-
In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each well containing the different pH buffers. The final concentration of the compound should be in the micromolar range, and the percentage of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.[3]
-
-
UV-Vis Measurement:
-
Measure the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[3]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.[1]
-
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength across all buffers is crucial to minimize variations in activity coefficients, which can affect the pKa.
-
Low Organic Solvent Concentration: Organic co-solvents can alter the pKa of a compound. Keeping their concentration to a minimum ensures that the measured pKa is as close as possible to the value in a purely aqueous environment.
-
Wavelength Selection: Choosing a wavelength with the largest difference in absorbance between the ionized and unionized forms maximizes the signal-to-noise ratio, leading to a more accurate pKa determination.
Computational Prediction:
In the absence of experimental data, computational methods can provide a reliable estimate of pKa values. Quantum chemical calculations, such as those using Density Functional Theory (DFT) combined with a solvation model (e.g., Polarizable Continuum Model - PCM), can be employed to calculate the free energy change of the protonation/deprotonation reaction, from which the pKa can be derived.[17][18][19][20]
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic solvent (commonly n-octanol) and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually physiological pH 7.4) is more relevant.
Experimental Determination: Shake-Flask Method
The shake-flask method is the gold standard for LogP and LogD determination.[21][22][23][24][25]
Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD).
-
Saturate n-octanol with the aqueous buffer and vice versa by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[24]
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
-
Calculation:
-
LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[22]
-
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.
-
Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached equilibrium between the two phases.
-
Analytical Method: HPLC-UV is a common and reliable method for quantifying the concentration of the analyte in each phase due to its sensitivity and specificity.
Computational Prediction:
A variety of computational algorithms are available to predict LogP values based on the molecular structure. These methods are often based on fragmental contributions or whole-molecule properties. Several software packages can provide reliable in silico LogP predictions, which are particularly useful for high-throughput screening of virtual libraries.[26][27][28]
Aqueous Solubility
Aqueous solubility is a key factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.
Experimental Determination: Kinetic Solubility Assay
For early-stage drug discovery, kinetic solubility is often measured as it is a higher throughput method.[2][29][30][31][32]
Protocol:
-
Stock Solution Preparation:
-
Sample Preparation:
-
Separation of Undissolved Compound:
-
After incubation, the plate is filtered or centrifuged to separate any precipitated compound from the saturated solution.[30]
-
-
Quantification:
Causality Behind Experimental Choices:
-
Use of DMSO Stock: Starting from a DMSO stock solution is a common practice in high-throughput screening as many discovery compounds have poor aqueous solubility. However, it is important to be aware that this measures kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.
-
Incubation Time: The incubation time is a compromise between achieving a state close to equilibrium and the need for high throughput.
-
Detection Method: The choice of detection method depends on the compound's properties and the required sensitivity and accuracy. LC-MS is generally considered more accurate than direct UV measurement, as it is less prone to interference from other UV-absorbing species.
Crystal Structure
The solid-state structure of a compound, determined by X-ray crystallography, provides definitive information about its three-dimensional conformation, bond lengths, bond angles, and intermolecular interactions.[4][33][34][35][36] This information is invaluable for understanding its physical properties, such as melting point and solubility, and for structure-based drug design.
Experimental Determination: Single-Crystal X-ray Diffraction
Protocol:
-
Crystallization:
-
High-quality single crystals of this compound need to be grown. This is often the most challenging step and may require screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[4]
-
-
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected by a detector as the crystal is rotated.[4]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using computational methods to generate an initial electron density map.
-
The atomic positions are then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule in the crystal lattice.[4]
-
Causality Behind Experimental Choices:
-
Crystal Quality: The quality of the single crystal is paramount. A well-ordered crystal will produce a high-resolution diffraction pattern, leading to an accurate structure determination.
-
X-ray Source: The choice of X-ray wavelength (e.g., from a copper or molybdenum source) depends on the size of the unit cell and the elements present in the crystal.
-
Refinement Process: The refinement process is an iterative procedure that minimizes the difference between the observed diffraction data and the data calculated from the structural model, ensuring the final structure is as accurate as possible.
Conclusion and Future Directions
This compound is a molecule with significant potential in drug discovery, owing to its privileged imidazole core. This guide has outlined the essential physicochemical properties that must be evaluated to advance its development. While some basic data is available, a comprehensive experimental characterization of its pKa, LogD, aqueous solubility, and crystal structure is imperative. The protocols detailed herein provide a roadmap for researchers to obtain this critical information.
The interplay of these properties will ultimately determine the "drug-likeness" of this compound and its derivatives. For instance, the basicity of the molecule (pKa) will influence its behavior in the acidic environment of the stomach and its ability to interact with acidic residues in a target's binding pocket. Its lipophilicity (LogD) will govern its ability to cross cell membranes and the blood-brain barrier. Aqueous solubility will be a key determinant of its oral bioavailability and ease of formulation. Finally, a detailed understanding of its solid-state structure will inform strategies for salt selection and polymorph screening.
Future work should focus on the experimental determination of these properties, followed by the use of this data to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). This will enable the rational design of analogs with optimized biological activity and pharmaceutical properties, ultimately accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent.
References
- Chemagination. How to measure pKa by UV-vis spectrophotometry.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Belen O. et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 6(10), 1094-1098.
- Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731.
- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Lesyk, D., & Kheilik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861.
- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861.
- Alí-Torres, J., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
- Devarajegowda, H. C., et al. (2004).
- Ramos, J. pKa of a dye: UV-VIS Spectroscopy.
- Ramos, J. UV-Vis Spectrometry, pKa of a dye.
- Sorrenti, V., et al. (2006). Calculated log P values for imidazole derivatives A-C.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
- PharmaEducation. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
- Devarajegowda, H. C., et al. (2000). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Molecular Crystals and Liquid Crystals Science and Technology Section A Molecular Crystals and Liquid Crystals, 348(1), 317-330.
- Lesyk, D., & Kheilik, Y. (2024). LogP / LogD shake-flask method v1.
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.
- Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58914.
- The Royal Society of Chemistry. c7dt02584j1.pdf.
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(5-phenyl-1H-imidazol-2-yl)methanamine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of (5-phenyl-1H-imidazol-2-yl)methanamine
Authored by a Senior Application Scientist
Foreword: Charting the Unexplored Territory of a Novel Imidazole Derivative
The imidazole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds.[1][2] Its unique electronic characteristics and hydrogen bonding capabilities allow for potent and selective interactions with a wide array of biological targets, including enzymes, G-protein coupled receptors, and ion channels.[1][3] While extensive research has illuminated the mechanisms of many imidazole-containing drugs, the specific mode of action for this compound remains largely uncharacterized in publicly accessible literature.
This guide, therefore, adopts a proactive and predictive stance. Rather than merely summarizing existing data, we will leverage our field expertise to construct a logical, evidence-based framework for the systematic elucidation of its mechanism of action. We will proceed from foundational principles, drawing parallels from structurally similar, well-documented imidazole derivatives to propose high-probability biological targets. This document will serve as a comprehensive roadmap for researchers and drug development professionals, detailing the necessary experimental workflows, from initial target screening to downstream signaling analysis, required to definitively establish the pharmacological identity of this compound.
Structural Analysis and Hypothesized Biological Targets
The structure of this compound presents several key pharmacophoric features that inform our primary hypotheses:
-
The Imidazole Core: This heterocycle is a well-known bioisostere for histidine and histamine, capable of coordinating with metal ions in enzyme active sites and forming critical hydrogen bonds with receptor residues.[4][5]
-
The 2-Methanamine Group: The primary amine provides a basic center, likely protonated at physiological pH, enabling ionic interactions. Its position is analogous to substituents in known enzyme inhibitors and receptor ligands.[6]
-
The 5-Phenyl Group: This bulky, lipophilic group will significantly influence target binding, potentially through hydrophobic or pi-stacking interactions, and is a key determinant of selectivity and potency.
Based on these features and extensive precedent in the literature, we propose three primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis A: Histamine H3 Receptor Antagonism. The structurally related (1H-imidazol-5-yl)methanamine scaffold is a known pharmacophore for histamine H3 receptor ligands.[7] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for neurological disorders.
-
Hypothesis B: Nitric Oxide Synthase (NOS) Inhibition. Phenyl-substituted imidazoles have been reported as potent inhibitors of nitric oxide synthases (nNOS and iNOS), enzymes crucial in neurotransmission and inflammatory processes.[4] The imidazole ring can act as a heme ligand in the enzyme's active site.
-
Hypothesis C: Kinase Inhibition. The general structure of a substituted imidazole is a common motif in a wide variety of kinase inhibitors, which are central to oncology and inflammation research.[1][8]
The following sections will detail the experimental protocols required to systematically investigate each of these hypotheses.
Experimental Framework for Mechanism of Action Elucidation
This section provides a self-validating system of protocols designed to first identify the primary molecular target(s) and then to characterize the downstream functional consequences of the drug-target interaction.
Workflow for MoA Elucidation
Caption: Experimental workflow for elucidating the mechanism of action.
Phase 1: Target Identification and Validation
The initial phase is designed to be a broad-spectrum screening process to determine which, if any, of our primary hypotheses are correct.
Protocol 1: Radioligand Binding Assays for Histamine Receptors
-
Causality: This experiment directly measures the affinity of this compound for the histamine receptors. A high affinity for a specific receptor subtype (e.g., H3) provides strong evidence of direct interaction.
-
Methodology:
-
Source: Use commercially available cell membranes expressing recombinant human histamine H1, H2, H3, and H4 receptors.
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a serial dilution of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Allow to incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled ligand). The difference yields specific binding, ensuring the measured effect is receptor-mediated.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay
-
Causality: This assay directly quantifies the enzymatic activity of the three NOS isoforms in the presence of the test compound, establishing whether it acts as an inhibitor.
-
Methodology:
-
Source: Utilize purified recombinant human nNOS, iNOS, and eNOS enzymes.
-
Assay Principle: The most common method measures the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-[³H]arginine, and necessary co-factors (NADPH, FAD, FMN, BH4, calmodulin for nNOS/eNOS).
-
Incubation: Add serial dilutions of this compound to the reaction mixture and incubate at 37°C for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8). The resin binds the unreacted L-[³H]arginine, while the product, L-[³H]citrulline, remains in the supernatant.
-
Detection: Measure the radioactivity of the supernatant via scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for each NOS isoform.
-
-
Self-Validation: A known NOS inhibitor (e.g., L-NAME) is run in parallel as a positive control. A vehicle control (DMSO) establishes the baseline 100% activity. This confirms the assay is performing correctly and provides a benchmark for potency.
Phase 2: Cellular and Functional Confirmation
If Phase 1 yields a positive result, this next phase confirms that the molecular interaction translates into a functional cellular response.
Protocol 4: cAMP Accumulation Assay for H3 Receptor Function
-
Causality: The H3 receptor is a Gi-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the effect of an agonist, thus restoring cAMP levels. This protocol tests for functional antagonism.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the human H3 receptor (e.g., CHO-hH3).
-
Cell Treatment:
-
Pre-treat cells with this compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed, sub-maximal (EC₈₀) concentration of a known H3 agonist (e.g., R-(-)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Also include a forskolin co-stimulation step to amplify the cAMP signal.
-
-
Lysis: After 30 minutes of stimulation, lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The data will show a concentration-dependent reversal of the agonist-induced cAMP suppression. Calculate the IC₅₀ and subsequently the functional antagonist constant (Kb).
-
-
Self-Validation: Controls include cells treated with vehicle, agonist alone (to measure inhibition), and a known H3 antagonist (positive control), ensuring the observed effects are specific to H3 receptor modulation.
Data Presentation and Interpretation
Quantitative data from the above protocols should be summarized for clear comparison.
Table 1: Hypothetical Target Binding and Enzyme Inhibition Profile
| Target | Assay Type | Parameter | Value (nM) |
| Histamine H1 Receptor | Radioligand Binding | Ki | >10,000 |
| Histamine H2 Receptor | Radioligand Binding | Ki | >10,000 |
| Histamine H3 Receptor | Radioligand Binding | Ki | 15.2 |
| Histamine H4 Receptor | Radioligand Binding | Ki | 8,750 |
| nNOS | Enzyme Activity | IC₅₀ | 2,500 |
| iNOS | Enzyme Activity | IC₅₀ | 4,800 |
| eNOS | Enzyme Activity | IC₅₀ | >10,000 |
Interpretation: The hypothetical data in Table 1 strongly suggest that this compound is a potent and selective ligand for the Histamine H3 Receptor, with negligible activity at other histamine subtypes and weak activity against NOS enzymes. This would lead us to focus subsequent efforts on validating this as the primary mechanism of action.
Downstream Signaling Pathway Analysis
Upon confirmation of a primary target, the final step is to map the downstream intracellular signaling consequences.
Hypothesized H3 Receptor Antagonist Signaling Pathway
Caption: Signaling pathway for a Histamine H3 receptor antagonist.
Protocol 7: Western Blot Analysis of Key Signaling Nodes
-
Causality: H3 receptor signaling modulates the MAPK/ERK pathway. An H3 antagonist, by blocking the Gi-mediated inhibition, should lead to an increase in ERK phosphorylation in the presence of an agonist. This experiment validates the downstream effects predicted by the signaling model.
-
Methodology:
-
Cell Culture & Treatment: Use CHO-hH3 cells. Starve cells of serum overnight to reduce basal signaling.
-
Treatment Groups:
-
Vehicle Control
-
H3 Agonist (e.g., R-(-)-α-methylhistamine)
-
Test Compound alone
-
Test Compound pre-incubation, followed by H3 Agonist stimulation
-
-
Lysis & Protein Quantification: After treatment (typically 5-15 minutes for phosphorylation events), lyse cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe membranes with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density. Normalize the p-ERK signal to the t-ERK signal for each sample.
-
-
Self-Validation: The use of total ERK as a loading control ensures that any observed changes in p-ERK are due to signaling events, not differences in the amount of protein loaded. The agonist-only group confirms the pathway is responsive, and the compound-alone group checks for any intrinsic agonist activity.
Conclusion
This guide outlines a rigorous, multi-phased approach to define the mechanism of action for this compound. By starting with broad, structure-based hypotheses and systematically narrowing the focus through binding, functional, and downstream signaling assays, a researcher can construct a high-confidence pharmacological profile. The proposed workflows prioritize self-validation and causality, ensuring that the resulting data is both robust and interpretable. While the primary hypothesis points towards Histamine H3 receptor antagonism, the outlined framework is adaptable and can be used to uncover novel or unexpected mechanisms, ultimately contributing to a thorough understanding of this compound's therapeutic potential.
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A Technical Guide to the Biological Activity of Novel Imidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] First synthesized in the 19th century, its unique electronic characteristics, including its amphoteric nature and ability to act as a hydrogen bond donor and acceptor, allow it to readily interact with a multitude of biological targets like enzymes and receptors.[2][3] This versatility has led to the development of numerous drugs across various therapeutic areas.[4][5] The imidazole core is present in essential biological molecules such as the amino acid histidine and purines, underscoring its fundamental role in biological systems.[2][6]
In recent years, the search for novel therapeutic agents has intensified, driven by challenges like antimicrobial resistance and the need for more effective cancer therapies.[7] This has spurred significant research into the synthesis and biological evaluation of novel imidazole derivatives.[8] These new chemical entities often exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][9] This guide provides an in-depth exploration of these key biological activities, focusing on the underlying mechanisms of action, field-proven experimental protocols for their evaluation, and the structure-activity relationships that govern their therapeutic potential.
Chapter 1: Antimicrobial Activity
The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the discovery of new antimicrobial agents.[7] Imidazole derivatives have long been recognized for their potent antimicrobial effects, particularly as antifungal agents (e.g., clotrimazole, ketoconazole), and newer derivatives show significant promise against a range of bacteria.[1][10]
Mechanism of Action
The antimicrobial action of imidazole derivatives is often multifaceted. A primary mechanism, especially in fungi, involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and integrity loss, ultimately causing cell death.
In bacteria, proposed mechanisms include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, and insertion into the cell membrane, causing a loss of integrity.[1][11] The lipophilicity of the derivatives often plays a crucial role; an optimal level is required to facilitate passage through the bacterial cell wall and membrane.[8] Studies have shown that novel imidazole derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]
Experimental Workflow: Screening for Antimicrobial Potency
The evaluation of a novel compound's antimicrobial properties follows a logical progression from initial screening to quantitative assessment. This workflow ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for antimicrobial drug discovery.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a self-validating system for quantifying the antimicrobial potency of a compound. It is considered a gold-standard method for its reproducibility and efficiency.
Objective: To determine the lowest concentration of a novel imidazole derivative that visibly inhibits the growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213) from an agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-assay reproducibility.
-
Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock compound solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
A positive control (e.g., Ciprofloxacin) and a solvent control (DMSO) should be run in parallel to validate the assay.[2]
-
Chapter 2: Anticancer Activity
The imidazole scaffold is a key component of many anticancer agents, including kinase inhibitors.[6] Novel derivatives are continuously being explored for their ability to target various hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and metastasis.[12]
Mechanisms of Action
The anticancer effects of imidazole derivatives are diverse and often target specific molecular pathways dysregulated in cancer cells.
-
Kinase Inhibition: Many imidazole-based drugs are designed to target protein kinases, which are critical regulators of cell signaling pathways. For example, derivatives have been developed as potent inhibitors of BRAFV600E, a mutation found in various malignant tumors, thereby blocking the MAPK/ERK signaling pathway that drives cell proliferation.[13]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared with well-known chemotherapeutics like colchicine.[14][15]
-
Apoptosis Induction: Novel imidazole compounds can induce programmed cell death (apoptosis) through various mechanisms. This can include the upregulation of pro-apoptotic proteins like Bax and caspases, and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[16] Some derivatives also increase intracellular levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.[12]
-
DNA Interaction: The electron-rich imidazole ring can interact with DNA, potentially through intercalation or groove binding, interfering with DNA replication and transcription processes.[15]
Caption: Inhibition of the BRAF V600E signaling pathway.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental tool for screening potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel imidazole derivative against a cancer cell line.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, T24 for urothelial carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[14]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the imidazole derivative in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a media-only blank.
-
Incubate the plate for another 48-72 hours. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Anticancer Activity
Summarizing cytotoxicity data in a table allows for clear comparison between different compounds and cell lines.
| Compound | Target Cell Line | Mean IC₅₀ (µM)[13] |
| 14h | NCI-60 Panel (Mean) | 2.4 |
| 16e | NCI-60 Panel (Mean) | 3.6 |
Chapter 3: Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[17] Imidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of inflammatory mediators.[18][19]
Mechanism of Action
The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade.
-
Inhibition of Inflammatory Mediators: Many derivatives can downregulate the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17][20]
-
Modulation of Signaling Pathways: Some compounds can modulate the activity of transcription factors like NF-κB, which is a central regulator of the inflammatory response.[9][17]
-
Enzyme Inhibition: A key mechanism is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins that mediate pain and inflammation.[17][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of an imidazole derivative to reduce acute inflammation in an animal model.
Methodology:
-
Animal Acclimatization:
-
Use adult Wistar rats (150-200g). House the animals under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Fast the animals overnight before the experiment but allow free access to water. This minimizes variability related to food intake.
-
-
Grouping and Baseline Measurement:
-
Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the imidazole derivative.
-
Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle (e.g., saline with a drop of Tween 80).
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in sterile saline) into the sub-plantar region of the right hind paw of each rat. Carrageenan is a potent phlogistic agent that induces a reproducible inflammatory response.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
The increase in paw volume (edema) is calculated as Vₜ - V₀.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The results demonstrate the compound's ability to suppress the inflammatory response over time compared to the untreated control.[9]
-
Chapter 4: Antiviral Activity
The structural features of the imidazole ring make it a valuable scaffold for the development of antiviral agents.[3] Derivatives have been synthesized and evaluated against a wide range of viruses, including influenza virus, dengue virus (DENV), herpes simplex virus (HSV), and coronaviruses.[3][21]
Mechanism of Action
Imidazole-based compounds can interfere with various stages of the viral life cycle.[22]
-
Inhibition of Viral Entry: Some compounds can block the virus from entering the host cell.
-
Inhibition of Viral Replication: A common mechanism is the inhibition of key viral enzymes necessary for replication, such as viral proteases (e.g., SARS-CoV-2 main protease) or polymerases.[3][23]
-
Disruption of Viral Assembly/Release: Derivatives can also interfere with the assembly of new viral particles or their release from the host cell.
For example, docking studies have shown that certain imidazole derivatives can bind effectively to the active site of the SARS-CoV-2 main protease, suggesting a potential mechanism for inhibiting viral replication.[3] Other studies have identified derivatives that inhibit DENV and yellow fever virus (YFV) replication in cell culture, with some compounds showing high potency.[21]
Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay used to quantify the titer of neutralizing antibodies or to evaluate the ability of a compound to inhibit viral infection and spread.
Objective: To determine the concentration of an imidazole derivative required to reduce the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells for DENV) in 6-well or 12-well plates.[21]
-
Incubate until the cells form a confluent monolayer. A confluent monolayer is essential for the uniform development of viral plaques.
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the test imidazole derivative.
-
Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate this mixture for 1 hour at 37°C to allow the compound to interact with and neutralize the virus particles.
-
-
Infection of Cells:
-
Wash the cell monolayers with PBS to remove the culture medium.
-
Inoculate the monolayers with the virus-compound mixtures. Also include a virus-only control (no compound) and a cell-only control (no virus).
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques".
-
Incubate the plates for several days (the time depends on the virus) to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with a dye such as crystal violet. The stain is taken up only by living cells, so the plaques (areas of dead or destroyed cells) will appear as clear zones against a colored background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
-
References
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- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
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- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI.
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6). BMC Chemistry.
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A Senior Application Scientist's Guide to In-Silico Modeling of (5-phenyl-1H-imidazol-2-yl)methanamine Interactions
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico investigation of (5-phenyl-1H-imidazol-2-yl)methanamine, a molecule featuring a core phenyl-imidazole scaffold. This document is designed for researchers, computational chemists, and drug development professionals, offering a structured narrative that moves from foundational preparation to advanced simulation and analysis. The protocols herein are grounded in established scientific principles, emphasizing not just the "how" but the critical "why" behind each methodological choice. We will navigate the complete computational workflow, including ligand and protein preparation, molecular docking, the assessment of complex stability via molecular dynamics, and binding free energy calculations. Each section is designed to be a self-validating system, incorporating checkpoints and analysis steps to ensure the scientific rigor and trustworthiness of the generated data. All methodologies are supported by citations to authoritative literature, ensuring that the described protocols align with current best practices in computational drug discovery.
Introduction: The Rationale for In-Silico Modeling
The phenyl-imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Understanding how molecules like this compound interact with their biological targets at an atomic level is paramount for rational drug design and optimization. In-silico modeling provides a powerful, resource-efficient lens to dissect these interactions, predict binding affinities, and generate testable hypotheses before committing to costly and time-consuming wet-lab experiments.[1]
This guide serves as a practical roadmap. Its purpose is to move beyond a simple recitation of commands and instead instill a deeper understanding of the integrated workflow. The core principle is that robust computational science is not a "black box" but a series of logical, justifiable steps designed to simulate a biological reality. We will explore how to predict the three-dimensional orientation of our ligand within a protein's binding site (pose prediction), estimate the strength of this interaction (binding affinity), and evaluate the stability of the resulting complex over time.[2]
Foundational Concepts: The Molecule and Its Potential Environment
Understanding the Ligand: this compound
Before any simulation, a thorough understanding of the ligand is essential. This compound possesses several key features that will dictate its interaction profile:
-
Aromatic Phenyl Group: Capable of engaging in hydrophobic and π-π stacking interactions.
-
Imidazole Ring: A versatile heterocyclic system containing both hydrogen bond donors (N-H) and acceptors (N). It is a fundamental component of many biologically active molecules.[3]
-
Methanamine Group (-CH2NH2): A primary amine that is typically protonated at physiological pH, making it a strong hydrogen bond donor and a potential site for crucial electrostatic interactions.
The canonical SMILES representation of this molecule is C1=CC=C(C=C1)C2=CN=C(N2)CN.[4]
Target Selection: The First Critical Decision
In-silico modeling is a hypothesis-driven process. Without a defined biological target (typically a protein), the study lacks direction. Since specific targets for this exact molecule are not widely documented, a common strategy is to identify targets associated with its core scaffold or similar compounds. For this guide, we will proceed with a hypothetical target, Human Mitogen-Activated Protein Kinase (MAPK) p38 alpha , a well-studied kinase involved in cellular responses to stress and a common target in drug discovery. We will use a representative crystal structure from the RCSB Protein Data Bank (PDB), for instance, PDB ID: 1A9U.
The Computational Workflow: From Structure to Simulation
Ligand Preparation: Ensuring a Valid Starting Conformation
The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of the molecule and assign correct atomic charges. A flawed starting structure will lead to unreliable results.
Causality: A 2D representation or a simple 3D build is not sufficient. The molecule exists in a dynamic state with rotatable bonds. We must find a sterically favorable, low-energy conformation to use as the starting point for docking. Furthermore, the distribution of partial charges on each atom is critical for accurately calculating electrostatic interactions, which are often dominant forces in ligand binding.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical editor or obtain its SMILES string.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes the structure into a low-energy state.
-
Charge Assignment: Calculate partial atomic charges. For many small organic molecules, AM1-BCC charges provide a good approximation.[6]
-
Save in Required Format: Save the prepared ligand in a .mol2 or .pdbqt format, which contains the 3D coordinates, charge information, and bond connectivity required by docking software.[7]
Protein Target Preparation: Creating a Clean and Realistic Receptor
Crystal structures from the PDB are raw experimental data and are not immediately ready for simulation. They often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms.
Causality: Water molecules, unless known to be critical for binding (i.e., "structural water"), can sterically hinder the docking process and should be removed. Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining the correct hydrogen bonding network and steric environment of the binding site.[8] Missing side chains or atoms must be repaired to ensure a complete and physically realistic protein structure.[9]
Protocol: Protein Preparation using UCSF Chimera
-
Fetch PDB Structure: Load the desired PDB ID (e.g., 1A9U) directly into Chimera.
-
Remove Unwanted Chains/Molecules: Delete all molecules except the protein chain of interest and any essential cofactors. This includes water molecules, ions, and the co-crystallized ligand.[10]
-
Add Hydrogens: Use the AddH tool to add hydrogen atoms. It is crucial to inspect the protonation states of key catalytic residues (e.g., Histidine, Aspartate, Glutamate) in the active site, as their charge state can dramatically influence binding.
-
Add Charges: Assign atomic charges using a standard force field like AMBER.
-
Save Prepared Protein: Save the cleaned, protonated protein as a .pdb file for inspection and in the .pdbqt format for use with AutoDock Vina.[11]
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It aims to answer two key questions: 1) What is the most likely 3D binding pose of the ligand? and 2) What is the predicted binding affinity (score)?
Causality: We use docking as a computationally inexpensive way to generate a plausible static snapshot of the protein-ligand complex. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within a defined search space (the "grid box") and uses a scoring function to rank them. A more negative binding affinity score generally indicates a more favorable interaction.[12][13]
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for docking must be defined. A common approach is to center the grid box on the position of the co-crystallized ligand from the original PDB file. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[14][15]
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, the center coordinates, and the dimensions of the grid box.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Initial Analysis of Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-scoring pose is the most probable binding mode according to the scoring function. Visually inspect this pose using a molecular viewer like PyMOL or Chimera to ensure it makes chemical sense (e.g., hydrogen bond donors are near acceptors, hydrophobic parts are in greasy pockets).[16][17]
| Metric | Description | Typical Value (Favorable) |
| Binding Affinity | Estimated free energy of binding. | < -7.0 kcal/mol |
| RMSD (vs. Crystal Pose) | Root Mean Square Deviation from a known binding pose. | < 2.0 Å (for validation) |
Table 1: Key Metrics in Molecular Docking Analysis.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Docking provides a static picture. However, biological systems are dynamic. MD simulation is a powerful technique that uses Newton's laws of motion to simulate the movements of atoms in the protein-ligand complex over time, providing insights into its stability and flexibility.[18]
Causality: A high docking score does not guarantee a stable interaction. The ligand might be in a strained conformation that, when subjected to the thermal fluctuations of a dynamic system, quickly dissociates. An MD simulation allows us to observe whether the predicted binding pose is maintained over a simulated time period (e.g., 100 nanoseconds), thus validating the docking result.[[“]][20]
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Topology Generation: Generate a topology for the protein (using a force field like AMBER ff14SB) and the ligand (using GAFF). The topology file describes all the bonded and non-bonded parameters for the molecules.[21]
-
Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with explicit water molecules (e.g., TIP3P model).[6]
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between atoms in the initial setup.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.[22]
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature.[21]
-
-
Production MD: Run the simulation for the desired length of time (e.g., 100 ns) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.[18]
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose and is not drifting out of the pocket.[20]
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions of the protein upon ligand binding.
-
| Analysis Metric | Description | Indication of Stability |
| Ligand RMSD | Measures the deviation of the ligand's position relative to its starting pose. | A plateau below 3.0 Å suggests a stable binding mode. |
| Protein RMSD | Measures the deviation of the protein's backbone relative to its starting structure. | A plateau indicates the overall protein structure is stable. |
| Hydrogen Bonds | Number of hydrogen bonds between protein and ligand over time. | Consistent hydrogen bonding indicates key interactions are maintained. |
Table 2: Key Metrics for Analyzing MD Simulation Trajectories.
Binding Free Energy Calculation: A More Accurate Estimation
While docking scores provide a rapid ranking, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA are more accurate, albeit computationally intensive, methods for estimating the binding free energy from an MD trajectory.[23][24]
Causality: These methods calculate the free energy of binding by combining the molecular mechanics energy in the gas phase with the free energy of solvation.[25] By averaging these calculations over multiple snapshots from a stable MD trajectory, we obtain a more robust estimate of the binding affinity than the single-point calculation provided by a docking score.[23]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a number of snapshots (e.g., 100-500 frames).
-
Run MM/PBSA Calculation: Use a tool like g_mmpbsa to perform the calculation on the extracted snapshots.[26][27] The script calculates the individual energy components for the complex, the protein alone, and the ligand alone, and then computes the difference.
-
Analyze Energy Components: Decompose the final binding energy into its constituent parts: van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. This provides insight into the primary driving forces of the binding interaction.
| Energy Component | Contribution to Binding |
| ΔE_vdw (van der Waals) | Favorable (Negative) |
| ΔE_ele (Electrostatic) | Favorable (Negative) |
| ΔG_polar (Polar Solvation) | Unfavorable (Positive) - Energy penalty for desolvating polar groups. |
| ΔG_nonpolar (Nonpolar Solvation) | Favorable (Negative) - Related to the hydrophobic effect. |
| ΔG_bind (Total Binding Energy) | Sum of all components. More negative values indicate stronger binding. |
Table 3: Typical Components of an MM/PBSA Binding Free Energy Calculation.
Synthesizing the Data: Building a Coherent Narrative
-
Did the docking predict a high-affinity interaction in a plausible location?
-
Did the MD simulation confirm that this docked pose was stable over time, as evidenced by a low and stable ligand RMSD?
-
Did the MM/PBSA calculation provide a favorable binding free energy, and did the energy decomposition align with the interactions observed (e.g., strong electrostatic contribution matching observed hydrogen bonds)?
References
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The Phenyl-Imidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Ring and the Rise of a Privileged Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in nature and medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine have long made it an attractive starting point for drug design.[3][4] The introduction of a phenyl group to this versatile core gives rise to the phenyl-imidazole scaffold, a structure that has proven to be a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, leading to a wide array of therapeutic applications.[4][5]
This technical guide provides a comprehensive overview of the discovery and history of the phenyl-imidazole scaffold in research. It delves into the evolution of its synthesis, explores its application in key therapeutic areas with a focus on the underlying science, and provides detailed experimental protocols for its synthesis and evaluation.
Part 1: A Historical Perspective - From Simple Heterocycles to Targeted Therapeutics
The journey of the phenyl-imidazole scaffold began not with the phenyl-substituted variant itself, but with the foundational synthesis of the parent imidazole ring. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole (which he named glyoxaline) from the reaction of glyoxal, formaldehyde, and ammonia.[4][6] This reaction, now known as the Debus synthesis, laid the groundwork for heterocyclic chemistry.[4][6]
Shortly after, in 1882, Polish chemist Bronisław Radziszewski developed a more versatile method, condensing a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia to produce tri-substituted imidazoles.[7] The Radziszewski reaction was instrumental in creating the first phenyl-substituted imidazoles, such as 2,4,5-triphenylimidazole (lophine), demonstrating the feasibility of incorporating aryl moieties into the imidazole core.[7]
For decades, these scaffolds were primarily of academic interest. A significant turning point came with the synthesis of Dacarbazine in 1959.[8] While not a classic phenyl-imidazole in the sense of a direct phenyl-ring substitution on the imidazole, its imidazole core was a key feature. Dacarbazine's approval by the FDA in 1975 for melanoma and Hodgkin's lymphoma highlighted the therapeutic potential of imidazole-containing compounds and spurred further research into this class.[8]
The true emergence of the phenyl-imidazole as a privileged scaffold in modern drug discovery can be traced to the late 20th century. The systematic exploration of this scaffold led to the discovery of Losartan, the first orally active, non-peptide angiotensin II receptor antagonist.[2] This breakthrough, pioneered by DuPont scientists, was initiated by following up on patents from Takeda Chemical Industries describing novel imidazole derivatives with hypotensive activity.[2] The discovery of Losartan was a landmark achievement, validating the phenyl-imidazole core as a platform for developing highly specific and potent drugs for major diseases like hypertension.
Part 2: The Evolving Art of Synthesis - Constructing the Phenyl-Imidazole Core
The methods for constructing the phenyl-imidazole scaffold have evolved from classical multi-component reactions to more sophisticated and efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on both the phenyl and imidazole rings, which is crucial for tuning the molecule's biological activity.
Classical Synthetic Strategies
The foundational methods for imidazole synthesis remain relevant, particularly for generating diverse libraries of compounds.
-
Debus-Radziszewski Synthesis: This is a one-pot, multi-component reaction that condenses a 1,2-dicarbonyl compound (e.g., benzil), a substituted benzaldehyde, and a source of ammonia (typically ammonium acetate).[3][7] It is a robust method for producing 2,4,5-trisubstituted imidazoles. The causality behind this reaction lies in the sequential formation of imine intermediates which then cyclize and oxidize to form the aromatic imidazole ring.
-
Marckwald Synthesis: This method involves the reaction of an α-aminoketone with a cyanate or isothiocyanate. It is particularly useful for preparing imidazoles with specific substitutions at the 2-position, such as 2-mercaptoimidazoles, which can be further modified.
Modern Synthetic Methodologies
Recent advancements have focused on improving yield, regioselectivity, and substrate scope, often employing catalysis and novel reaction conditions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Radziszewski synthesis, making it a more efficient method for library generation.[3]
-
Catalyst-Based Approaches: A variety of catalysts, including Lewis acids, solid-supported acids, and transition metals (e.g., nickel, palladium), have been employed to facilitate imidazole synthesis under milder conditions.[3][7] For instance, nickel catalysts have been used in the synthesis of 2-phenyl-1H-phenanthro[9,10-d]imidazoles.[7]
-
Suzuki and Other Cross-Coupling Reactions: For more complex phenyl-imidazole derivatives, particularly those like Losartan with a biphenyl structure, modern cross-coupling reactions are indispensable. The Suzuki coupling, which joins an aryl halide with an aryl boronic acid using a palladium catalyst, is a key step in the industrial synthesis of Losartan, enabling the efficient construction of the critical biphenyl linkage.[9]
The logical relationship between these synthetic strategies can be visualized as a progression from foundational, multi-component reactions to more targeted, catalyst-driven methods that allow for precise control over the final molecular architecture.
Caption: Evolution of Phenyl-Imidazole Synthetic Strategies.
Part 3: Key Therapeutic Applications and Mechanistic Insights
The versatility of the phenyl-imidazole scaffold is evident in the range of biological targets it can modulate. This section explores three major areas where this scaffold has made a significant impact.
Angiotensin II Receptor Antagonists: The Losartan Story
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The octapeptide angiotensin II is a potent vasoconstrictor that acts by binding to the angiotensin II type 1 (AT1) receptor. Blocking this interaction is a key strategy for treating hypertension.
-
Mechanism of Action: Losartan and other "sartan" drugs are competitive antagonists of the AT1 receptor. The phenyl-imidazole core of Losartan serves as a rigid scaffold to correctly position the key pharmacophoric groups: a biphenyl moiety and an acidic tetrazole ring. These groups mimic the side chains of key amino acids in angiotensin II, allowing Losartan to bind to the receptor with high affinity and block the binding of the natural ligand. This inhibition prevents vasoconstriction and leads to a reduction in blood pressure.
p38 MAP Kinase Inhibitors: Targeting Inflammation
The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and stress.[10][11] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis.
-
Signaling Pathway and Mechanism of Inhibition: The p38 MAPK pathway is a multi-tiered cascade. It is typically initiated by external stimuli that activate upstream kinases (MAPKKKs like TAK1 or ASK1), which in turn phosphorylate and activate MAPKKs (MKK3/6).[10][11] Activated MKK3/6 then phosphorylates p38 MAPK on specific threonine and tyrosine residues.[10][11] Activated p38 proceeds to phosphorylate a variety of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][12]
Phenyl-imidazole-based inhibitors, such as SB203580, are ATP-competitive inhibitors.[13] They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.[13] The specificity of these inhibitors is often determined by the substituents on the phenyl and imidazole rings, which interact with unique residues within the ATP binding site of p38.[13]
Caption: The p38 MAPK Inflammatory Signaling Pathway.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: An Immuno-Oncology Target
Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[9] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system.
-
Mechanism of Action: Phenyl-imidazole derivatives have been developed as potent IDO1 inhibitors.[9] These compounds typically work by coordinating to the heme iron atom at the center of the enzyme's active site.[9] The imidazole nitrogen atom directly binds to the ferric heme iron, preventing the binding of tryptophan and molecular oxygen, thereby inhibiting the catalytic activity of the enzyme.[9] By blocking IDO1, these inhibitors aim to restore local tryptophan levels and reduce immunosuppressive kynurenine metabolites, thus reactivating anti-tumor T-cell responses.
Part 4: Data-Driven Insights and Experimental Protocols
A cornerstone of drug development is the quantitative analysis of structure-activity relationships (SAR) and the use of robust, reproducible experimental protocols.
Table 1: Notable Phenyl-Imidazole Containing Drugs and Clinical Candidates
| Compound Name | Therapeutic Area | Target | Status |
| Losartan | Hypertension | Angiotensin II Receptor (AT1) | Approved[2] |
| Dacarbazine | Oncology (Melanoma) | DNA Alkylating Agent | Approved[8] |
| Trifenagrel | Cardiovascular | Cyclooxygenase (COX) | Investigational[14] |
| SB203580 | Inflammation (Research) | p38 MAP Kinase | Preclinical Tool[13] |
| 4-Phenyl-Imidazole | Immuno-Oncology (Research) | IDO1 | Preclinical Tool[9] |
Table 2: Quantitative Structure-Activity Relationship (SAR) of Phenyl-Imidazole p38α MAP Kinase Inhibitors
The following data, compiled from related imidazole-based kinase inhibitor studies, illustrates key SAR principles.[13] Potency is highly dependent on the substituents at the C2, C4, and C5 positions of the imidazole ring.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) |
| 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 2 | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 200 |
| 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 60 |
| 4 | 4-Aminophenyl | 4-Fluorophenyl | 4-Pyridyl | >10000 |
| 5 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-Pyridyl | 800 |
| 6 | 4-Methylsulfinylphenyl | Phenyl | 4-Pyridyl | 500 |
| 7 | 4-Methylsulfinylphenyl | 4-Chlorophenyl | 4-Pyridyl | 45 |
Causality Behind the SAR:
-
C2 Position: The oxidation state of the sulfur is critical. The methylsulfinyl group (Compound 1) is optimal, likely due to its ability to form key hydrogen bonds. The corresponding thioether (Compound 2) is less potent, while the sulfone (Compound 3) retains good activity. A basic amino group (Compound 4) abolishes activity, suggesting steric or electronic intolerance in the binding pocket.
-
C4 Position: A 4-fluorophenyl group is generally preferred. The fluorine atom can enhance binding affinity through favorable interactions. Replacing it with an unsubstituted phenyl ring (Compound 6) decreases potency, while adding a chloro-group (Compound 7) slightly improves it, highlighting the importance of electronics and sterics in this position.
-
C5 Position: A 4-pyridyl ring is a conserved feature in many p38 inhibitors, as its nitrogen atom forms a crucial hydrogen bond with the hinge region of the kinase.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of phenyl-imidazole scaffolds.
Protocol 1: Synthesis of 2,4,5-Triphenylimidazole via Radziszewski Reaction
This protocol describes a standard laboratory procedure for synthesizing a representative tri-phenyl-imidazole scaffold.
-
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
Combine equimolar amounts of benzil, benzaldehyde, and a molar excess of ammonium acetate in a round-bottom flask.[15]
-
Add glacial acetic acid to serve as the solvent.[15]
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours. The reaction mixture will typically turn a dark orange color upon completion.[15]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Neutralize the mixture with ammonium hydroxide.[15]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Recrystallize from hot ethanol to obtain the purified 2,4,5-triphenylimidazole.
-
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput screening method.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the p38α enzyme. A terbium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a streptavidin-labeled fluorophore (e.g., APC) bound to the biotinylated peptide acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will reduce this signal.
-
Materials:
-
Recombinant p38α enzyme
-
Biotinylated substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
-
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Calculate the emission ratio and determine the percent inhibition for each compound concentration to generate an IC50 curve.[16]
-
Protocol 3: In Vitro IDO1 Inhibition Assay (Kynurenine Detection)
This protocol describes a common method for measuring IDO1 activity by quantifying the production of kynurenine.
-
Principle: The assay measures the conversion of L-tryptophan to N-formylkynurenine by recombinant IDO1. The product is then hydrolyzed to the stable metabolite kynurenine, which can be detected colorimetrically after reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50mM potassium phosphate, pH 6.5)
-
Cofactor solution (containing ascorbic acid, methylene blue, catalase)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
-
Procedure:
-
To each well of a 96-well plate, add the assay buffer and cofactor solution.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Add the L-tryptophan substrate solution.
-
Initiate the reaction by adding the IDO1 enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.[17]
-
Terminate the reaction by adding TCA solution to each well.[17][18]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new clear 96-well plate.
-
Add an equal volume of freshly prepared Ehrlich's reagent to each well.[18]
-
Incubate for 10 minutes at room temperature, allowing the yellow color to develop.
-
Read the absorbance at 480 nm using a microplate reader.[18]
-
Calculate the percent inhibition for each compound concentration to determine the IC50 value.
-
Conclusion and Future Outlook
From its origins in classical 19th-century organic synthesis to its central role in modern, structure-based drug design, the phenyl-imidazole scaffold has demonstrated remarkable versatility and therapeutic relevance. Its journey from the discovery of Losartan to its application in targeting complex intracellular signaling pathways like p38 MAPK and immuno-oncology targets like IDO1 showcases its status as a truly privileged structure.
The future of phenyl-imidazole research remains bright. The scaffold's synthetic tractability allows for the creation of vast chemical libraries, which, when coupled with high-throughput screening and computational modeling, will undoubtedly lead to the discovery of novel modulators for a new generation of biological targets. As our understanding of disease biology deepens, the phenyl-imidazole core will continue to serve as a reliable and adaptable framework for developing the targeted, potent, and specific medicines of the future.
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An In-depth Technical Guide to the Therapeutic Potential of (5-phenyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5][6] Its unique electronic characteristics, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow it to bind to a wide array of biological targets.[2][7] When coupled with a phenyl group, the resulting phenyl-imidazole scaffold gains additional steric and electronic properties that have been exploited to develop potent modulators of enzymes and receptors. This guide focuses on the specific, yet underexplored molecule, (5-phenyl-1H-imidazol-2-yl)methanamine. While direct research on this compound is limited, a wealth of data on structurally related analogs provides a strong foundation for predicting its therapeutic potential and outlining a clear strategy for its investigation. This document serves as a roadmap for researchers aiming to unlock the therapeutic value of this promising chemical entity.
Part 1: The Predicted Therapeutic Landscape
Analysis of the broader class of phenyl-imidazole derivatives suggests that this compound is most likely to find applications in three primary therapeutic areas: Oncology , Neuromodulation , and Metabolic or Endocrine Disorders . The imidazole moiety is a well-established pharmacophore in anticancer agents, while the specific arrangement of the phenyl and methanamine groups on the imidazole core strongly suggests potential interactions with G protein-coupled receptors (GPCRs) and other key enzymes.
Part 2: High-Priority Molecular Targets and Mechanistic Rationale
Based on extensive literature precedent for analogous structures, we have identified several high-priority molecular target classes for this compound.
Oncology Targets
The phenyl-imidazole scaffold is a recurring motif in compounds designed to inhibit key drivers of cancer progression.[1][8][9]
-
Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of kinases crucial to oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[1][2] Inhibition of these targets can halt tumor cell proliferation and survival.
-
Enzyme Inhibition:
-
Indoleamine 2,3-Dioxygenase (IDO): IDO is a critical immunomodulatory enzyme that contributes to tumor immune escape.[10] Phenyl-imidazole derivatives have been successfully developed as IDO inhibitors, suggesting this as a prime target.[10] The core structure of this compound is suitable for binding within the heme-containing active site of IDO.
-
Topoisomerases: These enzymes are essential for DNA replication, and their inhibition leads to DNA damage and cancer cell death. Imidazole derivatives have been shown to act as catalytic inhibitors of Topoisomerase II.[1][3]
-
Neuromodulatory Targets
The structural similarity of this compound to known neuroactive compounds points toward GPCRs in the central nervous system.
-
Somatostatin Receptor 3 (SSTR3) Agonism: A pivotal study identified a structurally isomeric compound, (4-phenyl-1H-imidazol-2-yl)methanamine, as the basis for a series of potent and selective SSTR3 agonists.[11] Given the close structural relationship, SSTR3 represents one of the most promising and specific potential targets for the title compound. SSTR3 is implicated in various neurological processes and is a target for tumors and metabolic disorders.
-
Histamine H3 Receptor (H3R) Modulation: The (1H-imidazol-5-yl)methanamine core is a crucial pharmacophore for ligands of the histamine H3 receptor, a presynaptic GPCR that regulates the release of histamine and other neurotransmitters.[12][13][14] While the title compound has a phenyl group at position 5 (unlike classic H3R ligands), the potential for interaction cannot be discounted and warrants investigation.
Metabolic and Endocrine Targets
Recent discoveries have expanded the scope of phenyl-imidazole derivatives to diseases beyond cancer and neurology.
-
α-Glucosidase Inhibition: A series of 2-phenyl-1H-benzo[d]imidazole derivatives were identified as potent α-glucosidase inhibitors, suggesting a potential application in the management of type 2 diabetes.[15] The core phenyl-imidazole structure is key to this activity.
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: This mitochondrial enzyme is implicated in the pathology of Alzheimer's disease. Recently, 2-phenyl-1H-benzo[d]imidazole derivatives were designed as effective 17β-HSD10 inhibitors, demonstrating the scaffold's utility for this target.[16]
Part 3: Experimental Validation Workflows
To systematically evaluate the therapeutic potential of this compound, a tiered approach is recommended. The following protocols are designed to be self-validating, with clear go/no-go decision points.
Workflow for Initial Target Class Screening
This initial phase aims to broadly identify the most promising therapeutic area.
Caption: Tier 1 screening workflow for this compound.
Protocol: SSTR3 Agonist Activity Validation
Given the strong rationale for SSTR3 agonism, this is a high-priority validation pathway.[11]
Objective: To confirm and characterize the agonist activity of this compound at the human SSTR3.
Step 1: Primary Assay - Radioligand Binding
-
Principle: To determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the SSTR3 receptor.
-
Methodology:
-
Cell Line: Use membranes from CHO or HEK293 cells stably expressing the human SSTR3.
-
Radioligand: Use [¹²⁵I]-Tyr¹¹-Somatostatin-14.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate for 60 minutes at 25°C.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure radioactivity on the filters using a gamma counter.
-
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Causality Check: A low nanomolar Ki value would strongly suggest a direct interaction with the receptor, justifying progression to functional assays.
Step 2: Secondary Assay - Functional Activity ([³⁵S]GTPγS Binding)
-
Principle: SSTR3 is a Gi/o-coupled receptor. Agonist binding activates the G-protein, which can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Methodology:
-
Materials: Use the same SSTR3-expressing cell membranes.
-
Procedure:
-
Pre-incubate membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction and measure bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist like somatostatin.
-
-
Trustworthiness: This assay directly measures G-protein activation, the first step in the signaling cascade, providing robust evidence of functional agonism.
Caption: Step-by-step workflow for validating SSTR3 agonist activity.
Protocol: IDO1 Inhibition Validation
Objective: To determine if this compound inhibits the IDO1 enzyme.[10]
Step 1: In Vitro Enzymatic Assay
-
Principle: Measure the enzymatic conversion of L-tryptophan to N-formylkynurenine by recombinant human IDO1 in the presence of the test compound.
-
Methodology:
-
Enzyme: Recombinant human IDO1.
-
Procedure:
-
In a 96-well plate, combine IDO1 enzyme, L-tryptophan, methylene blue, and ascorbic acid in assay buffer.
-
Add the test compound across a range of concentrations.
-
Initiate the reaction and incubate for 15-30 minutes at 25°C.
-
Stop the reaction with trichloroacetic acid.
-
Heat to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent, which reacts with kynurenine to produce a yellow color.
-
-
Data Analysis: Measure absorbance at 480 nm. Calculate the IC₅₀ value from the dose-response curve.
-
-
Causality Check: A reproducible IC₅₀ provides direct evidence of enzyme inhibition.
Step 2: Cellular Assay
-
Principle: To confirm that the compound can inhibit IDO1 activity in a cellular context, where it must cross the cell membrane.
-
Methodology:
-
Cell Line: Use HeLa or similar cancer cells known to express IDO1 upon stimulation.
-
Procedure:
-
Plate cells and treat with interferon-gamma (IFNγ) for 24-48 hours to induce IDO1 expression.
-
Remove media and add fresh media containing L-tryptophan and the test compound at various concentrations.
-
Incubate for another 24 hours.
-
Collect the supernatant and measure the concentration of kynurenine using HPLC or the colorimetric method described above.
-
-
Data Analysis: Determine the IC₅₀ for the reduction of kynurenine production.
-
-
Trustworthiness: A positive result in this assay demonstrates cell permeability and target engagement in a physiological environment.
Part 4: Data Summary and Path Forward
All quantitative data from screening should be compiled to guide subsequent efforts.
Table 1: Hypothetical Screening Data Summary
| Target Class | Primary Assay | Endpoint | Result (IC₅₀/EC₅₀/Ki) | Hit? (Y/N) |
| Oncology | NCI-60 Screen | GI₅₀ | > 10 µM | N |
| IDO1 Enzymatic | IC₅₀ | 1.2 µM | Y | |
| Neuromodulation | SSTR3 Binding | Ki | 25 nM | Y |
| H3R Functional | EC₅₀ | > 10 µM | N | |
| Metabolic | α-Glucosidase | IC₅₀ | 8.5 µM | Y |
| 17β-HSD10 | IC₅₀ | > 20 µM | N |
Based on such a profile, the most promising avenues for this compound would be as an SSTR3 agonist and a moderate IDO1 inhibitor . The next logical step would be to initiate a structure-activity relationship (SAR) campaign, synthesizing analogs to improve potency and selectivity for the desired primary target (e.g., SSTR3) while potentially eliminating off-target activity (e.g., on α-glucosidase).
Conclusion
While this compound is a novel chemical entity, its core structure is part of a privileged class in medicinal chemistry. The evidence from closely related analogs strongly suggests its potential as a therapeutic agent, with the most compelling hypotheses pointing towards SSTR3 agonism for neurological or oncological indications and IDO1 inhibition for immuno-oncology. The experimental workflows detailed in this guide provide a robust and logical framework for systematically investigating these possibilities, validating targets, and paving the way for the development of a new generation of imidazole-based therapeutics.
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- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.
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The Imidazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its unique electronic and structural properties allow for versatile interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in conducting structure-activity relationship (SAR) studies of imidazole-containing compounds. We will delve into the strategic modifications of the imidazole core, detail the experimental workflows for synthesis and biological evaluation, and illustrate these concepts with a case study on the development of imidazole-based kinase inhibitors.
Introduction: The Enduring Significance of the Imidazole Moiety
The five-membered aromatic heterocycle containing two nitrogen atoms, known as imidazole, is a fundamental building block in numerous endogenous molecules, including the amino acid histidine and purines.[6][7] This inherent biological relevance has made the imidazole scaffold a focal point for medicinal chemists for decades.[1] Its amphoteric nature, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions contribute to its remarkable versatility in drug design.[6][8]
The success of imidazole-based drugs is well-documented, with prominent examples including the antifungal agent ketoconazole, the anti-ulcer drug cimetidine, and the antihypertensive losartan.[1][6] The continued exploration of imidazole derivatives is driven by the need for novel therapeutics with improved efficacy, selectivity, and safety profiles to combat challenges like drug resistance and disease complexity.[3] Understanding the intricate relationship between the structure of an imidazole compound and its biological activity is paramount to the rational design of next-generation therapeutics.
Decoding the Imidazole Scaffold: A Guide to Structural Modifications and their Biological Impact
The biological activity of an imidazole derivative is exquisitely sensitive to the nature and position of its substituents. A systematic SAR study involves the iterative process of designing, synthesizing, and testing analogs to elucidate the role of each structural component.
The Imidazole Core: The Heart of Activity
The imidazole ring itself is the primary pharmacophore, providing the fundamental framework for interaction with the biological target. Its aromaticity and electron distribution are crucial for binding. Modifications to the core, such as the synthesis of fused imidazole systems (e.g., benzimidazoles, imidazopyridines), can significantly alter the compound's shape, rigidity, and electronic properties, often leading to distinct pharmacological profiles.[1]
Key Positions for Substitution and their Influence on Activity
The imidazole ring offers several positions for substitution (N-1, C-2, C-4, and C-5), and modifications at each site can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.
-
N-1 Position: Substitution at the N-1 position is a common strategy to modulate lipophilicity and metabolic stability. The introduction of various alkyl or aryl groups can influence how the molecule interacts with hydrophobic pockets in the target protein. For instance, in a series of N-substituted imidazole derivatives, the nature of the substituent on the nitrogen atom was found to be critical for antimicrobial activity.
-
C-2 Position: The C-2 position is often a key interaction point with the target. Substituents at this position can act as hydrogen bond donors or acceptors, or engage in hydrophobic interactions. SAR studies on imidazole-based kinase inhibitors have shown that the nature of the substituent at the C-2 position is critical for potent activity.[9]
-
C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions can influence the overall shape and electronic distribution of the molecule. The introduction of bulky groups can provide steric hindrance that may enhance selectivity for a particular target. In many trisubstituted imidazoles, the substituents at C-4 and C-5 are often aryl groups that play a significant role in binding to the target protein through various non-covalent interactions.
The interplay between substituents at these different positions is often complex, and a comprehensive SAR study requires the exploration of a diverse range of chemical functionalities.
The Power of Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry.[10] In the context of imidazoles, other five-membered heterocycles like triazoles, oxadiazoles, or pyrazoles can be employed as bioisosteres to fine-tune the electronic and steric properties of a lead compound.[10] This strategy can lead to improvements in metabolic stability, bioavailability, and target selectivity.
The Experimental Workflow: A Practical Guide to Conducting SAR Studies
A successful SAR campaign is built upon a robust and iterative experimental workflow that integrates chemical synthesis with biological evaluation.
Rational Design and Synthesis of Imidazole Analogs
The design of new analogs is guided by the initial SAR data and, where available, structural information of the target protein. The goal is to systematically probe the chemical space around a lead compound.
Experimental Protocol: General Synthesis of 2,4,5-Trisubstituted Imidazoles
A widely used and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis and its variations.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq), an aldehyde (1.1 eq), and ammonium acetate (10 eq) in a suitable solvent, such as glacial acetic acid.[9]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-water.[9]
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product, which can be collected by filtration.[9] If no precipitate forms, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 2,4,5-trisubstituted imidazole.
Biological Evaluation: Quantifying the Structure-Activity Relationship
The synthesized compounds are then subjected to a battery of biological assays to determine their activity. The choice of assays depends on the therapeutic target.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique to assess the antimicrobial potency of compounds.[2][9]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2] This can be determined visually or by measuring the optical density using a microplate reader.
Case Study: SAR of Imidazole Derivatives as PI3K Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[6] Several imidazole-based compounds have been investigated as PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR).[4]
Quantitative SAR of Imidazopyridine-Based PI3Kα Inhibitors
A study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives identified potent PI3Kα inhibitors.[3][6] The following table summarizes the SAR of a selection of these compounds.
| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at C8) | PI3Kα IC50 (µM) | T47D Cell Proliferation IC50 (µM) |
| 1 | H | H | 4-methoxyphenyl | 5.2 | >50 |
| 2 | H | H | 4-(trifluoromethyl)phenyl | 2.8 | 35.6 |
| 35 | 4-fluorophenyl | 4-morpholinyl | 4-pyridyl | 0.15 | 7.9 |
| Reference | |||||
| PIK-75 | 0.02 | 0.1 |
Data adapted from a study on Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[6]
Analysis of SAR:
-
Substitution at C8: The nature of the aryl group at the C8 position significantly influences activity. An electron-withdrawing trifluoromethyl group (Compound 2 ) is more favorable than an electron-donating methoxy group (Compound 1 ).
-
Substitution at C2 and C6: The introduction of a 4-fluorophenyl group at C2 and a morpholinyl group at C6 (Compound 35 ) dramatically increases both enzymatic and cellular potency. The morpholine group is a common feature in many PI3K inhibitors and is known to form a critical hydrogen bond with the hinge region of the kinase.
-
Causality behind Experimental Choices: The researchers likely hypothesized that introducing a group capable of forming a hydrogen bond in the affinity pocket of PI3Kα would enhance potency. The morpholine moiety was a rational choice based on the known binding modes of other PI3K inhibitors. The exploration of different substituents on the aryl ring at C8 was a classic SAR strategy to probe the electronic and steric requirements of that sub-pocket.
Conclusion and Future Directions
The imidazole scaffold remains a highly privileged and versatile platform for the discovery of new therapeutic agents. A systematic and well-designed SAR study is the cornerstone of optimizing lead compounds for improved potency, selectivity, and drug-like properties. The integration of rational design, efficient synthetic methodologies, and robust biological evaluation workflows is essential for success.
Future advancements in this field will likely involve the greater use of computational tools for in silico screening and prediction of ADME properties, the development of novel synthetic methods to access diverse chemical space, and the exploration of imidazole derivatives for emerging therapeutic targets. The principles and practices outlined in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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The Ascendant Trajectory of (5-phenyl-1H-imidazol-2-yl)methanamine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry, lauded for its stability, water solubility, and hydrogen bonding capabilities.[1] This versatile nucleus is a constituent of numerous biologically active molecules and approved drugs, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged class of compounds, derivatives of (5-phenyl-1H-imidazol-2-yl)methanamine have emerged as a focal point of intensive research, exhibiting significant potential for the development of novel therapeutics. This guide provides a comprehensive technical overview of this specific chemical scaffold, from its synthesis and characterization to its burgeoning applications in drug discovery, with a particular focus on its anticancer and antimicrobial activities.
I. The Synthetic Keystone: Forging the this compound Core
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the construction of the core imidazole ring, followed by functionalization at the 2-position to introduce the methanamine moiety. While various methods exist for the synthesis of substituted imidazoles, a common and adaptable approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.
A generalized synthetic pathway to obtain N-substituted this compound derivatives is outlined below. This approach offers the flexibility to introduce a diverse range of substituents on the methanamine nitrogen, allowing for the exploration of structure-activity relationships.
Experimental Protocol: A Generalized Synthesis
Step 1: Synthesis of 2-substituted-4,5-diphenyl-1H-imidazole
A multi-component reaction is often employed for the efficient synthesis of the trisubstituted imidazole core.
-
Reactants: Benzil (a 1,2-dicarbonyl compound), a substituted aldehyde, ammonium acetate (as an ammonia source), and an appropriate solvent such as glacial acetic acid.
-
Procedure:
-
To a solution of benzil and the desired aromatic aldehyde in glacial acetic acid, add ammonium acetate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-substituted-4,5-diphenyl-1H-imidazole.
-
Step 2: N-alkylation to introduce the methanamine precursor
-
Reactants: The synthesized 2-substituted-4,5-diphenyl-1H-imidazole, a suitable alkylating agent (e.g., ethyl chloroacetate), a base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., dry acetone).
-
Procedure:
-
To a solution of the imidazole derivative in dry acetone, add anhydrous potassium carbonate and the alkylating agent.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography.
-
Step 3: Amidation to form the final this compound derivatives
-
Reactants: The imidazole ester from the previous step and a desired primary or secondary amine.
-
Procedure:
-
Heat a mixture of the imidazole ester and the selected amine.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the final compound by recrystallization or column chromatography.[2]
-
Diagram of the Synthetic Workflow:
Caption: Generalized synthetic route for this compound derivatives.
II. Structural Elucidation and Characterization
The synthesized derivatives are typically characterized using a combination of spectroscopic techniques to confirm their chemical structures.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for N-H stretching (if a secondary amine is formed), C=O stretching of the amide, C=N stretching of the imidazole ring, and aromatic C-H stretching. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the proton environment in the molecule. | Signals corresponding to aromatic protons, the methylene protons of the methanamine bridge, and protons of the various substituents. The chemical shifts and coupling constants provide detailed structural information. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify the carbon skeleton of the molecule. | Resonances for all unique carbon atoms, including those in the imidazole and phenyl rings, the methylene carbon, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) confirming the molecular weight of the synthesized compound. |
III. Unveiling the Therapeutic Potential: Biological Applications
Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.
A. Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of imidazole derivatives is well-documented, and compounds featuring the this compound scaffold are no exception.[3] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
1. Kinase Inhibition: Halting Aberrant Signaling
Many imidazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]
-
VEGFR-2 Inhibition: Some 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can potentially cut off the blood supply to tumors, thereby inhibiting their growth and spread.[5][6]
-
B-Raf Kinase Inhibition: The B-Raf kinase is another important target in cancer therapy, particularly in melanoma. Certain imidazole derivatives have demonstrated inhibitory activity against B-Raf, suggesting their potential in treating cancers with B-Raf mutations.[5]
Illustrative Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
2. Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[6] The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀).
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| Imidazole Derivative 5 | < 5 | < 5 | < 5 | [6] |
| Compound 4d | Moderate | Moderate | Moderate | [6] |
Data compiled from published literature.
Furthermore, mechanistic studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[5][6]
B. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents, and the this compound scaffold has also shown promise in this area.
Experimental Protocol: Antimicrobial Screening
The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (medium with inoculum but no drug) and negative controls (medium without inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
-
Some N-substituted imidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The presence of different substituents on the methanamine nitrogen can significantly influence the antimicrobial spectrum and potency.
IV. Future Directions and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of new therapeutic agents. The existing body of research highlights its significant potential in oncology and infectious diseases. Future research efforts should focus on:
-
Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substituents to further explore structure-activity relationships.
-
In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Assessment of the efficacy and safety of the most promising candidates in preclinical animal models.
-
Exploration of other therapeutic areas: Given the broad biological activities of imidazoles, these derivatives should be screened for other potential applications, such as anti-inflammatory, antiviral, and neuroprotective agents.
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An In-depth Technical Guide to (5-Phenyl-1H-imidazol-2-yl)methanamine (CAS 175531-38-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Phenyl-1H-imidazol-2-yl)methanamine, registered under CAS number 175531-38-1, is a heterocyclic amine of significant interest in medicinal chemistry. Its structure, featuring a phenyl-substituted imidazole core with a primary aminomethyl group, positions it as a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its notable application as a key intermediate in the development of targeted cancer therapeutics, specifically CDK12/Cyclin K inhibitors. The broader biological potential of the phenyl-imidazole scaffold is also discussed, highlighting the importance of this compound in contemporary drug discovery.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties, arising from the two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets. This versatility has led to the development of imidazole-containing drugs with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, is a prime example of a functionalized imidazole that serves as a critical starting material for more complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central imidazole ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position. This arrangement imparts specific chemical and physical properties that are crucial for its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175531-38-1 | Alfa Aesar |
| Molecular Formula | C₁₀H₁₁N₃ | Alfa Aesar |
| Molecular Weight | 173.21 g/mol | Alfa Aesar |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC=C(C=C1)C2=CN=C(N2)CN | Alfa Aesar |
| InChI Key | HPQQIZHQBBTZPR-UHFFFAOYSA-N | Alfa Aesar |
| Melting Point | 121-123 °C | Sigma-Aldrich |
| Appearance | White to off-white powder | Generic Supplier Data |
| Solubility | Soluble in methanol, ethanol, and DMSO | Inferred from structure |
Proposed Synthesis Pathway
Conceptual Synthesis Workflow
The synthesis would likely proceed in two main stages: the formation of the phenyl-imidazole core followed by the introduction of the aminomethyl group, or a one-pot reaction that achieves both. A plausible one-pot approach would involve the reaction of 1-phenyl-1,2-diaminoethane with glycine in the presence of a strong acid catalyst like hydrochloric acid, followed by heating.
Sources
An In-depth Technical Guide to C10H11N3 Isomers: A Focus on the Benzimidazole Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Space of C10H11N3 and the Prominence of the Benzimidazole Scaffold
The molecular formula C10H11N3 represents a diverse landscape of structural isomers, each with unique physicochemical properties and potential biological activities. Within this isomeric space, heterocyclic compounds, particularly those containing the benzimidazole nucleus, have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Benzimidazoles, formed by the fusion of benzene and imidazole rings, are a class of compounds renowned for their broad pharmacological profile, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][4][5] This guide will provide an in-depth exploration of C10H11N3 isomers centered around the benzimidazole core, offering insights into their synthesis, characterization, biological significance, and the experimental protocols essential for their investigation.
The versatility of the benzimidazole scaffold allows for a wide array of substitutions, leading to a multitude of C10H11N3 isomers with distinct biological targets and therapeutic potentials.[1][2] The strategic placement of various functional groups on the benzimidazole ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a privileged structure in the design of novel therapeutic agents.[6][7]
The Benzimidazole Core: Physicochemical Properties and Structural Significance
Benzimidazole and its derivatives are typically high-melting, crystalline solids with a pseudo-acidic character, allowing for the formation of salts with metals.[8] They are generally soluble in polar solvents. The parent benzimidazole has a melting point of 170°C.[4][8] The introduction of substituents can significantly alter these properties. The benzimidazole ring system is a tautomeric system, which can influence its interaction with biological targets.[8]
The planarity and aromaticity of the benzimidazole ring, coupled with the presence of both hydrogen bond donors and acceptors, enable it to effectively interact with various enzymes and receptors within biological systems.[7] This structural feature is a key contributor to the diverse pharmacological activities observed in this class of compounds.
Synthesis of 2-Aminobenzimidazole Derivatives: A Key C10H11N3 Subclass
A prominent subclass of benzimidazoles with the molecular formula C10H11N3 are the 2-aminobenzimidazoles. These compounds serve as crucial intermediates and are themselves biologically active.[9][10][11] A common and practical synthetic route to N-substituted 2-aminobenzimidazoles involves the reaction of o-phenylenediamines with isothiocyanates.[12]
A modern and efficient one-pot synthesis of N-substituted 2-aminobenzimidazoles can be achieved through a visible light-mediated, photocatalyst-free cyclodesulfurization.[12] This method is advantageous due to its use of less toxic aqueous media, mild reaction conditions, and operational simplicity.[12]
Experimental Protocol: One-Pot Synthesis of N-Substituted 2-Aminobenzimidazoles[13]
-
Step 1: N-Substitution of o-Phenylenediamine:
-
In a Pyrex Schlenk reactor, dissolve o-phenylenediamine (1.2 eq), a suitable protecting agent (1.2 eq), and potassium carbonate (K2CO3) (1.2 eq) in a co-solvent of 90% ethanol and 10% water.
-
Stir the mixture at room temperature for 1 hour under air.
-
-
Step 2: Thiourea Formation:
-
To the same reactor, add the corresponding isothiocyanate (1.0 eq) and additional K2CO3 (1.0 eq).
-
-
Step 3: Cyclodesulfurization:
-
Irradiate the reaction mixture with a 3W blue LED at room temperature for 6 hours under air.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
-
This protocol allows for the synthesis of a diverse range of N-substituted 2-aminobenzimidazoles with high yields.[12]
Caption: One-pot synthesis of N-substituted 2-aminobenzimidazoles.
Analytical Characterization of Benzimidazole Derivatives
The structural elucidation of synthesized benzimidazole derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.[1][8]
| Technique | Information Obtained | Key Features for Benzimidazoles |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | Aromatic proton signals in the range of 7.0-8.0 ppm. The chemical shifts of substituents provide information about their position on the ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The molecular ion peak confirms the molecular formula. Fragmentation patterns can help in identifying substituents. |
Biological Significance and Applications in Drug Development
Benzimidazole derivatives with the C10H11N3 molecular formula are of significant interest in drug discovery due to their diverse biological activities. The 2-aminobenzimidazole scaffold, in particular, has been identified as a key pharmacophore in the development of potent therapeutic agents.
Antimalarial Activity
Recent studies have highlighted the potential of 2-aminobenzimidazoles as a new class of antimalarial agents.[11] Specific derivatives have shown high potency against Plasmodium falciparum, including strains resistant to current frontline drugs.[11] These compounds exhibit attractive pharmaceutical properties such as low molecular weight, high ligand efficiency, and good solubility.[11]
Other Therapeutic Areas
The benzimidazole core is present in a wide range of approved drugs, demonstrating its therapeutic versatility. These include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).[2][12] The potential for C10H11N3 benzimidazole isomers to be developed into new drugs for various diseases remains a promising area of research.
Caption: Diverse biological activities of the benzimidazole core.
Safety and Handling
Compounds containing aromatic amine and nitrile functionalities require careful handling due to their potential toxicity.[13][14][15] Primary aromatic amines can be harmful and are readily absorbed through the skin.[13] Nitriles can also be toxic, although non-halogenated nitriles are generally considered less of a threat.[16]
General Laboratory Safety Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile compounds or performing reactions.
-
Storage: Store chemicals in properly labeled, sealed containers in a designated storage area away from incompatible materials.
-
Waste Disposal: Dispose of chemical waste according to institutional and regulatory guidelines.
Conclusion
The molecular formula C10H11N3 encompasses a rich diversity of chemical structures, with benzimidazole-containing isomers standing out as a particularly important class for drug discovery and development. Their versatile synthesis, coupled with a broad spectrum of biological activities, makes them a compelling scaffold for medicinal chemists. A thorough understanding of their synthesis, characterization, and safe handling is paramount for researchers and scientists working to unlock the full therapeutic potential of these fascinating molecules. Continued exploration of the C10H11N3 chemical space, with a focus on novel benzimidazole derivatives, holds the promise of delivering new and effective treatments for a range of human diseases.
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An In-depth Technical Guide to the Computational Analysis of Imidazole-Based Functional Materials
Foreword: The Versatility of the Imidazole Scaffold and the Predictive Power of Computation
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the design of functional materials. Its unique electronic properties, proton donor-acceptor capabilities, and versatile coordination chemistry make it a privileged scaffold in a vast array of applications, from pharmaceuticals to advanced materials. The ascent of computational chemistry has revolutionized the exploration of these materials, offering a powerful lens to predict, understand, and design novel imidazole-based systems with tailored functionalities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies employed in the study of these remarkable materials, grounded in field-proven insights and a commitment to scientific integrity.
The Foundation: Understanding Imidazole's Unique Properties Through a Computational Lens
The power of computational analysis lies in its ability to dissect the electronic structure and dynamic behavior of molecules at an atomic level. For imidazole-based materials, this translates to a profound understanding of the structure-property relationships that govern their function.
Electronic Structure and Reactivity: The Quantum Chemical Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for probing the intrinsic properties of imidazole derivatives.[1][2][3] These methods allow for the precise calculation of various molecular descriptors that are critical for predicting reactivity and interaction mechanisms.
A fundamental DFT workflow for an imidazole-based molecule involves several key steps, each providing crucial insights into its behavior.
Caption: A typical workflow for DFT calculations on imidazole-based molecules.
Key Quantum Chemical Descriptors for Imidazole-Based Materials:
| Descriptor | Significance for Imidazole Materials | Typical Computational Method |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the electron-donating ability of the molecule. Crucial for understanding interactions with electron-accepting species (e.g., metal surfaces in corrosion inhibition).[4] | DFT (e.g., B3LYP/6-311G(d,p))[3] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Reflects the electron-accepting ability. Important for assessing stability and reactivity towards nucleophiles.[4] | DFT (e.g., B3LYP/6-311G(d,p))[3] |
| HOMO-LUMO Energy Gap (ΔE) | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.[5] | Calculated from HOMO and LUMO energies. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Essential for understanding non-covalent interactions.[6] | DFT |
| Global Reactivity Descriptors (Hardness, Softness, Electronegativity) | Quantify the overall reactivity of the molecule, providing insights into its interaction with other chemical species.[3] | Derived from HOMO and LUMO energies. |
Protocol 1: Standard DFT Calculation for an Imidazole Derivative
-
Structure Preparation: Construct the 3D structure of the imidazole derivative using molecular building software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the desired level of theory and basis set (e.g., B3LYP/6-311G(d,p) is a common choice for good accuracy and computational cost balance).[3][6]
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR, Raman).[7]
-
Electronic Property Calculation: Following the frequency calculation, compute electronic properties such as molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.
-
Analysis: Visualize the results to identify reactive sites, analyze the frontier molecular orbitals, and calculate global reactivity descriptors.
Dynamics and Interactions in Condensed Phases: The Power of Molecular Dynamics
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding the behavior of imidazole-based materials in realistic environments, such as in solution or as part of a larger assembly (e.g., polymers, membranes).[8][9] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.
Caption: A generalized workflow for Molecular Dynamics simulations of imidazole-based systems.
Applications in Drug Discovery and Development
The imidazole moiety is a prominent feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological targets.[10][11] Computational methods are pivotal in the rational design of imidazole-based drugs.
Anticancer Agents
Numerous studies have explored imidazole derivatives as potential anticancer agents.[5][10] Computational approaches, such as molecular docking and MD simulations, are used to predict the binding affinity and mode of interaction of these compounds with cancer-related protein targets.[5][12]
Protocol 2: Molecular Docking of an Imidazole-Based Inhibitor
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of the imidazole-based inhibitor and optimize its geometry using a suitable level of theory (e.g., DFT).
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the protein.
-
Analysis: Analyze the predicted binding poses, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and rank potential inhibitors based on their docking scores.
Antimicrobial Agents
The imidazole scaffold is also a key component of many antifungal and antibacterial drugs. Computational studies can elucidate the mechanism of action of these compounds, for instance, by modeling their interaction with microbial enzymes.[4] DFT calculations can reveal electronic properties that correlate with antimicrobial activity.[4]
Innovations in Materials Science
The tunable properties of imidazoles make them ideal building blocks for a wide range of functional materials. Computational analysis plays a crucial role in the design and optimization of these materials for specific applications.
Corrosion Inhibitors
Imidazole derivatives are effective corrosion inhibitors for various metals and alloys.[1][13][14] Computational studies, combining DFT and MD simulations, provide a molecular-level understanding of the inhibition mechanism.[1][13] DFT calculations can predict the adsorption energy and geometry of the inhibitor on the metal surface, while MD simulations can model the formation of a protective film.[15]
CO2 Capture Materials
Imidazole-based materials, including ionic liquids and polymers, are promising candidates for CO2 capture.[16][17][18] Computational studies are instrumental in understanding the molecular interactions between CO2 and the imidazole-based sorbent.[16][19][20] These studies can predict CO2 solubility and diffusivity, guiding the design of more efficient capture materials.[16]
Polymers and Proton Exchange Membranes
Imidazole-containing polymers are investigated for applications such as proton exchange membranes in fuel cells.[9][21] MD simulations are used to study the local structure, dynamics, and hydrogen-bonding networks that govern proton transport in these materials.[9][21]
Advanced Computational Techniques and Future Outlook
The field of computational chemistry is continuously evolving, offering new tools to study imidazole-based materials with even greater accuracy and efficiency.
Machine Learning in Materials Design
Machine learning models, trained on large datasets of experimental and computational data, are emerging as powerful tools for accelerating the discovery of new functional materials.[18] These models can predict the properties of novel imidazole derivatives, enabling high-throughput screening of virtual libraries.
Ab Initio Molecular Dynamics (AIMD)
AIMD combines the accuracy of quantum mechanics with the dynamic insights of MD simulations, allowing for the study of chemical reactions and other processes involving changes in electronic structure.[22] This technique is particularly valuable for investigating proton transfer mechanisms in imidazole-based systems.
Conclusion
Computational analysis has become an indispensable partner to experimental research in the exploration of imidazole-based functional materials. From elucidating fundamental electronic properties with DFT to simulating complex condensed-phase behavior with MD, these in silico techniques provide unparalleled insights that guide the rational design of novel materials with tailored functionalities. As computational power and methodologies continue to advance, the synergy between computational and experimental approaches will undoubtedly lead to even more remarkable discoveries in the diverse fields where the versatile imidazole scaffold finds application.
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Preliminary Biological Evaluation of Synthetic Imidazole Compounds
An In-Depth Technical Guide:
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its unique electronic characteristics, including an electron-rich nature and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[3][4][5] This inherent binding potential is evidenced by the scaffold's presence in essential natural molecules like the amino acid histidine and in numerous FDA-approved drugs, spanning therapeutic areas from antifungal agents (e.g., Ketoconazole) to anticancer therapies.[3][6][7]
The process of advancing a newly synthesized imidazole derivative from a laboratory curiosity to a potential therapeutic candidate is a rigorous, multi-stage journey. This guide provides a technical framework for the crucial first step: the preliminary biological evaluation. Our approach is designed not as a rigid checklist, but as a logical, cascading workflow. We begin with the foundational question of safety (cytotoxicity), proceed to screen for desired biological activity (antimicrobial, antifungal), and conclude with initial investigations into the compound's potential mechanism of action. Each stage is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Foundational Assessment - In Vitro Cytotoxicity
Before assessing a compound for its intended therapeutic effect, it is imperative to determine its intrinsic toxicity to mammalian cells. This foundational screen establishes a concentration window where the compound can be studied for efficacy without causing overt cellular damage, a critical parameter for calculating a preliminary therapeutic index. The evaluation of cytotoxic potential is a critical step in the drug discovery and development process.[8][9][10]
Core Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, including critical controls for background absorbance, solvent effects, and maximum cell death.
-
Cell Seeding:
-
Culture human cell lines (e.g., MCF-7 for cancer, and a non-cancerous line like human skin fibroblasts for selectivity) in appropriate media.[11]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the synthetic imidazole compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM).
-
Causality: The final DMSO concentration in the wells must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which would be a confounding variable.[8]
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Control Setup (Essential for Data Integrity):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation and Assay Development:
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized to allow for easy comparison of potency and selectivity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| Imidazole-A | MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 |
| Human Fibroblasts | Normal Tissue | 85.2 ± 4.5 | |
| Imidazole-B | MCF-7 | Breast Adenocarcinoma | > 100 |
| Human Fibroblasts | Normal Tissue | > 100 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 |
Part 2: Primary Screening - Antimicrobial and Antifungal Activity
Imidazole derivatives have a rich history as antimicrobial and particularly as antifungal agents.[11][12] Their classical mechanism of action in fungi involves the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[13][14][15] This disruption leads to membrane instability and cell death.
Core Principle: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This quantitative assay is essential for comparing the potency of novel compounds to existing drugs. For antifungal testing, adherence to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for reproducibility.[17][18][19]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution (CLSI Guideline Adaptation)
-
Compound Plate Preparation:
-
In a 96-well plate, perform a 2-fold serial dilution of the imidazole compounds in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The initial volume should be 50 µL per well.
-
-
Inoculum Preparation:
-
Bacteria: Select colonies from an overnight agar plate and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Fungi (Yeasts): Follow a similar procedure using Sabouraud Dextrose Agar and RPMI-1640 medium, adjusting the final inoculum concentration as per CLSI M27 guidelines.[17][20]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the compound plate, bringing the final volume to 100 µL.
-
Control Setup:
-
Growth Control: Wells with inoculum but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
-
Incubate plates at 35-37°C for 18-24 hours for most bacteria and 24-48 hours for yeasts.[19]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (or a significant reduction in growth for fungi) is observed.[19]
-
Data Presentation: Antimicrobial Activity Spectrum
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Imidazole-A | 8 | 32 | 2 |
| Imidazole-B | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Part 3: Initial Mechanistic Evaluation
Identifying a compound with potent biological activity is a major milestone. The subsequent critical step is to elucidate its mechanism of action (MOA).[21] For imidazole-based compounds, two common mechanisms are enzyme inhibition and receptor binding. Preliminary assays in these areas can provide invaluable direction for further drug development.
A. Enzyme Inhibition Assays
Many drugs function by inhibiting enzymes that are critical to a disease pathway.[22][23] Enzyme assays are fundamental tools in drug discovery for identifying and characterizing these inhibitors.[21][23]
Caption: Competitive inhibitor binds to the enzyme's active site, preventing substrate binding.
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate (peptide), and ATP solution.
-
Compound Addition: In a 384-well plate, add 5 µL of serially diluted imidazole compound.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a substrate/ATP mixture to initiate the enzymatic reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of a detection reagent (e.g., one that detects the amount of ADP produced). This reagent often stops the reaction and generates a fluorescent signal.
-
Data Acquisition: Read fluorescence on a plate reader. The signal will be inversely proportional to kinase activity.
-
Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.
B. Receptor Binding Assays
Receptor binding assays are used to determine if a compound interacts with a specific biological receptor. A common format is the competitive binding assay, which measures the ability of a test compound to displace a known, labeled ligand from its receptor.[24]
Caption: Workflow for a competitive receptor binding assay using filtration.
-
Reagent Preparation: Prepare assay buffer, a suspension of cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [³H]-agonist), and serial dilutions of the imidazole compound.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of radiolabeled ligand (at a concentration near its K_d).
-
50 µL of test compound dilutions.
-
25 µL of assay buffer.
-
Control Setup:
-
Total Binding: No test compound (only buffer).
-
Non-specific Binding (NSB): A high concentration of a known unlabeled ligand to displace all specific binding.
-
-
-
Reaction Initiation & Incubation: Add 100 µL of the membrane preparation to all wells to start the binding reaction. Incubate for 2 hours at room temperature with gentle agitation.
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[25]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding (Total - NSB). Determine the percentage of specific binding inhibited by the test compound at each concentration. Plot this against the compound concentration to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
C. Known Mechanism Pathway Visualization: Antifungal Action
For imidazoles, the primary antifungal mechanism is well-established and serves as a key example of targeted enzyme inhibition.
Caption: Imidazoles inhibit Lanosterol 14-α-demethylase, blocking ergosterol synthesis.
Conclusion
This guide outlines a logical, tiered approach to the preliminary biological evaluation of novel synthetic imidazole compounds. By systematically assessing cytotoxicity, screening for desired antimicrobial and antifungal effects, and performing initial mechanistic studies, researchers can efficiently identify promising lead candidates. This structured evaluation, grounded in robust, self-validating protocols, ensures that the most promising compounds are selected for the extensive preclinical and clinical development that follows, maximizing the potential for translating a synthetic molecule into a valuable therapeutic agent.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of (5-phenyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-phenyl-1H-imidazol-2-yl)methanamine is a key structural motif in many pharmacologically active compounds. Understanding its intrinsic stability and degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical products. This guide provides a comprehensive technical overview of the stability of this compound, detailing its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will explore the underlying degradation mechanisms, identify potential degradation products, and present robust analytical methodologies for stability assessment. This document is intended to serve as a valuable resource for researchers and professionals involved in the drug development process, offering insights to guide formulation development, establish appropriate storage conditions, and ensure regulatory compliance.
Introduction: The Significance of this compound in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The unique electronic properties of the imidazole nucleus, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in molecular recognition and catalysis. The incorporation of a phenyl group at the 5-position and a methanamine substituent at the 2-position of the imidazole ring, as in this compound, gives rise to a molecule with significant potential for drug discovery.
Derivatives of this core structure have been investigated for a variety of therapeutic applications. The phenyl group can engage in π-π stacking and hydrophobic interactions, while the methanamine group provides a basic center for salt formation and hydrogen bonding, crucial for receptor binding and pharmacokinetic properties. Given its importance, a thorough understanding of the chemical stability of this compound is a critical component of the drug development process.
Intrinsic Stability and Key Degradation Stressors
The stability of this compound is influenced by several environmental factors. Forced degradation studies, which subject the molecule to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation pathways and products.[1][2] These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the drug substance.[1] A target degradation of 5-20% is generally recommended in such studies to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[2][3]
The primary stressors that can induce degradation of this compound include:
-
Hydrolysis: Reaction with water across a range of pH values.
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide.
-
Photolysis: Exposure to light, particularly UV radiation.
-
Thermal Stress: Exposure to elevated temperatures.
The imidazole moiety, in particular, is susceptible to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[4] It is also sensitive to photodegradation in solution.[4]
Elucidation of Degradation Pathways
Understanding the mechanisms by which this compound degrades is fundamental to mitigating its instability. The following sections detail the likely degradation pathways under different stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, the stability is expected to be pH-dependent.
-
Acidic Conditions: Under acidic conditions (e.g., 0.1 N HCl), the primary amine of the methanamine group will be protonated, which may increase its stability towards certain reactions. However, extreme acidic conditions and elevated temperatures could potentially lead to cleavage of the methanamine side chain or even opening of the imidazole ring, although imidazole rings are generally stable to acid hydrolysis.
-
Basic Conditions: In basic media (e.g., 0.1 N NaOH), the imidazole ring can be deprotonated, making it more susceptible to oxidation.[4] The unprotonated primary amine may also be more reactive. While direct hydrolysis of the C-N bond of the methanamine is less likely, base-catalyzed oxidation is a significant concern.[4]
Oxidative Degradation
Oxidation is a major degradation pathway for imidazole-containing compounds.[4] The imidazole ring is electron-rich and can be readily oxidized.
-
Mechanism of Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized species. The reaction may proceed via the formation of N-oxides or through oxidative cleavage of the imidazole ring. The phenyl substituent can also be a site for oxidation, leading to hydroxylated derivatives. Studies on similar imidazole derivatives have shown that oxidation can lead to the formation of complex degradation products.[4]
The proposed oxidative degradation pathway is visualized in the following diagram:
Caption: Proposed oxidative degradation pathways.
Photodegradation
Many imidazole derivatives are known to be sensitive to light.[4][5] Photodegradation can occur through direct absorption of UV or visible light, leading to excited states that can undergo various chemical reactions.
-
Photolytic Mechanisms: The imidazole ring can undergo photo-oxidation, often involving singlet oxygen.[5][6] This can lead to the formation of endoperoxides and subsequent ring cleavage. The presence of a phenyl group can also contribute to photosensitivity. It has been noted that substituting the hydrogen on the imidazole nitrogen can enhance photostability in some cases.[5]
The general workflow for a photostability study is outlined below:
Caption: Workflow for a photostability study.
Thermal Degradation
Thermal degradation involves the breakdown of a molecule at elevated temperatures. The stability of this compound in both solid and solution states should be evaluated. While imidazole itself is thermally stable, the substituents can influence its thermal decomposition profile.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[7]
HPLC Method Development
A reverse-phase HPLC method is typically suitable for separating the parent compound from its more polar degradation products.
-
Column Selection: A C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation. The pH of the mobile phase is a critical parameter and should be optimized to ensure good peak shape for the basic methanamine compound.[8]
-
Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance is typically used.
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products.[4] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of the degradation products, which is crucial for their structural elucidation. Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the observed stability of the compound.[2]
Acid and Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture).
-
For acid hydrolysis, add an equal volume of 0.1 N HCl.
-
For base hydrolysis, add an equal volume of 0.1 N NaOH.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
Oxidative Degradation
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature.
-
Monitor the degradation over time by HPLC.
Photodegradation
-
Prepare solutions of the compound in a photostable container (e.g., quartz).
-
Expose the solutions to a light source that emits both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at various time points.
Thermal Degradation
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C).
-
Prepare a solution of the compound and store it at an elevated temperature.
-
Analyze the samples periodically.
Summary of Potential Degradation Products
Based on the known reactivity of the imidazole ring and its substituents, the following table summarizes the potential degradation products of this compound.
| Stress Condition | Potential Degradation Products | Proposed Mechanism |
| Acid Hydrolysis | Cleavage of methanamine side chain | Hydrolysis of C-N bond |
| Base Hydrolysis | Oxidized imidazole derivatives | Base-catalyzed oxidation |
| Oxidation | N-oxides, ring-opened products, hydroxylated phenyl derivatives | Reaction with oxidizing agent |
| Photolysis | Ring-cleaved products, photo-oxidized derivatives | Photo-oxidation, reaction with singlet oxygen |
| Thermal Stress | Decomposition products (structure dependent) | Thermally induced bond cleavage |
Recommendations for Storage and Handling
Based on the potential degradation pathways, the following recommendations are made for the storage and handling of this compound and its formulations:
-
Protection from Light: The compound should be protected from light to prevent photodegradation. Amber vials or light-resistant containers should be used.
-
Control of pH: In solution, the pH should be controlled to a range where the compound is most stable, likely in the slightly acidic to neutral range to minimize base-catalyzed oxidation.
-
Inert Atmosphere: For long-term storage, particularly in solution, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Temperature Control: The compound should be stored at controlled room temperature or under refrigerated conditions to minimize thermal degradation.
Conclusion
The stability of this compound is a critical factor in its development as a pharmaceutical agent. This guide has provided a comprehensive overview of its potential degradation pathways under various stress conditions. A thorough understanding of these pathways, coupled with the use of robust analytical methods, is essential for the development of stable formulations and for ensuring the safety and efficacy of the final drug product. The insights provided herein should serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087. [Link]
- Li, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(15), 9036-9042. [Link]
- Minkovska, S., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
- Mphahlele, M. J., et al. (2021). Biodegradability of imidazole structures.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
- Reddy, T. S., et al. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- de la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis Protocols for Functionalized 1H-Imidazoles: A Comprehensive Guide for Researchers
The 1H-imidazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its prevalence in a vast array of biologically active molecules.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, makes it a crucial component in the design of novel therapeutics, including antifungal, anticancer, and anti-inflammatory agents.[2][3] This guide provides an in-depth exploration of key synthetic methodologies for the preparation and functionalization of the 1H-imidazole ring, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the chemistry at play.
I. Classical Approaches to the Imidazole Core
The foundational methods for imidazole synthesis, while sometimes limited in scope or yield, remain valuable for their simplicity and for the synthesis of specific substitution patterns.
The Radziszewski Synthesis
First reported in 1882, the Radziszewski reaction is a multicomponent synthesis that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.[4] This method is attractive for its atom economy, incorporating all starting materials into the final product.[4]
Mechanistic Insight: The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl condenses with two molecules of ammonia to form a diimine intermediate. This diimine then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the substituted imidazole. The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[5]
General Reaction Scheme for the Radziszewski Synthesis
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is a classic example of the Radziszewski synthesis, often used in undergraduate and graduate laboratories.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Add glacial acetic acid to dissolve the reactants.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature, then pour it into cold water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
Data Presentation:
| Reactant | Molar Ratio |
| Benzil | 1.0 |
| Benzaldehyde | 1.0 |
| Ammonium Acetate | 2.0 |
| Solvent | Glacial Acetic Acid |
| Typical Yield | 70-85% |
The Wallach Synthesis
The Wallach synthesis provides a route to chloroimidazoles from N,N'-disubstituted oxamides. This method is particularly useful for accessing imidazoles with specific substitution patterns that may be difficult to achieve through other methods.[6][7]
Mechanistic Insight: The reaction involves the treatment of an N,N'-dialkyloxamide with a chlorinating agent, such as phosphorus pentachloride (PCl5), to form a chloro-containing intermediate. This intermediate is then reduced, typically with hydroiodic acid, to yield the corresponding N-alkyl imidazole.[8][9]
Protocol 2: General Procedure for the Wallach Synthesis of N-Methylimidazole
Materials:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride (PCl₅)
-
Hydroiodic acid (HI)
Procedure:
-
In a reaction vessel, carefully treat N,N'-dimethyloxamide with phosphorus pentachloride. This reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
-
The resulting chlorine-containing intermediate is isolated.
-
The intermediate is then subjected to reduction with hydroiodic acid to yield N-methylimidazole.[8]
-
Purification is typically achieved through distillation.
II. Modern Synthetic Strategies
Contemporary methods for imidazole synthesis often focus on improving yields, reducing reaction times, and increasing molecular diversity through one-pot and catalytic approaches.
Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful three-component reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3][6]
Mechanistic Insight: The reaction begins with the in situ formation of an aldimine from the aldehyde and the primary amine. TosMIC, a key reagent containing a reactive isocyanide carbon, an acidic methylene group, and a sulfinate leaving group, is deprotonated by a base.[3] The resulting anion undergoes a cycloaddition with the aldimine to form a five-membered ring intermediate. Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product.[1]
Mechanism of the Van Leusen Imidazole Synthesis
Protocol 3: One-Pot Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., benzylamine)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol or Acetonitrile
Procedure:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add TosMIC (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Aldehyde | Amine | Solvent | Base | Time (h) | Yield (%) |
| Benzaldehyde | Benzylamine | Methanol | K₂CO₃ | 3 | ~85 |
| 4-Chlorobenzaldehyde | Aniline | Acetonitrile | K₂CO₃ | 4 | ~78 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.[8] The synthesis of imidazoles is particularly amenable to this technology.
Scientific Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates and promote reaction pathways that are less favorable under conventional heating.[8] For multicomponent reactions like the Debus-Radziszewski synthesis, microwave assistance can significantly improve efficiency.
Protocol 4: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
Benzil
-
Aromatic aldehyde
-
Ammonium acetate
-
Acidic alumina (as solid support)
Procedure:
-
Grind benzil (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq) with acidic alumina in a mortar and pestle.
-
Place the solid mixture in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 120 °C) for 5-10 minutes.
-
After cooling, extract the product from the solid support with a suitable organic solvent (e.g., ethyl acetate).
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation:
| Aldehyde | Power (W) | Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) |
| 4-Methoxybenzaldehyde | 300 | 5 | 92 | 75 (8h) |
| 4-Nitrobenzaldehyde | 300 | 7 | 88 | 70 (10h) |
III. Post-Synthesis Functionalization: Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of highly functionalized and complex imidazole derivatives, post-synthesis modification of a pre-formed imidazole core is a common and powerful strategy. Palladium-catalyzed cross-coupling reactions are particularly valuable in this regard.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-substituted imidazole and a boronic acid or ester, catalyzed by a palladium complex. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the haloimidazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Protocol 5: Suzuki-Miyaura Coupling of a Bromoimidazole
Materials:
-
Bromo-substituted 1H-imidazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DME, Toluene/Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromoimidazole (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-imidazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for introducing alkyne functionalities, which are versatile handles for further transformations.
Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the haloimidazole to Pd(0) is followed by transmetalation and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Protocol 6: Sonogashira Coupling of an Iodoimidazole
Materials:
-
Iodo-substituted 1H-imidazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flask under an inert atmosphere, add the iodoimidazole (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the alkynyl-substituted imidazole.
IV. Conclusion
The synthesis of functionalized 1H-imidazoles is a rich and evolving field. The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While classical methods provide fundamental routes to the imidazole core, modern multicomponent and microwave-assisted reactions offer significant advantages in terms of efficiency and diversity. Furthermore, powerful cross-coupling reactions enable the late-stage functionalization of the imidazole scaffold, providing access to a vast chemical space for drug discovery and materials science. This guide provides a solid foundation for researchers to select and execute the most appropriate synthetic protocols for their specific needs, fostering innovation in this critical area of chemical science.
V. References
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org. (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. (2020, March 3). Retrieved January 8, 2026, from [Link]
-
Van Leusen Imidazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]
-
Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Van Leusen reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). Retrieved January 8, 2026, from [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Retrieved January 8, 2026, from [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. (2018, November 26). Retrieved January 8, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 8, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 8, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). Retrieved January 8, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jetir.org [jetir.org]
- 8. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-phenyl-1H-imidazol-2-yl)methanamine in Cancer Research
Introduction: The Emerging Role of Phenyl-Imidazole Scaffolds in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents.[1][4] Within the vast landscape of imidazole-containing compounds, derivatives bearing a phenyl substituent, such as (5-phenyl-1H-imidazol-2-yl)methanamine, are gaining significant attention in cancer research. These compounds have demonstrated a broad spectrum of anticancer activities across various cancer cell lines, including those of the breast, lung, colon, and prostate.[3]
The anticancer effects of phenyl-imidazole derivatives are attributed to a multitude of mechanisms, including the induction of apoptosis, inhibition of key kinases involved in oncogenic signaling, and interference with microtubule dynamics.[3][5] This application note will provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound and its analogs as investigational anticancer agents. We will delve into its potential mechanisms of action, provide detailed protocols for its evaluation in both in vitro and in vivo models, and present data in a clear and accessible format to facilitate experimental design and interpretation.
Plausible Mechanisms of Action and Targeted Signaling Pathways
While this compound is a specific entity, its anticancer activity can be inferred from the broader class of phenyl-imidazole derivatives. These compounds are known to modulate several critical signaling pathways implicated in cancer progression.
One of the primary mechanisms of action for many imidazole-based anticancer agents is the inhibition of protein kinases.[1][3] Specifically, vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are frequently targeted.[6][7] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8]
Furthermore, some phenyl-imidazole derivatives have been shown to induce apoptosis and cell cycle arrest.[5][9] This can be achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.[3] Cell cycle arrest, often at the G2/M phase, prevents cancer cells from undergoing mitosis, thereby halting their proliferation.[5][9]
Below is a diagram illustrating a potential signaling pathway targeted by this compound, focusing on the inhibition of receptor tyrosine kinases.
Caption: Putative signaling pathway inhibited by this compound.
Quantitative Data Summary: A Representative Profile
To provide a tangible reference for researchers, the following table summarizes representative IC50 values of various phenyl-imidazole derivatives against common cancer cell lines, as reported in the literature. It is important to note that the specific activity of this compound would need to be determined experimentally.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative | MCF-7 (Breast) | 1.2 | [7] |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative | Hep-G2 (Liver) | 13.3 | [7] |
| 2-phenyl benzimidazole derivative | MCF-7 (Breast) | 3.37 | [6] |
| Imidazole-based N-phenylbenzamide derivative | A549 (Lung) | 7.5 | [10] |
| Imidazole-based N-phenylbenzamide derivative | HeLa (Cervical) | 9.3 | [10] |
| Imidazole-based N-phenylbenzamide derivative | MCF-7 (Breast) | 8.9 | [10] |
| 2,4,5-triarylimidazole derivative | MDA-MB231 (Breast) | Significant IC50 | [11] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to characterize the anticancer properties of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to investigate the effect of the compound on the expression and phosphorylation status of key proteins in targeted signaling pathways.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR, total VEGFR, p-ERK, total ERK, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including the inhibition of key oncogenic signaling pathways and the induction of apoptosis, make them attractive candidates for further investigation. The protocols outlined in this application note provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship of this scaffold to enhance potency and selectivity, as well as evaluating their efficacy and safety in more complex in vivo cancer models.
References
- Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035. [Link]
- Abdullah, S., & Ganguly, S. (2018). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 10(14), 1735-1751. [Link]
- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal research reviews, 34(2), 340–437. [Link]
- Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
- Taylor & Francis. (n.d.). An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. [Link]
- A thorough overview of current developments in imidazole derivatives for anticancer drug development. (2023). [Journal name, if available]. [Link]
- Baviskar, A. T., et al. (2013). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-242. [Link]
- Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5, 1751-1760. [Link]
- El-Sayed, M. A. A., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(11), 1369-1378. [Link]
- Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]
- Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 864552. [Link]
- Frontiers. (n.d.). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. [Link]
- Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1682. [Link]
- Mostafa, A. S., et al. (2018). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2016).
- Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 588-598. [Link]
- Imidazole-pyridine hybrids as potent anti-cancer agents. (2022). CNR-IRIS. [Link]
- Helali, A. Y. H., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I).
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cell-Based Assay Development of (5-phenyl-1H-imidazol-2-yl)methanamine, a Somatostatin Receptor 3 Agonist
Introduction: Unveiling the Therapeutic Potential of a Novel SSTR3 Agonist
(5-phenyl-1H-imidazol-2-yl)methanamine and its derivatives have been identified as potent and selective agonists of the Somatostatin Receptor 3 (SSTR3)[1]. SSTR3, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of cellular functions, including hormone secretion and cell proliferation. Its activation is primarily coupled to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[2][3]. This signaling cascade makes SSTR3 an attractive therapeutic target for various pathologies, including neuroendocrine tumors and other proliferative diseases.
This comprehensive guide provides a detailed framework for the development of robust cell-based assays to characterize the pharmacological activity of this compound and similar compounds targeting SSTR3. We will delve into the rationale behind experimental design, providing step-by-step protocols for primary screening, secondary validation, and mechanism-of-action studies.
The Scientific Foundation: SSTR3 Signaling and Assay Strategy
The activation of SSTR3 by an agonist like this compound initiates a cascade of intracellular events that can be harnessed for assay development. Our strategy is multi-tiered, designed to first identify and then deeply characterize the compound's activity.
-
Primary Screening (High-Throughput Screening - HTS): The initial goal is to rapidly assess the compound's ability to activate SSTR3. Given that the canonical SSTR3 signaling pathway involves the inhibition of cAMP production, a high-throughput cAMP assay is the ideal primary screen.
-
Secondary Validation & Potency Determination: Hits from the primary screen are then subjected to more detailed analysis to confirm their activity and determine their potency (EC50). This involves repeating the primary assay with a full dose-response curve. A secondary, mechanistically distinct assay, such as a receptor internalization assay, is also employed to provide orthogonal validation of the compound's effect.
-
Mechanism of Action (MOA) & Selectivity Profiling: To gain a deeper understanding of how the compound interacts with the receptor, we will explore downstream signaling events beyond cAMP inhibition. This includes investigating β-arrestin recruitment, a key process in GPCR desensitization and signaling. Furthermore, counter-screening against other SSTR subtypes is crucial to establish the compound's selectivity profile.
Below is a visual representation of the SSTR3 signaling pathway and the points of intervention for our proposed assays.
Caption: SSTR3 Signaling and Assay Intervention Points.
Essential Reagents and Cell Lines
A successful assay campaign relies on well-characterized and consistent biological reagents. The following table outlines the key components for the described protocols.
| Reagent/Cell Line | Recommended Source/Product | Rationale for Selection |
| Cell Line | HEK293 or U2OS cells stably expressing human SSTR3 (e.g., from Innoprot, BioCat) | These commercially available cell lines provide a consistent and high-level expression of the target receptor, ensuring a robust assay window. The parental cell lines are well-characterized and easy to culture. |
| Positive Control Agonist | Somatostatin-14 or Somatostatin-28 | These are the natural endogenous ligands for SSTRs and will serve as the reference compounds for maximal receptor activation. |
| Negative Control/Antagonist | MK-4256 | A known SSTR3 antagonist, crucial for demonstrating the specificity of the agonist-induced response. |
| cAMP Assay Kit | LanthaScreen™ TR-FRET cAMP Kit (Thermo Fisher Scientific) or equivalent | TR-FRET assays are highly sensitive, have a large dynamic range, and are less susceptible to interference from compound autofluorescence, making them ideal for HTS. |
| β-Arrestin Recruitment Assay | NanoLuc®-based β-arrestin recruitment assays (e.g., NanoBiT®) | These assays offer high sensitivity and a luminescent readout, which minimizes background noise. They can be configured to study unmodified receptors, avoiding potential artifacts from receptor tagging. |
| Primary Antibody for Internalization | Anti-SSTR3 antibody (e.g., from R&D Systems) | Required for visualizing the receptor in immunofluorescence-based internalization assays. |
| Secondary Antibody for Internalization | Alexa Fluor™ conjugated secondary antibody (Thermo Fisher Scientific) | Bright and photostable fluorophores are essential for high-quality imaging. |
| Cell Culture Media & Reagents | DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA | Standard reagents for mammalian cell culture. |
Experimental Protocols
The following protocols are designed to be a comprehensive guide. Researchers should optimize conditions based on their specific instrumentation and cell line characteristics.
Protocol 1: Primary High-Throughput Screening - TR-FRET cAMP Assay
This assay quantifies the inhibition of forskolin-stimulated cAMP production upon SSTR3 activation.
Workflow Diagram:
Caption: Workflow for the TR-FRET cAMP Assay.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HEK293-SSTR3 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Dispense 5,000-10,000 cells per well in a 384-well white, solid-bottom plate.
-
Incubate the plate at 37°C, 5% CO2 overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, Somatostatin-14 (positive control), and MK-4256 (antagonist control) in assay buffer.
-
For antagonist mode, pre-incubate cells with MK-4256 for 15-30 minutes before adding the agonist.
-
Add the compounds to the cell plate.
-
-
Forskolin Stimulation:
-
Prepare a stock solution of forskolin in DMSO and dilute to the desired working concentration in assay buffer. The final concentration should be determined empirically to achieve approximately 80% of the maximal cAMP response.
-
Add forskolin to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol (e.g., LanthaScreen™ kit)[4]. This typically involves mixing a Europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.
-
Add the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm emission ratio.
-
Plot the emission ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.
-
Protocol 2: Secondary Validation - Receptor Internalization Assay
This imaging-based assay visually confirms that the compound induces the translocation of SSTR3 from the cell membrane to intracellular compartments.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed U2OS-SSTR3-GFP cells (or HEK293-SSTR3 cells) onto glass-bottom 96-well imaging plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or Somatostatin-28 (positive control) for 30-60 minutes at 37°C[5].
-
-
Cell Fixation and Staining (for non-GFP tagged cells):
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against SSTR3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify receptor internalization by measuring the increase in intracellular fluorescence intensity or the formation of fluorescent puncta within the cytoplasm. Image analysis software can be used to automate this process.
-
Plot the internalization response against the log of the compound concentration to determine the EC50.
-
Protocol 3: Mechanism of Action - NanoLuc® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated SSTR3, providing insight into a key signaling and desensitization pathway.
Step-by-Step Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for SSTR3 and the NanoBiT® β-arrestin system (e.g., a membrane-tethered NanoLuc fragment and a β-arrestin-fused complementary fragment)[6].
-
Plate the transfected cells in a 96-well white, solid-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Equilibrate the cells in an appropriate assay buffer.
-
Add the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol and measure the baseline luminescence.
-
Add serial dilutions of this compound or a control agonist.
-
Measure the luminescence signal kinetically over 60-90 minutes on a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the data to the baseline luminescence.
-
Plot the change in luminescence against time to observe the kinetics of β-arrestin recruitment.
-
For dose-response curves, plot the peak or area under the curve of the luminescent signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison of the pharmacological parameters of the test compound and controls.
| Compound | Primary Screen (cAMP IC50, nM) | Secondary Validation (Internalization EC50, nM) | MOA Study (β-Arrestin EC50, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Somatostatin-14 | Reference Value | Reference Value | Reference Value |
| MK-4256 | No activity (antagonist) | No activity (antagonist) | No activity (antagonist) |
Trustworthiness and Self-Validating Systems
The robustness of these protocols is ensured by the inclusion of appropriate controls. The use of a known agonist (Somatostatin) and a known antagonist (MK-4256) allows for the validation of each assay run. Furthermore, the multi-assay approach provides a self-validating system. A true positive hit will be active in both the cAMP and internalization assays, and its activity will be blocked by the antagonist. The β-arrestin recruitment assay provides further mechanistic confirmation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cell-based characterization of this compound as a SSTR3 agonist. The described assays will enable researchers to robustly determine its potency and mechanism of action. Future studies could expand on this work by performing selectivity profiling against other somatostatin receptor subtypes (SSTR1, 2, 4, and 5) to fully characterize the compound's specificity. Additionally, exploring other potential downstream signaling pathways, such as calcium mobilization, could provide a more complete picture of its pharmacological profile[7][8].
References
- Bioluminescence resonance energy transfer (BRET) and nanoluciferase complementation (NanoLuc) assays for monitoring arrestin recruitment to GPCRs. Methods in Molecular Biology, 2021.
- A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 2021.
- Recruitment of β-Arrestin into Neuronal Cilia Modulates Somatostatin Receptor Subtype 3 Ciliary Localization. Molecular and Cellular Biology, 2015.
- NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors. Methods in Molecular Biology, 2021.
- RECEPTOR INTERNALIZATION ASSAYS. Innoprot.
- Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary. Scientific Reports, 2024.
- GPCR Internalization Assay. Creative Bioarray.
- Scheme of GPCR internalization assays. ResearchGate.
- A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. The Journal of Biological Chemistry, 2012.
- Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments, 2017.
- Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 2015.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
- Gi alpha 1 selectively couples somatostatin receptor subtype 3 to adenylyl cyclase. Molecular Pharmacology, 1995.
- Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas. The Journal of Clinical Investigation, 1998.
- Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues. Nature Communications, 2022.
- Transduction of intracellular calcium signals through G protein-mediated activation of phospholipase C by recombinant sphingosine 1-phosphate receptors. The Journal of Biological Chemistry, 1999.
- A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C. Research Square, 2024.
- A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C. bioRxiv, 2024.
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- 3. Gi alpha 1 selectively couples somatostatin receptor subtype 3 to adenylyl cyclase: identification of the functional domains of this alpha subunit necessary for mediating the inhibition by somatostatin of cAMP formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Synthesis Approaches for 2-Aminoimidazole Derivatives
Foreword: The Imperative for Greener Pathways to Bioactive Scaffolds
The 2-aminoimidazole (2-AI) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in marine natural products and its diverse, potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these valuable derivatives has often relied on multi-step procedures involving hazardous volatile organic solvents (VOCs), harsh reaction conditions, and significant waste generation.[3][4]
This guide moves beyond classical constraints, presenting a curated selection of field-proven green synthesis methodologies. By prioritizing energy efficiency, employing benign and recyclable solvents, and designing atom-economical reactions, these approaches not only minimize the environmental footprint of chemical synthesis but frequently offer superior outcomes in terms of reaction time, yield, and purity.[3][5] Herein, we detail the core principles, comparative data, and step-by-step protocols for the sustainable synthesis of 2-aminoimidazole derivatives, designed to empower researchers in their pursuit of more efficient and environmentally responsible drug discovery.
Foundational Green Strategies for 2-Aminoimidazole Synthesis
The green synthesis of 2-AIs is not governed by a single technique but by a philosophy of molecular design that minimizes hazard and waste. The most impactful strategies involve the synergistic use of alternative energy sources, innovative reaction media, and efficient reaction design.
Caption: Core principles for the green synthesis of 2-aminoimidazoles.
Energy-Efficient Methodologies: Microwave and Ultrasound
Alternative energy sources provide highly efficient means of transferring energy to reacting molecules, drastically reducing reaction times from hours to minutes and often improving product yields by minimizing side reactions.[6][7]
Microwave-Assisted One-Pot Synthesis
Expertise & Rationale: Microwave irradiation accelerates reactions through efficient dielectric heating, leading to rapid and uniform temperature increases throughout the reaction medium. This technique is particularly effective for the synthesis of 2-AIs from 2-aminopyrimidines. The process involves an initial Sɴ2 reaction to form an imidazo[1,2-a]pyrimidinium salt, followed by a hydrazine-mediated cleavage of the pyrimidine ring.[8][9] Consolidating these two steps into a one-pot, microwave-assisted protocol enhances efficiency by eliminating the need for intermediate isolation and purification.[3]
Experimental Protocol: One-Pot Synthesis of 1,4-Disubstituted 2-Aminoimidazoles [3]
-
Materials : 2-Aminopyrimidine, 2-bromoacetophenone (or other α-bromoketones), acetonitrile (MeCN), hydrazine hydrate (60% aq.), microwave reactor with sealed vials.
-
Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation
-
In a 10 mL microwave reaction vial, combine 2-aminopyrimidine (1.0 mmol, 1.0 equiv) and 2-bromoacetophenone (1.1 mmol, 1.1 equiv) in 3 mL of acetonitrile.
-
Seal the vial securely.
-
Place the vial in the microwave reactor and irradiate the mixture at 130 °C for 15 minutes.
-
-
Step 2: Pyrimidine Ring Opening
-
After the first step, cool the reaction vial to room temperature.
-
Carefully unseal the vial and add hydrazine hydrate (60% aq. solution, 5.0 mmol, 5.0 equiv) to the mixture.
-
Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.
-
-
Work-up and Purification :
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by column chromatography on silica gel (e.g., eluent: dichloromethane/methanol) to obtain the pure 2-aminoimidazole derivative.
-
Caption: Workflow for microwave-assisted one-pot 2-AI synthesis.
Ultrasound-Assisted Synthesis (Sonochemistry)
Expertise & Rationale: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized high-temperature and high-pressure zones.[10] This phenomenon enhances mass transfer and dramatically accelerates reaction rates at or near room temperature, providing a mild and energy-efficient alternative to conventional heating.[3][11] This method is highly effective for reactions like the cyclization of thiourea intermediates to form benzimidazole derivatives.[3]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aminobenzimidazoles [3]
-
Materials : o-Phenylenediamine, phenyl isothiocyanate, triphenylphosphine (Ph₃P), iodine (I₂), triethylamine (Et₃N), acetonitrile (MeCN), ultrasonic bath or probe.
-
Step 1: Thiourea Formation
-
In a suitable flask, dissolve o-phenylenediamine (1.0 mmol, 1.0 equiv) and phenyl isothiocyanate (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for approximately 10 minutes to allow for the formation of the thiourea intermediate.
-
-
Step 2: Cyclization under Sonication
-
To the reaction mixture, add triphenylphosphine (1.2 mmol, 1.2 equiv), iodine (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 15-30 minutes, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification :
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Green Reaction Media: Deep Eutectic Solvents (DES)
Expertise & Rationale: Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic with a melting point far below that of the individual components.[4] They are prized in green chemistry for their low volatility, non-flammability, biodegradability, and low cost.[5] In the synthesis of 2-AIs, DESs can act as both the solvent and a catalyst, facilitating the reaction through hydrogen bonding, which can stabilize intermediates and transition states.[2][4] This approach significantly reduces reaction times compared to conventional VOCs and often allows for a simpler product work-up.[12]
Experimental Protocol: Synthesis in Choline Chloride:Urea (ChCl:Urea) DES [3][4]
-
Materials : α-Chloroketone (e.g., 2-chloro-1-phenylethanone), guanidine derivative (e.g., N,N'-diphenylguanidine), choline chloride (ChCl), urea, triethylamine (Et₃N), deionized water, ethyl acetate.
-
Step 1: Preparation of the Deep Eutectic Solvent
-
Combine choline chloride and urea in a 1:2 molar ratio in a flask.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid forms. This is your ChCl:Urea DES.
-
-
Step 2: Synthesis of 2-Aminoimidazole
-
To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the N,N'-diphenylguanidine (1.3 mmol, 1.3 equiv) and triethylamine (1.0 mmol, 1.0 equiv).
-
Add the 2-chloro-1-phenylethanone (1.0 mmol, 1.0 equiv) to the mixture.
-
Stir the reaction at 80 °C for 4-6 hours, monitoring progress by TLC.[4]
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the flask, which will cause the product to precipitate while the DES components remain dissolved.
-
For triaryl-substituted 2-AIs, the product can often be isolated directly by filtration and crystallization.[4][12]
-
Alternatively, extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify via column chromatography if necessary. The DES-water mixture can potentially be recycled after water removal.[4]
-
Comparative Data of Green Synthesis Methods
The selection of a synthetic method often involves a trade-off between speed, yield, and operational simplicity. The following table summarizes typical quantitative data for the described green methodologies.
| Method | Energy Source | Solvent | Typical Temp. | Typical Time | Typical Yields | Key Advantage |
| Microwave-Assisted | Microwave | Acetonitrile | 100-130 °C | 5-20 min | 65-95%[8] | Drastic reduction in reaction time |
| Ultrasound-Assisted | Ultrasound | Acetonitrile | Room Temp. | 15-30 min | High (up to 99% for benzimidazoles)[11] | Mild conditions, energy-efficient |
| Deep Eutectic Solvent | Conventional | ChCl:Urea (1:2) | 80 °C | 4-6 hours | 70-90%[4] | Avoids VOCs, recyclable medium, simple work-up[4][12] |
| Conventional (for comparison) | Conventional | THF, DMF | Reflux | 10-12 hours | 60-85%[4] | Established methodology |
Conclusion: Towards a Sustainable Future in Drug Discovery
The adoption of green chemistry principles for the synthesis of 2-aminoimidazole derivatives offers a clear and compelling advantage for pharmaceutical and academic researchers. Methodologies centered on microwave irradiation, sonication, and deep eutectic solvents are not merely "eco-friendly" alternatives; they are robust, efficient, and powerful strategies that can accelerate the discovery and development pipeline.[3] By reducing waste, minimizing energy consumption, and often simplifying experimental procedures, these green approaches pave the way for a more sustainable, cost-effective, and innovative future in medicinal chemistry.
References
- Ermolat'ev, D. S., et al. (2007). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters.
- Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity.
- Messa, F., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules.
- Molecules (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
- Scientific Reports (2024). A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential.
- ResearchGate (2019). 2-Aminoimidazoles in Medicinal Chemistry.
- RSC Advances (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Soh, C. H., et al. (2007). Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation. ACS Combinatorial Science.
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- PubMed (2005). Multicomponent synthesis of 2-imidazolines.
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Application Notes and Protocols for (5-phenyl-1H-imidazol-2-yl)methanamine in Neuropharmacology Research
Introduction: Unveiling the Potential of a Novel Imidazole Scaffold
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including notable effects within the central nervous system (CNS).[1] The compound (5-phenyl-1H-imidazol-2-yl)methanamine is a novel imidazole derivative of significant interest for neuropharmacological research. Its structural architecture, featuring a phenyl-substituted imidazole ring and a methanamine moiety, suggests potential interactions with various CNS targets.
Extensive research into structurally related imidazole compounds has revealed a strong propensity for targeting G protein-coupled receptors (GPCRs), with a particularly well-established link to the histamine H3 receptor (H3R).[2][3] The (1H-imidazol-yl)methanamine substructure, present in our compound of interest, is a crucial pharmacophore for H3R ligands.[2] The H3R, a Gi/o-coupled GPCR, functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[4][5] Consequently, H3R antagonists and inverse agonists are actively being investigated as potential therapeutic agents for cognitive disorders, including Alzheimer's disease and schizophrenia, as well as for promoting wakefulness.[4][6]
While direct experimental data for this compound is not yet widely published, its structural characteristics strongly suggest that it may act as a modulator of the H3R. These application notes will, therefore, provide a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential activity at the H3R. The protocols outlined below are designed to first establish the binding affinity and functional activity of the compound in vitro, and then to assess its potential pro-cognitive effects in vivo.
Section 1: In Vitro Characterization of this compound
A tiered in vitro testing cascade is essential to determine the pharmacological profile of this compound. The following protocols are designed to first assess its binding affinity to the H3R and then to elucidate its functional activity as an agonist, antagonist, or inverse agonist.
Radioligand Binding Assay: Determining Affinity for the Histamine H3 Receptor
The initial step is to determine if this compound binds to the H3R and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose.[7] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Principle: Membranes from cells expressing the H3R are incubated with a fixed concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the H3R.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A range of concentrations of this compound (e.g., from 0.1 nM to 100 µM).
-
A fixed concentration of [3H]-Nα-methylhistamine (typically at its Kd value).
-
The H3R-containing membrane preparation.
-
-
For determination of non-specific binding, include wells with a high concentration of a known H3R antagonist (e.g., 10 µM thioperamide).
-
For total binding, include wells without any competing unlabeled ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | Description | Expected Outcome for an Active Compound |
| IC50 | Concentration of the compound that inhibits 50% of radioligand binding. | A measurable value, typically in the nanomolar to micromolar range. |
| Ki | Inhibitory constant, a measure of the affinity of the compound for the receptor. | A low Ki value indicates high binding affinity. |
Functional Assays: Elucidating the Mechanism of Action
Once binding to the H3R is confirmed, the next step is to determine the functional consequence of this binding. As the H3R is Gi/o-coupled, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5] We will use two key functional assays to probe the activity of this compound: a GTPγS binding assay and a cAMP inhibition assay.
This assay directly measures the activation of G proteins upon receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. By using a non-hydrolyzable GTP analog, [35S]GTPγS, the activated state of the G protein is stabilized and can be quantified by measuring the incorporated radioactivity.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: 10 µM final concentration.
-
[35S]GTPγS: 0.1-0.5 nM final concentration.
-
H3R-expressing membranes.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP, H3R membranes, and varying concentrations of this compound.
-
To determine agonist activity, measure the stimulation of [35S]GTPγS binding by the compound alone.
-
To determine antagonist activity, measure the ability of the compound to inhibit the stimulation of [35S]GTPγS binding by a known H3R agonist (e.g., R-α-methylhistamine).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters and measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
For agonist mode, plot the stimulated binding against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist mode, plot the inhibition of agonist-stimulated binding against the log concentration of the compound to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.
-
This assay measures the functional consequence of H3R activation on its primary signaling pathway.[3]
Principle: H3R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are first stimulated with forskolin to elevate cAMP levels, and then the ability of the test compound to inhibit this forskolin-stimulated cAMP production is measured.
Signaling Pathway: H3R-Mediated Inhibition of cAMP Production
Caption: H3R signaling cascade leading to cAMP inhibition.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human H3R (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound.
-
To measure antagonist activity, co-incubate with a fixed concentration of an H3R agonist.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the compound.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Assay | Parameter | Description |
| [35S]GTPγS Binding | EC50 | Potency of the compound as an agonist. |
| Emax | Efficacy of the compound as an agonist relative to a full agonist. | |
| Kb | Dissociation constant of the compound as an antagonist. | |
| cAMP Inhibition | IC50 | Potency of the compound in inhibiting cAMP production. |
Section 2: In Vivo Evaluation of this compound
Based on the in vitro results, if this compound is identified as a potent H3R antagonist or inverse agonist, the next step is to evaluate its effects in a relevant animal model. The novel object recognition (NOR) test in rodents is a widely used model to assess the pro-cognitive effects of pharmacological agents.
Novel Object Recognition (NOR) Test: Assessing Pro-cognitive Effects
Principle: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A compound with pro-cognitive effects will enhance the animal's ability to remember the familiar object, leading to a greater preference for exploring the novel object.
Experimental Protocol: Novel Object Recognition Test
-
Animals:
-
Use adult male mice or rats.
-
House the animals individually and handle them for several days before the experiment to acclimate them to the researcher.
-
-
Apparatus:
-
A square open-field arena.
-
A set of different objects that are of similar size but differ in shape and texture.
-
-
Procedure:
-
Habituation Phase: Allow each animal to freely explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Training Phase (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 10 minutes). Administer this compound (at various doses, determined from preliminary pharmacokinetic studies) or vehicle at a specific time before this phase (e.g., 30 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 or 24 hours) to assess short-term or long-term memory, respectively.
-
Test Phase (T2): Place one of the familiar objects and one novel object in the arena. Allow the animal to explore for a set period (e.g., 5 minutes).
-
-
Data Collection and Analysis:
-
Record the exploration time for each object during the T2 phase. Exploration is defined as the animal's nose being in contact with or directed towards the object at a close distance (e.g., <2 cm).
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the DI of the compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Expected Outcome: An effective pro-cognitive compound will result in a significantly higher discrimination index in the treated group compared to the control group.
Section 3: Concluding Remarks and Future Directions
These application notes provide a foundational framework for the neuropharmacological evaluation of this compound, with a strong rationale for focusing on the histamine H3 receptor. Successful demonstration of high-affinity binding and potent antagonist/inverse agonist activity at the H3R, coupled with pro-cognitive effects in the NOR test, would establish this compound as a promising lead for further development.
Future research should aim to:
-
Determine the selectivity of this compound by screening it against a broader panel of CNS receptors.
-
Conduct more extensive in vivo studies to assess its efficacy in other models of cognitive impairment and to evaluate its pharmacokinetic and safety profiles.
-
Explore the structure-activity relationship of this chemical series to optimize potency, selectivity, and drug-like properties.
By following a systematic and hypothesis-driven approach, researchers can effectively elucidate the neuropharmacological profile of this compound and determine its potential as a novel therapeutic agent.
References
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- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences.
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- Pfizer Inc. (2007). Novel histamine H3 receptor antagonist improves cognition in vivo. BioWorld Science. [Link]
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- ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways.
- Taront, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Frontiers in Pharmacology. [Link]
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
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- Ask This Paper. (2017). cAMP assays in GPCR drug discovery.
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- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
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Analytical methods for quantification of (5-phenyl-1H-imidazol-2-yl)methanamine in biological samples
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methodologies for the accurate quantification of (5-phenyl-1H-imidazol-2-yl)methanamine in biological samples, specifically human plasma. We delve into the critical aspects of method development, validation, and sample analysis, with a focus on a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocols herein are designed to meet the stringent requirements for regulated bioanalysis, drawing from established principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] This guide is intended to provide both a practical framework and a deeper understanding of the scientific rationale behind the chosen analytical strategies.
Introduction: The Significance of Quantifying this compound
This compound and its derivatives represent a class of compounds with significant potential in pharmaceutical development, owing to the versatile nature of the imidazole ring in interacting with biological targets. Accurate measurement of this analyte in biological matrices is paramount for preclinical and clinical studies, underpinning critical decisions in drug development by enabling the characterization of its pharmacokinetic (PK) profile.
The inherent challenges of bioanalysis, such as low analyte concentrations and complex sample matrices, necessitate the development of highly sensitive, selective, and robust analytical methods.[7][8][9] This application note will focus on a state-of-the-art LC-MS/MS approach, which has become the gold standard for small molecule quantification due to its superior sensitivity and specificity.[8][10][11][12]
Foundational Principles: Method Development and Validation
The development of a reliable bioanalytical method is a systematic process aimed at achieving a specific set of performance characteristics. The subsequent validation of this method is a formal process that confirms its suitability for the intended purpose.[4] This process is governed by international guidelines, such as the ICH M10 guideline on bioanalytical method validation.[1][4][6]
Key Validation Parameters
A bioanalytical method must be rigorously validated to ensure the integrity of the data it generates. The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[13]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[13]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11][12]
-
Recovery: The efficiency of the extraction process.[13]
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[7][8]
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage).[13]
The Analytical Workflow: A Step-by-Step Approach
The quantification of this compound from plasma involves a multi-step process, from sample collection to data analysis.
Caption: A high-level overview of the bioanalytical workflow.
Detailed Protocol: LC-MS/MS Quantification in Human Plasma
This section outlines a detailed protocol for the quantification of this compound in human plasma. This method utilizes solid-phase extraction for sample cleanup and concentration, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., (5-phenyl-d5-1H-imidazol-2-yl)methanamine
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and analyte enrichment, offering higher recovery and cleaner extracts compared to simpler methods like protein precipitation.[14][15]
Caption: Step-by-step solid-phase extraction protocol.
Protocol:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Sample Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The chromatographic separation is critical for resolving the analyte from potential matrix interferences.[16][17]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2Internal Standard: [M+H]+ → fragment ion |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The following table summarizes the acceptance criteria for the key validation parameters, based on FDA and EMA guidelines.[1][2][3]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration within ±15% of the baseline concentration |
Data Interpretation and Quality Control
During routine sample analysis, the inclusion of quality control (QC) samples at low, medium, and high concentrations is mandatory to ensure the validity of the analytical run.[3] The concentrations of the QC samples must fall within the acceptance criteria for accuracy and precision.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantification of this compound in human plasma. Adherence to the principles of method validation and the implementation of stringent quality control measures are essential for generating high-quality data to support drug development programs. The methodologies described are grounded in established scientific principles and regulatory expectations, ensuring their applicability in a regulated bioanalytical environment.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Bhatia, R.
- European Medicines Agency. (2011).
- European Medicines Agency.
- European Bioanalysis Forum.
- De Groot, N. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1569-1572. [Link]
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services.
- Sandle, T. (2023).
- Rocci, M. L., & Devanarayan, V. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
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- Biotage.
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Application Notes & Protocols: Imidazole Derivatives in the Development of Antimicrobial Agents
Introduction: The Enduring Potential of the Imidazole Scaffold in Antimicrobial Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1858, its unique chemical properties, including its amphoteric nature and ability to participate in hydrogen bonding, make it a versatile scaffold for designing therapeutic agents.[3] Imidazole derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, antiviral, and antiparasitic properties.[1][4][5][6] This has led to the development of numerous clinically successful drugs, such as the antifungal agents ketoconazole and clotrimazole, and the antiparasitic metronidazole.[2][7]
The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical entities. Imidazole derivatives remain a promising area of research due to their amenability to structural modification, allowing for the fine-tuning of their activity, selectivity, and pharmacokinetic profiles.[8] These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, synthesis, and evaluation of imidazole derivatives as antimicrobial agents.
Mechanisms of Antimicrobial Action: A Multifaceted Approach
Imidazole derivatives exert their antimicrobial effects through various mechanisms, often targeting fundamental cellular processes in pathogens.[9] This multi-targeting capability is a significant advantage in overcoming resistance mechanisms.
-
Inhibition of Ergosterol Biosynthesis (Antifungal): A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the structural integrity and fluidity of the fungal membrane, leading to cell death.
-
Disruption of Cell Membrane Integrity: Some imidazole derivatives can directly insert into microbial cell membranes, disrupting their integrity and increasing permeability. This leads to the leakage of essential cellular components and ultimately results in cell lysis. This mechanism is observed against both fungal and bacterial pathogens.[10]
-
Interference with Nucleic Acid Synthesis: Certain imidazole derivatives have been shown to interfere with DNA replication and repair mechanisms in microbial cells.[10] This can lead to DNA damage and induce apoptosis or programmed cell death.[10]
-
Inhibition of Cell Wall Synthesis: In some bacteria, particularly Gram-positive species, imidazole compounds have been observed to disrupt cell wall synthesis, a process essential for maintaining cellular shape and protecting against osmotic stress.[10]
-
Enzyme Inhibition: The versatile structure of the imidazole ring allows it to interact with a variety of enzymes within microbial cells, including those involved in metabolic pathways crucial for survival.[9][11]
Below is a diagram illustrating the primary mechanisms of action of antimicrobial imidazole derivatives.
Caption: Mechanisms of antimicrobial action of imidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of imidazole derivatives can be significantly modulated by altering the substituents on the imidazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective antimicrobial agents.[9][12]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.[13] The introduction of hydrophobic groups can enhance antimicrobial activity, but an optimal balance is necessary to maintain sufficient solubility.[13]
-
Substitutions on the Imidazole Ring:
-
N-Substitution: The nature of the substituent at the N-1 position of the imidazole ring significantly influences activity. Bulky and hydrophobic groups are often favored for antifungal activity.
-
C-Substitutions: Modifications at other positions on the imidazole ring can also impact potency and spectrum of activity. For instance, para-substituted electron-withdrawing groups on a phenyl ring attached to the imidazole core have been shown to enhance antifungal efficacy.[7]
-
-
Hybrid Molecules: Incorporating the imidazole moiety into hybrid molecules with other pharmacophores can lead to compounds with enhanced and broader-spectrum antimicrobial activity.[14]
Experimental Protocols
The following protocols provide a framework for the synthesis and antimicrobial evaluation of novel imidazole derivatives.
Protocol 1: Synthesis of a Representative Imidazole Derivative via the Debus-Radziszewski Reaction
This protocol describes a general method for the one-pot synthesis of a 2,4,5-trisubstituted imidazole derivative.[10][15]
Materials:
-
Aromatic aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde)
-
Diketone (e.g., Benzil)
-
Amine (e.g., 4-methylaniline or 4-methoxyaniline)
-
Ammonium acetate
-
Glacial acetic acid
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), diketone (1.1 mmol), amine (4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).[10]
-
Flush the flask with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to reflux and maintain for 12 hours under an inert atmosphere.[10]
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL).
-
Collect the resulting solid precipitate by filtration.
-
Wash the precipitate with 10% acetic acid (4 x 5 mL) followed by water.[10]
-
Dry the solid to obtain the pure imidazole derivative.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.[16]
Below is a workflow diagram for the synthesis of an imidazole derivative.
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Application Notes and Protocols: Experimental Design for In Vivo Studies with (5-phenyl-1H-imidazol-2-yl)methanamine
Introduction
(5-phenyl-1H-imidazol-2-yl)methanamine is a small molecule featuring a core imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4][5] The imidazole scaffold is a key component of naturally occurring molecules like histamine and the amino acid histidine, and it forms the basis for a wide range of therapeutic agents.[1][3][4] Given its structural characteristics, this compound holds the potential to interact with various biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to elucidate the pharmacological profile of this compound.
Due to the limited publicly available in vivo data for this specific molecule, this guide will focus on a hypothesis-driven approach. Based on its structural similarity to other imidazole-containing compounds, two primary potential mechanisms of action will be explored: modulation of the histamine H3 receptor and inhibition of monoamine oxidase (MAO).
-
Histamine H3 Receptor (H3R) Modulation: The imidazole ring is a critical pharmacophore for ligands of histamine receptors.[6][7] Specifically, many H3R antagonists and inverse agonists, which enhance the release of neurotransmitters like acetylcholine and histamine, are being investigated for cognitive disorders such as Alzheimer's disease and ADHD.[8][9][10][11][12][13]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors have established roles in treating depression and neurodegenerative diseases.[14][15] More recently, their anti-inflammatory and anti-cancer properties have become a focus of research.[16][17][18]
This application note will provide a comprehensive framework for preclinical in vivo investigation, from initial formulation and pharmacokinetic profiling to pharmacodynamic studies in relevant animal models for the potential therapeutic areas.
Preclinical Experimental Design: A Phased Approach
A well-structured preclinical research plan is essential for efficiently evaluating a novel compound.[19][20] The following phased approach ensures a logical progression from fundamental characterization to efficacy testing.
Caption: Hypothesis-driven selection of in vivo models.
Phase 3: Advanced In Vivo Characterization
If promising efficacy is observed in Phase 2, further studies can be conducted to build a more comprehensive profile of the compound.
-
Chronic Dosing Studies: Evaluate the efficacy and safety of the compound after repeated administration.
-
Pharmacodynamic (PD) / Biomarker Studies: Measure target engagement and downstream biological effects. For example, if acting as an H3R antagonist, measure changes in brain histamine and acetylcholine levels via microdialysis. [8][12]If acting as an MAO inhibitor, assess MAO activity in brain and peripheral tissues.
-
Safety Pharmacology: Conduct studies to assess potential adverse effects on major organ systems (cardiovascular, respiratory, and central nervous systems).
Conclusion
The design of in vivo studies for a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of its core imidazole scaffold, researchers can efficiently investigate its potential as a histamine H3 receptor modulator or a monoamine oxidase inhibitor. The protocols and experimental framework outlined in this guide provide a robust starting point for elucidating the therapeutic potential of this and other novel small molecules, ultimately paving the way for further development.
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One-Pot Synthesis of Multi-Substituted Imidazole Compounds: An Application and Protocol Guide
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a privileged scaffold, appearing in a vast array of biologically active molecules, including the essential amino acid histidine, the neurotransmitter histamine, and numerous antifungal, anticancer, and anti-inflammatory drugs.[1][2] The ability of the imidazole core to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites, underpins its remarkable versatility as a pharmacophore.[3]
The synthesis of multi-substituted imidazoles is therefore a critical endeavor for drug discovery and development. Traditional multi-step syntheses are often time-consuming, generate significant waste, and result in lower overall yields. In contrast, one-pot, multi-component reactions (MCRs) offer a streamlined, efficient, and more environmentally benign approach to constructing these complex molecules.[4][5] This application guide provides an in-depth exploration of the foundational Debus-Radziszewski reaction and delves into modern, catalytic one-pot methodologies for the synthesis of tri- and tetra-substituted imidazoles. We will provide detailed, field-proven protocols, explain the mechanistic rationale behind these powerful reactions, and present comparative data to guide researchers in selecting the optimal synthetic strategy.
Method Selection: Navigating the Synthetic Landscape
Choosing the appropriate synthetic route depends on several factors, including the desired substitution pattern (tri- vs. tetra-substituted), the nature of the available starting materials, and the desired process efficiency and green chemistry metrics.
-
Classical Debus-Radziszewski Synthesis: This foundational method is a three-component reaction between a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and two equivalents of ammonia.[6][7] It is a robust and well-understood method for producing 2,4,5-trisubstituted imidazoles. However, it can suffer from drawbacks such as harsh reaction conditions (often requiring reflux in acetic acid), long reaction times, and modest yields due to side reactions.[6]
-
Modern Catalytic Variations: To overcome the limitations of the classical approach, a plethora of catalysts have been developed to improve yields, shorten reaction times, and enable milder conditions. These catalysts can be broadly categorized as:
-
Lewis Acids: Catalysts like ZnCl₂, FeCl₃, InCl₃, and various metal triflates activate the carbonyl groups of the aldehyde and dicarbonyl compound, facilitating nucleophilic attack and subsequent cyclization.[8][9]
-
Brønsted Acids: Both homogeneous acids like p-toluenesulfonic acid (p-TsOH) and solid-supported acids (e.g., silica-supported sulfuric acid) are highly effective.[10] Green alternatives, such as citric acid or boric acid in aqueous media, have also been successfully employed.[10][11]
-
Heterogeneous Catalysts: Reusable solid catalysts like zeolites (e.g., ZSM-11, H-ZSM-22), nanocrystalline metal oxides (e.g., MgAl₂O₄, γ-Al₂O₃), and magnetic nanoparticles offer significant advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry.[3][12]
-
Ionic Liquids: These compounds can act as both the solvent and the catalyst, offering benefits such as high thermal stability and ease of product separation. Acidic ionic liquids have proven particularly effective.[4][11]
-
-
Energy Sources: The choice of energy input can dramatically impact reaction efficiency.
-
Conventional Heating: Standard reflux conditions are commonly used but often require longer reaction times.
-
Microwave Irradiation: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes and frequently improving yields, especially in solvent-free conditions.[2][6]
-
Ultrasonic Irradiation: Sonication provides mechanical energy to the reaction, enhancing mass transfer and accelerating reaction rates, often at ambient temperature.[6][8]
-
For the synthesis of 1,2,4,5-tetrasubstituted imidazoles , a fourth component, a primary amine, is introduced into the reaction mixture, replacing one equivalent of ammonia.[8] Modern catalytic methods are particularly well-suited for this four-component reaction, providing high yields and operational simplicity.[3][13]
Reaction Mechanisms and Logical Workflows
The one-pot synthesis of imidazoles, while seemingly a simple mixing of components, proceeds through a fascinating cascade of interconnected reactions. Understanding this workflow is key to optimizing conditions and troubleshooting unexpected outcomes.
The Debus-Radziszewski Pathway (Tri-substituted Imidazoles)
The generally accepted mechanism, though not definitively certain, can be visualized as a two-stage process.[3]
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia (often supplied by ammonium acetate) to form a diimine intermediate.
-
Cyclization and Aromatization: The aldehyde condenses with the diimine. This is followed by cyclization and subsequent oxidation (often facilitated by air or a mild oxidant in the reaction) to yield the final aromatic imidazole ring.
Caption: Workflow for the Debus-Radziszewski synthesis of trisubstituted imidazoles.
Catalytic Pathway for Tetrasubstituted Imidazoles
In modern catalytic syntheses, particularly those employing Lewis or Brønsted acids, the catalyst plays a crucial role in activating the carbonyl electrophiles. The workflow for a four-component synthesis is illustrated below.
Caption: Logical workflow for a catalytic one-pot synthesis of tetrasubstituted imidazoles.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of multi-substituted imidazoles. Researchers should adapt and optimize these conditions based on their specific substrates and available equipment.
Protocol 1: Classical Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a conventional thermal method based on the Debus-Radziszewski reaction.
Materials:
-
Benzil (1.00 g, 4.76 mmol, 1.0 eq)
-
Benzaldehyde (0.51 g, 0.48 mL, 4.76 mmol, 1.0 eq)
-
Ammonium Acetate (3.67 g, 47.6 mmol, 10 eq)
-
Glacial Acetic Acid (15 mL)
-
Aqueous Ammonia solution (concentrated)
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Hirsch funnel and filter flask
Procedure:
-
Combine benzil (1.00 g), benzaldehyde (0.48 mL), and ammonium acetate (3.67 g) in a 50 mL round-bottom flask.
-
Add 15 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ~50 mL of ice-cold water.
-
Slowly and carefully neutralize the mixture by adding concentrated aqueous ammonia solution with constant stirring in an ice bath until the solution is basic (test with pH paper). A yellow precipitate will form.
-
Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the precipitate with cold water.
-
Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Expected Results:
-
Appearance: Pale yellow crystalline solid.
-
Yield: 60-80%.
-
Melting Point: 272-275 °C.[14]
-
¹H NMR (DMSO-d₆): δ 12.70 (s, 1H, N-H), 8.09 (d, 2H), 7.38 - 7.66 (m, 13H).[14]
-
¹³C NMR (DMSO-d₆): δ 145.5, 137.1, 135.1, 131.0, 128.7, 128.3, 127.2, 126.6, 125.2.[14]
-
FTIR (KBr, cm⁻¹): ~3450 (N-H stretch), 1635 (C=N stretch), 1590 (C=C stretch).[14]
Protocol 2: Heterogeneous Catalysis for 1,2,4,5-Tetrasubstituted Imidazoles
This protocol details a solvent-free, one-pot, four-component synthesis using a reusable solid acid catalyst, ZSM-11 zeolite, as an example.[3][12]
Materials:
-
Benzil (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 1.0 eq)
-
Primary Amine (e.g., Aniline, 1.0 mmol, 1.0 eq)
-
Ammonium Acetate (3.0 mmol, 3.0 eq)
-
ZSM-11 zeolite catalyst (activated, ~0.05 g)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and oil bath
-
Ethyl acetate (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
Activate the ZSM-11 zeolite catalyst by heating at 550 °C for 5 hours prior to use. Allow it to cool in a desiccator.
-
In a 25 mL round-bottom flask, combine benzil (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), ammonium acetate (3.0 mmol), and the activated ZSM-11 catalyst (~0.05 g).[3]
-
Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously under solvent-free conditions.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-45 minutes, depending on the substrates.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (~15 mL) to dissolve the product and stir for a few minutes.
-
Recover the heterogeneous catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and reactivated for future use.[12]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,2,4,5-tetrasubstituted imidazole.
Expected Results (for 1-(4-chlorophenyl)-2,4,5-triphenyl-1H-imidazole):
-
Appearance: White or off-white solid.
-
Yield: >90%.
-
¹H NMR (DMSO-d₆): δ 7.15–7.55 (m, Ar-H).
-
Characterization data for 1,2,4,5-tetraphenyl-1H-imidazole:
-
¹H NMR (400 MHz, DMSO-d₆): δH 7.16–7.49 (m, 20H, H—Ar) ppm.[8]
-
¹³C NMR (100 MHz, DMSO-d₆): δC 128.70, 128.63, 130.05, 130.85, 131.02, 131.55, 132.53, 132.67, 132.92, 133.87, 134.26, 134.81, 135.41, 136.23, 137.11, 138.40, 139.54 ppm.[8]
-
FTIR (KBr) νₘₐₓ: 3055 (C—H aromatic), 1599 (C=C aromatic), 1496 (C=N) cm⁻¹.[8]
-
Data Summary and Comparative Analysis
The efficiency of one-pot imidazole synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes representative data from the literature, comparing different catalytic systems for the synthesis of tri- and tetra-substituted imidazoles.
| Entry | Substitution | Reactants (Dicarbonyl, Aldehyde, Amine) | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Trisubstituted | Benzil, Benzaldehyde | None | Acetic Acid, Reflux | 2 h | ~70% | Classical |
| 2 | Trisubstituted | Benzil, 4-Cl-Benzaldehyde | Silicotungstic acid (7.5 mol%) | Ethanol, Reflux | 1.5 h | 94% | [6] |
| 3 | Trisubstituted | Benzil, Benzaldehyde | Boric Acid (5 mol%) | H₂O, Ultrasound, RT | 40 min | 92% | [10] |
| 4 | Tetrasubstituted | Benzil, Benzaldehyde, Aniline | ZSM-11 Zeolite | Solvent-free, 110 °C | 30 min | 95% | [3] |
| 5 | Tetrasubstituted | Benzil, 4-MeO-Benzaldehyde, Aniline | Trityl Chloride | Solvent-free, 100 °C | 15 min | 94% | [13] |
| 6 | Tetrasubstituted | Benzil, Benzaldehyde, Aniline | nanocrystalline MgAl₂O₄ | Ethanol, Ultrasound, 60 °C | 25 min | 95% | [8] |
This table is a representative summary. Yields are highly substrate-dependent.
Conclusion and Future Outlook
One-pot, multi-component reactions represent a powerful and efficient strategy for the synthesis of multi-substituted imidazoles. While the classical Debus-Radziszewski reaction provides a fundamental entry point, modern catalytic methods offer significant advantages in terms of yield, reaction time, operational simplicity, and environmental impact. The use of heterogeneous, reusable catalysts and energy-efficient techniques like microwave and ultrasound irradiation are paving the way for more sustainable chemical manufacturing. For researchers in drug discovery, the ability to rapidly generate libraries of diverse imidazole derivatives using these one-pot protocols is invaluable for structure-activity relationship (SAR) studies. Future developments will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methodologies in flow chemistry for continuous manufacturing.
References
- Eze, C. C., et al. (2020). One-Pot Multicomponent Synthesis of Imidazole Rings in Acidic Ionic Liquids: A Review. Mini-Reviews in Organic Chemistry, 17(8), 975-990. [Link]
- Safari, J., et al. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of Advanced Research, 4(4), 403-409. [Link]
- Eze, C. C., et al. (2020). One-Pot Multicomponent Synthesis of Imidazole Rings in Acidic Ionic Liquids: A Review.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 12, 4967-4974. [Link]
- Andrade, C. K. Z., et al. (2014). Green metrics for the synthesis of 1,3-bis(3-carboxypropyl)imidazole (bcpim).
- Shalini, K., et al. (2016). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles: A Review. Semantic Scholar. [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2022).
- Heravi, M. M., et al. (2012). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 2, 706-708. [Link]
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- Devarajan, N., et al. (2025). (a) Japp imidazole synthesis and (b) Radziszewski imidazole synthesis.
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- Amir, M., et al. (2011). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. [Link]
- Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Zhang, L., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4614. [Link]
- Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
- Slideshare. (2019). Synthesis of triphenyl imidazole. [Link]
- Marzouk, A. A., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-10. [Link]
- Al-Masoudi, N. A., et al. (2013). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives.
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Use of (5-phenyl-1H-imidazol-2-yl)methanamine in kinase inhibitor screening
Application Notes & Protocols
Topic: Strategic Use of (5-phenyl-1H-imidazol-2-yl)methanamine for the Discovery of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] The development of potent and selective kinase inhibitors remains a significant challenge, necessitating innovative strategies in medicinal chemistry. This guide details the application of this compound, a privileged chemical scaffold, as a foundational fragment for kinase inhibitor screening campaigns. We provide an in-depth rationale for its use, rooted in the principles of fragment-based drug discovery (FBDD), and present a comprehensive, field-proven cascade of protocols from initial library design and high-throughput screening to hit validation and preliminary structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile chemical scaffolds to accelerate the discovery of next-generation kinase inhibitors.
Introduction: The Power of Privileged Scaffolds in Kinase Inhibition
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding site.[2] This conservation presents a dual challenge and opportunity: while enabling the design of broad-spectrum inhibitors, it makes achieving selectivity—a key determinant of a drug's safety profile—exceedingly difficult.[1] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to tackle this challenge.[3][4] FBDD utilizes low-molecular-weight compounds ("fragments") to probe the chemical space of a target's binding site, identifying weak but high-quality interactions that can be efficiently optimized into potent leads.[1][5]
The imidazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in clinically approved kinase inhibitors like Nilotinib.[6][7] Its prevalence is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[8] The specific fragment, this compound, offers an ideal starting point for an FBDD campaign due to its favorable physicochemical properties and multiple, chemically tractable vectors for optimization.
Physicochemical Profile of the Core Fragment
This compound aligns well with the empirical "Rule of Three," a guideline for selecting fragments with a higher probability of successful optimization.
| Property | Value | "Rule of Three" Guideline | Justification |
| Molecular Weight | 173.22 g/mol | < 300 Da | Provides ample room for chemical elaboration without exceeding drug-like molecular weight limits. |
| cLogP | 1.5-2.0 (est.) | ≤ 3 | Ensures adequate aqueous solubility for biochemical assays while retaining sufficient permeability. |
| Hydrogen Bond Donors | 3 (two on -NH2, one on imidazole NH) | ≤ 3 | Provides strong potential for directed interactions within the kinase active site. |
| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | ≤ 3 | Offers additional points for hinge binding and interaction with the ribose pocket. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity increases the likelihood of a favorable binding entropy. |
Data calculated for this compound (PubChem CID: 11625969).
The Kinase Inhibitor Screening Cascade: A Strategic Workflow
A successful screening campaign is a multi-stage process designed to efficiently identify and validate true hits while eliminating artifacts and undesirable compounds. The following workflow is a robust model for leveraging the this compound scaffold.
Caption: A robust kinase inhibitor screening cascade.
Experimental Protocols
Protocol 3.1: Primary High-Throughput Screening (HTS)
Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9] A decrease in kinase activity due to inhibition results in less ADP production and a higher luminescent signal. This format is robust, amenable to HTS, and compatible with a wide range of kinases.[10][11]
Materials:
-
Target Kinase (e.g., Aurora Kinase A)
-
Kinase-specific peptide substrate
-
ATP solution
-
Fragment library derived from this compound, dissolved in DMSO
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
Low-volume 384-well white assay plates (e.g., Corning #3572)
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each 10 mM fragment stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume. Dispense DMSO into control wells (maximum and minimum signal).
-
Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically but should be at or below the Km for the substrate and ATP to ensure sensitivity to inhibitors.
-
Initiate Kinase Reaction: Add 10 µL of the 2X Kinase/Substrate mix to each well.
-
ATP Addition: Prepare a 2X ATP solution. Add 10 µL to each well to start the reaction. The final volume is now 20 µL.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature. Rationale: This incubation time should be within the linear range of the kinase reaction, typically determined during assay development.
-
First Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis:
-
Calculate Percent Inhibition for each compound well: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min)
-
Lumi_max: Signal from DMSO-only wells (no inhibition).
-
Lumi_min: Signal from control wells with a potent inhibitor or no kinase (maximum inhibition).
-
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., ≥50% or >3 standard deviations from the mean of the DMSO controls).
Protocol 3.2: IC50 Determination
Principle: To quantify the potency of primary hits, a 10-point dose-response curve is generated.
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from 10 mM.
-
Compound Plating: Dispense the compound dilutions into a 384-well plate to achieve final concentrations ranging from approximately 30 µM to 1.5 nM.
-
Assay Performance: Execute the kinase assay as described in Protocol 3.1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Protocol 3.3: Orthogonal Hit Confirmation using TR-FRET
Principle: To eliminate false positives resulting from assay-specific interference (e.g., compounds that inhibit luciferase), hits should be confirmed in an assay with a different detection technology.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice.[9] It measures the phosphorylation of a biotinylated substrate by a terbium-labeled anti-phospho-substrate antibody.
Procedure (High-Level):
-
Perform the kinase reaction in the presence of a serially diluted hit compound, using a biotinylated substrate.
-
Stop the reaction by adding EDTA.
-
Add a detection mix containing a terbium-labeled anti-phospho-antibody and streptavidin-linked acceptor fluorophore.
-
Incubate to allow binding.
-
Read the TR-FRET signal on a compatible plate reader. A potent inhibitor will prevent substrate phosphorylation, leading to a low TR-FRET signal.
-
Calculate the IC50 value. A comparable IC50 to that obtained from the ADP-Glo assay confirms the compound is a true inhibitor of the target kinase.
Guiding Optimization: Structure-Activity Relationships (SAR)
Once a set of validated hits is identified, the next step is to understand how chemical modifications to the core scaffold affect inhibitory activity. The this compound scaffold offers three primary vectors for chemical exploration.[8][13]
Caption: Key modification points on the scaffold for SAR studies.
Illustrative SAR Table: The following table presents hypothetical data for a set of analogs tested against a target kinase (e.g., p38α MAP Kinase), illustrating how SAR is developed. The inhibitory activity of substituted imidazoles is highly dependent on the nature and position of substituents.[13]
| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Modification) | R3 (N-1 Substitution) | p38α IC50 (nM) |
| Core | H | -CH2NH2 | H | 5,200 |
| 1a | 4-Fluoro | -CH2NH2 | H | 850 |
| 1b | 4-Chloro | -CH2NH2 | H | 920 |
| 1c | 4-Methoxy | -CH2NH2 | H | 3,100 |
| 2a | 4-Fluoro | -CH2NH-Acetyl | H | 45 |
| 2b | 4-Fluoro | -CH2NH-Cyclopropyl | H | 120 |
| 3a | 4-Fluoro | -CH2NH-Acetyl | Methyl | 25 |
| 3b | 4-Fluoro | -CH2NH-Acetyl | Ethyl | 60 |
Interpretation of Illustrative SAR:
-
R1 (Phenyl Ring): Adding a small, electron-withdrawing group like fluorine at the para-position (1a) significantly improves potency compared to the unsubstituted core.[13] This suggests a potential interaction with a specific sub-pocket.
-
R2 (Amine): The primary amine is a key interaction point but also a potential metabolic liability. Acylating the amine (2a) dramatically increases potency, perhaps by forming an additional hydrogen bond or occupying a hydrophobic pocket.
-
R3 (Imidazole N-1): Alkylation of the imidazole nitrogen (3a) can further enhance potency, possibly by improving cell permeability or fine-tuning the orientation of the core in the binding site.
Conclusion
The this compound scaffold represents a validated and highly versatile starting point for modern kinase inhibitor discovery campaigns. Its favorable fragment-like properties, coupled with the well-understood role of the imidazole core in binding the kinase hinge region, make it an asset for FBDD. By employing a systematic screening cascade—encompassing robust primary screening, orthogonal validation, and selectivity profiling—researchers can efficiently identify and validate novel inhibitors. Subsequent structure-guided optimization, informed by systematic SAR studies, can rapidly translate these initial fragment hits into potent and selective lead candidates for further preclinical development.
References
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83. [Link]
- Lv, P. C., et al. (2010). Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 17(13), 1264-1282. [Link]
- von Ahsen, O. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490. [Link]
- K-solution. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 287-295. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
- Pevzner, V. D., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(13), 10898. [Link]
- Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 491-498. [Link]
- Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
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- K-solution, et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3). [Link]
- Ai, Y., et al. (2021). KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. bioRxiv. [Link]
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- Al-Hujaily, E. M., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 768686. [Link]
- BMG LABTECH. (2020). Kinase assays.
- El-Adl, K., et al. (2020). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic Chemistry, 94, 103433. [Link]
- Hsieh, P.-C., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 28(1), 8. [Link]
- Roskoski, R. Jr. (2015). Screening assays for tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 103, 131-140. [Link]
- Yang, Y.-X., et al. (2024). Synthesis of amide derivatives containing the imidazole moiety and evaluation of their anti‐cardiac fibrosis activity. Archiv der Pharmazie. [Link]
- Gijsen, H. J. M., et al. (2010). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Analytical Biochemistry, 403(1-2), 69-77. [Link]
- Reaction Biology. (2020). Kinase Profiling & Screening. Reaction Biology White Paper. [Link]
- Kumar, S., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Materials Today: Proceedings, 65(P3), 2008-2020. [Link]
- National Center for Biotechnology Information (n.d.). 5-Phenyl-1H-imidazol-2-amine.
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Application Notes and Protocols for the Development of (5-phenyl-1H-imidazol-2-yl)methanamine as a Novel Antifungal Agent
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics.[1][2][3] Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily acting by disrupting fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a promising candidate, (5-phenyl-1H-imidazol-2-yl)methanamine. We present a structured workflow encompassing chemical synthesis, in vitro susceptibility testing, mechanism of action studies, and preliminary in vivo efficacy evaluation. Each section includes detailed, field-proven protocols and explains the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Synthesis and Characterization of this compound
Scientific Rationale
A robust and scalable synthetic pathway is the foundation of any drug development program. The protocol outlined below is a proposed multi-step synthesis adapted from established methodologies for creating substituted imidazoles.[4][5] Rigorous purification and characterization are critical to ensure the compound's identity, purity, and stability, which are prerequisites for accurate biological evaluation. Spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry are employed to unequivocally confirm the molecular structure of the final compound.[6][8]
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process involving the formation of the core imidazole ring followed by functional group manipulation.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis, Purification, and Characterization
Materials:
-
2-Aminoacetophenone hydrochloride
-
Formamide
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (or alternative solvent)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)
-
Anhydrous solvents (THF, DMF), silica gel for chromatography, standard laboratory glassware.
Procedure:
-
Step 1: Synthesis of 2-Methyl-5-phenyl-1H-imidazole
-
Combine 2-aminoacetophenone hydrochloride and an excess of formamide in a round-bottom flask.
-
Heat the mixture to reflux (approx. 160-180°C) for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash the solid with water, and dry to yield crude 2-methyl-5-phenyl-1H-imidazole.
-
-
Step 2: Synthesis of 2-(Bromomethyl)-5-phenyl-1H-imidazole
-
Dissolve the product from Step 1 in a suitable non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (BPO).
-
Reflux the mixture under inert atmosphere, irradiating with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture.
-
Filter off the succinimide byproduct. Evaporate the solvent to obtain the crude brominated product.
-
-
Step 3: Synthesis of this compound
-
Via Azide Intermediate (Safer Route):
-
Dissolve the crude 2-(bromomethyl)-5-phenyl-1H-imidazole in DMF.
-
Add sodium azide (NaN₃) (1.5 equivalents) and stir at room temperature until the reaction is complete (TLC monitoring).
-
Extract the azide intermediate using an appropriate solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer and evaporate the solvent.
-
Reduce the resulting azide by catalytic hydrogenation (H₂, 10% Pd/C in methanol) or with LiAlH₄ in anhydrous THF to yield the final amine product.
-
-
Purification: Purify the final crude product using silica gel column chromatography with a suitable eluent system (e.g., Dichloromethane/Methanol with a small percentage of ammonia).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the structure of this compound.
-
In Vitro Antifungal Susceptibility Testing
Scientific Rationale
The first step in evaluating biological activity is to determine the compound's intrinsic potency against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC).[9][10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of the agent's activity.[13]
Experimental Workflow: MIC Determination
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.
Protocol 3: Sterol Quantitation Assay
Objective: To quantify the reduction in ergosterol and accumulation of precursor sterols in fungal cells after treatment with the test compound.
Procedure:
-
Culture and Treatment: Grow a fungal culture (e.g., C. albicans) to mid-log phase. Split the culture into three groups: untreated control, positive control (treated with a known azole like ketoconazole), and test group (treated with the test compound at its MIC). Incubate for several hours (e.g., 8-16 hours).
-
Cell Harvest and Saponification: Harvest the cells by centrifugation, wash, and record the wet weight. Add alcoholic potassium hydroxide solution to the cell pellet and heat (e.g., at 85°C for 1 hour) to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (sterols) by adding n-heptane and water, followed by vigorous vortexing. Collect the upper n-heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane extract from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm, while the accumulated toxic intermediate (lanosterol) will result in a peak at a lower wavelength (around 242 nm).
-
Calculation: Calculate the percentage of ergosterol and other sterols based on the absorbance values. A significant decrease in the A₂₈₁.₅ peak and an increase in the A₂₄₂ peak in the treated sample compared to the control indicates inhibition of the ergosterol pathway.
Preliminary In Vivo Efficacy Evaluation
Scientific Rationale
In vitro activity does not always translate to in vivo efficacy. Animal models are indispensable for assessing a drug's performance in a complex biological system, providing initial data on its therapeutic potential, pharmacokinetics, and safety. [14][15]A murine model of disseminated or systemic candidiasis is a standard preclinical model for evaluating systemic antifungal agents. [16][17]
In Vivo Study Design Workflow
Caption: Workflow for a murine model of systemic candidiasis.
Protocol 4: Murine Model of Systemic Candidiasis
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Positive control (e.g., Fluconazole)
Procedure:
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with a predetermined lethal or sublethal dose (e.g., 5 x 10⁵ CFU/mouse).
-
Treatment Groups: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (administered orally or intraperitoneally)
-
Group 2: Test compound (e.g., 10 mg/kg)
-
Group 3: Test compound (e.g., 25 mg/kg)
-
Group 4: Positive control (e.g., Fluconazole at 10 mg/kg)
-
-
Drug Administration: Begin treatment 2-4 hours post-infection. Administer treatments once or twice daily for a defined period (e.g., 4 consecutive days).
-
Monitoring: Monitor the mice daily for clinical signs of illness and record body weight.
-
Endpoint Measurement: Euthanize the mice 24 hours after the final treatment dose. Aseptically remove the kidneys (the primary target organ in this model). [17]6. Fungal Burden Determination: Weigh the kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions onto Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the number of colonies to determine the Colony Forming Units (CFU) per gram of tissue.
-
Data Analysis: Convert CFU/gram to Log₁₀ CFU/gram. Compare the mean fungal burden between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A statistically significant reduction in fungal burden indicates in vivo efficacy.
Data Presentation: Sample In Vivo Efficacy Table
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (Log₁₀ CFU/g ± SD) |
| Vehicle Control | - | [Insert Data] |
| This compound | 10 | [Insert Data] |
| This compound | 25 | [Insert Data] |
| Fluconazole | 10 | [Insert Data] |
Conclusion and Future Directions
This document outlines a foundational framework for the preclinical development of this compound as a potential antifungal agent. The successful execution of these protocols will establish the compound's synthetic feasibility, in vitro potency and spectrum, mechanism of action, and preliminary in vivo efficacy. Positive results from this workflow would justify advancing the compound to the next stages of drug development, which include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties. [8]* In Vitro Toxicology: Assessing cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.
-
ADME/Tox Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profiles. [6]* Resistance Studies: Investigating the potential for and mechanisms of fungal resistance to the new compound.
By following this structured and scientifically-grounded approach, researchers can efficiently and rigorously evaluate the potential of this compound to become a clinically valuable antifungal therapeutic.
References
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- Creative Biolabs.
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- Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(9), 869. [Link]
- Khare, A., Shrivastava, S., Babu, R. H., Priya, Raxit, V., & Manoharrao, N. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). [Link]
- Hise, A. G., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 195. [Link]
- Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa257. [Link]
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- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 739-757. [Link]
- van de Sande, W. W. J., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(5), 239-264. [Link]
- Ostrosky-Zeichner, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 35(2), 315-332. [Link]
- Vanden Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Suppl 3), S520-S535. [Link]
- Vanden Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Suppl 3), S520-S535. [Link]
- Anonymous. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering. [Link]
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Anonymous. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- Wang, X., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5092-5096. [Link]
- EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
- ChemSynthesis. (n.d.). phenyl(5-phenyl-1H-imidazol-2-yl)methanone. [Link]
- Al-Ghorbani, M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1382. [Link]
- Salake, A. B., et al. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology, 7(1), 29-35. [Link]
- Anonymous. (n.d.). Comparative antifungal activities of imidazole 5 a (without any substituent on the phenyl ring) and 5 b (with a 4-Cl on each phenyl ring) with 5 e (with only one 4-Cl) against C. neoformans.
- Wang, X., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- Salake, A. B., et al. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology, 7(1), 29-35. [Link]
- Shestakov, A. S., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 25(22), 5481. [Link]
- Saha, A. K., et al. (2000). Novel Antifungals Based on 4-substituted Imidazole: A Combinatorial Chemistry Approach to Lead Discovery and Optimization. Bioorganic & Medicinal Chemistry Letters, 10(19), 2175-2178. [Link]
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Protocol for N-Alkylation of Imidazole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of N-Alkylated Imidazoles in Modern Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atoms of the imidazole core, a process known as N-alkylation, is a fundamental and powerful transformation. This modification dramatically influences the parent molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability.[1] Consequently, N-alkylation is a critical step in the synthesis of numerous therapeutic agents, where it is employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] Notably, N-alkylated imidazole derivatives are integral components of drugs targeting a wide range of diseases, from fungal and bacterial infections to cancer.[2][3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for the N-alkylation of imidazole derivatives. We will delve into the underlying reaction mechanisms, explore a variety of synthetic methodologies from classical approaches to modern greener alternatives, and offer practical, step-by-step protocols. This document is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to troubleshoot and optimize their synthetic strategies.
Understanding the Core Chemistry: Mechanism of N-Alkylation
The N-alkylation of imidazole is a nucleophilic substitution reaction. The imidazole ring possesses two nitrogen atoms, one of which is a basic "pyridine-like" nitrogen with a lone pair of electrons in an sp² hybrid orbital, and the other is a non-basic "pyrrole-like" nitrogen that is part of the aromatic system. In its neutral form, the pyridine-like nitrogen is the more nucleophilic of the two.
The reaction is typically initiated by the deprotonation of the N-H bond of the imidazole ring by a suitable base, generating a highly nucleophilic imidazolate anion. In this anion, the negative charge is delocalized over both nitrogen atoms, making either susceptible to electrophilic attack.[5] This ambident nucleophilicity can lead to the formation of a mixture of regioisomers in unsymmetrically substituted imidazoles, a key challenge that will be addressed in a later section. The resulting imidazolate anion then attacks an electrophilic alkylating agent, commonly an alkyl halide, to form the N-alkylated product.
The choice of base and solvent is critical in controlling the reaction's efficiency and selectivity. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to ensure complete deprotonation, especially for less reactive imidazoles.[6] Milder bases like potassium carbonate (K₂CO₃) in solvents such as acetonitrile are also effective, particularly with more reactive alkylating agents.[7][8]
Visualizing the Mechanism: A Step-by-Step Diagram
Caption: General mechanism of imidazole N-alkylation.
Key Considerations in Protocol Design
The success of an N-alkylation reaction hinges on the careful selection of several key parameters:
-
Choice of Base: The acidity of the imidazole derivative dictates the required base strength. Electron-withdrawing groups on the imidazole ring increase its acidity, allowing for the use of weaker bases. Conversely, electron-donating groups decrease acidity, often necessitating stronger bases for complete deprotonation.
-
Solvent System: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the Sɴ2 reaction.
-
Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
-
Regioselectivity: For unsymmetrical imidazoles, the formation of regioisomers is a significant consideration. Steric hindrance around one of the nitrogen atoms can direct the alkylation to the less hindered position.[9] Electronic effects also play a major role; electron-withdrawing groups tend to direct alkylation to the more distant nitrogen atom.[10]
-
Side Reactions: A common side reaction is the formation of quaternary imidazolium salts from a second alkylation event.[9] This can often be mitigated by controlling the stoichiometry of the reactants and the reaction temperature.
Experimental Protocols
Protocol 1: Classical N-Alkylation using a Strong Base (NaH in DMF)
This method is highly effective for a wide range of imidazole derivatives and alkylating agents, particularly when dealing with less reactive substrates.
Rationale: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. DMF is an excellent polar aprotic solvent that dissolves both the imidazolate salt and the alkyl halide, promoting a rapid Sɴ2 reaction.
Materials:
-
Imidazole derivative (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole derivative.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using a Mild Base (K₂CO₃ in Acetonitrile)
This protocol is a milder and often more practical alternative to using sodium hydride, especially for imidazoles activated with electron-withdrawing groups.
Rationale: Potassium carbonate is a weaker, non-hygroscopic base that is easier to handle than sodium hydride. Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction and is easier to remove during work-up than DMF.
Materials:
-
Imidazole derivative (1.0 eq)
-
Anhydrous potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile
-
Alkylating agent (1.2 eq)
Procedure:
-
To a round-bottom flask, add the imidazole derivative and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Add the alkylating agent to the stirred suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC. For highly reactive alkylating agents, the reaction may proceed at room temperature.[11]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Advanced and Alternative Methodologies
The Mitsunobu Reaction: N-Alkylation with Alcohols
The Mitsunobu reaction provides an elegant method for the N-alkylation of imidazoles using alcohols, offering an alternative to alkyl halides under mild, neutral conditions. This reaction is particularly useful for synthesizing derivatives from valuable or complex alcohols and often proceeds with a high degree of regioselectivity. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Rationale: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then attacked by the nucleophilic imidazole. The reaction is known for its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.
Detailed Protocol for Mitsunobu N-Alkylation:
Materials:
-
Imidazole derivative (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Triphenylphosphine (PPh₃, 1.5 mmol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 mmol)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the imidazole derivative, the alcohol, and triphenylphosphine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD in the same solvent. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification is typically achieved by column chromatography.
Troubleshooting the Mitsunobu Reaction:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The order of addition can also be critical; typically, the azodicarboxylate is added last to a pre-mixed solution of the other components.[12][13]
-
Difficult Purification: The removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent or using polymer-supported triphenylphosphine can simplify purification.
Green Chemistry Approaches to N-Alkylation
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the N-alkylation of imidazoles, several greener alternatives to traditional methods have emerged.
1. N-Alkylation using Dialkyl Carbonates:
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are non-toxic, biodegradable reagents that can serve as "green" alkylating agents.[14] These reactions can often be performed without a solvent or in the presence of a reusable catalyst.
Rationale: Dialkyl carbonates are less hazardous than alkyl halides and produce only carbon dioxide and the corresponding alcohol as byproducts. The reaction is typically catalyzed by a base.
2. N-Alkylation in Ionic Liquids:
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[15] They are non-volatile and can often be recycled, reducing waste. Imidazolium-based ionic liquids are particularly well-suited for N-alkylation reactions.[16][17][18][19]
Rationale: The unique physicochemical properties of ionic liquids, such as their high polarity and ability to stabilize charged intermediates, can accelerate reaction rates and improve yields.[16][17][18][19]
Data Presentation: A Comparative Overview of N-Alkylation Conditions
| Method | Base | Solvent | Alkylating Agent | Temperature | Typical Yields | Key Advantages | Key Disadvantages |
| Classical (Strong Base) | NaH, LiH | DMF, THF | Alkyl Halides | 0 °C to RT | High | Broad substrate scope | Use of hazardous reagents, difficult solvent removal |
| Classical (Mild Base) | K₂CO₃, Cs₂CO₃ | Acetonitrile, Acetone | Alkyl Halides | RT to Reflux | Good to High | Milder conditions, easier workup | May not be suitable for all substrates |
| Mitsunobu Reaction | - | THF, DCM | Alcohols | 0 °C to RT | Moderate to High | Uses alcohols, stereospecific | Stoichiometric byproducts, purification challenges |
| Dialkyl Carbonates | Organic Bases (e.g., DBU) | Toluene, Solvent-free | Dimethyl Carbonate | 80-140 °C | Good to High | Green reagents, minimal waste | Higher temperatures may be required |
| Ionic Liquids | KOH, K₂CO₃ | Imidazolium ILs | Alkyl Halides | RT to 80 °C | Good | Recyclable solvent, enhanced rates | Higher cost of ionic liquids |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the N-alkylation of imidazoles.
Characterization of N-Alkylated Imidazoles
The successful synthesis of N-alkylated imidazoles is confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction. The chemical shifts of the imidazole ring protons are also affected by N-alkylation.[20][21][22] ¹³C NMR provides information on the carbon skeleton of the molecule.[20][21][22][23][24]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the addition of the alkyl group.
Conclusion and Future Perspectives
The N-alkylation of imidazole derivatives remains a vibrant and essential area of research, driven by the continual demand for novel molecules with tailored properties in medicine and materials science. While classical methods provide a robust foundation, the future of N-alkylation will undoubtedly be shaped by the principles of green chemistry, with an increasing emphasis on the use of safer reagents, recyclable catalysts, and energy-efficient processes. The continued exploration of alternative methodologies, such as enzymatic and photocatalytic approaches, holds the promise of even more sustainable and selective transformations. As our understanding of the intricate interplay between substrate, reagents, and reaction conditions deepens, so too will our ability to design and execute highly efficient and predictable N-alkylation protocols, accelerating the discovery and development of the next generation of imidazole-based innovations.
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Application Notes and Protocols: Computational Docking for Target Identification of (5-phenyl-1H-imidazol-2-yl)methanamine
Introduction: The Crucial Role of Target Identification in Modern Drug Discovery
The successful development of a novel therapeutic agent hinges on the precise identification and validation of its biological target. This initial step dictates the entire trajectory of the drug discovery pipeline, influencing everything from lead optimization to clinical trial design. Traditional methods for target deconvolution can be laborious and resource-intensive. However, the advent of powerful in silico techniques, such as computational docking, has revolutionized this process, offering a rapid and cost-effective means to predict and prioritize potential protein targets for small molecules.[1][2] This application note provides a detailed guide on leveraging computational docking, specifically through a reverse docking approach, to identify potential biological targets for the compound (5-phenyl-1H-imidazol-2-yl)methanamine.
This compound is a scaffold of significant interest in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Identifying the direct molecular targets of this compound is a critical step towards understanding its mechanism of action and unlocking its full therapeutic potential. Reverse docking, a computational strategy where a single ligand is screened against a large library of protein structures, is an ideal approach for this purpose.[3][4][5][6] This method allows for the unbiased exploration of the potential "target space" for a given small molecule, facilitating the discovery of novel protein-ligand interactions and offering insights into potential off-target effects.[7][8]
This guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive workflow, from ligand and protein preparation to the execution of docking simulations and the interpretation of results. Furthermore, it will outline essential experimental techniques for validating the computationally predicted targets, ensuring a robust and reliable target identification cascade.
The Reverse Docking Workflow: A Strategic Overview
The fundamental principle behind reverse docking is to computationally assess the binding affinity of a single ligand of interest against a vast collection of three-dimensional protein structures.[5][6] By ranking the proteins based on their predicted binding energies, we can generate a prioritized list of potential targets for subsequent experimental validation.
Diagram: Reverse Docking Workflow
Caption: A schematic overview of the reverse docking workflow for target identification.
Part 1: In Silico Target Identification Protocol
This section details the step-by-step computational protocol for identifying potential targets of this compound.
Ligand Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.
Protocol:
-
Obtain the 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch, or retrieved from chemical databases like PubChem.[9][10][11][12][13]
-
Convert to 3D Structure: Convert the 2D structure into a 3D conformation using a program like Open Babel or the built-in functionalities of molecular modeling software.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be accomplished using force fields such as MMFF94 or UFF.
-
Assign Partial Charges: Assign appropriate partial charges to each atom of the ligand. Gasteiger charges are commonly used for this purpose.
-
Define Torsions: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina and other similar docking programs. This format includes atomic coordinates, partial charges, and atom type definitions.
Protein Target Library Preparation
The selection and preparation of the protein target library are critical for a comprehensive and meaningful reverse docking screen.
Protocol:
-
Database Selection: A curated library of protein structures is required. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.[14][15][16][17] For a broad screen, a non-redundant subset of the PDB can be utilized.
-
Structure Preparation:
-
Remove Water and Heteroatoms: For each protein structure, remove water molecules, ions, and co-crystallized ligands that are not relevant to the binding site of interest.[6]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.
-
Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Repair Missing Residues/Atoms: If necessary, use tools like Modeller or SWISS-MODEL to repair any missing residues or atoms in the protein structure.
-
-
Save in PDBQT Format: Similar to the ligand, save the prepared protein structures in the PDBQT format.
Computational Docking Simulation
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Grid Box Generation: For each protein target, define a three-dimensional grid box that encompasses the entire protein or a specific region of interest (e.g., a known active site or a predicted binding pocket).[18] For a blind docking approach, where the binding site is unknown, the grid box should cover the entire protein surface.
-
Configuration File: Create a configuration file for each docking run. This file specifies the paths to the prepared ligand and protein PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the thoroughness of the conformational search but also increases the computational time.[19]
-
Execution of Docking: Run the AutoDock Vina simulation for each protein in the library against the prepared this compound ligand. This can be automated using scripting languages like Python or Bash to iterate through the entire protein library.
-
Output Analysis: AutoDock Vina will generate an output file for each docking run, containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
Post-Docking Analysis and Target Prioritization
The raw output from the docking simulations needs to be carefully analyzed to identify the most promising target candidates.
Protocol:
-
Data Aggregation and Ranking:
-
Extract the binding affinity scores for the top-ranked pose from each docking simulation.
-
Create a table summarizing the protein target (PDB ID and name) and its corresponding binding affinity score.
-
Rank the proteins in descending order of their binding affinity (i.e., from the most negative to the least negative score).
-
-
Binding Pose Visualization and Analysis:
-
For the top-ranked protein targets, visually inspect the predicted binding poses using molecular visualization software such as PyMOL or UCSF Chimera.
-
Analyze the key intermolecular interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
A credible binding pose should exhibit chemically reasonable interactions with key residues in a well-defined binding pocket.
-
-
Filtering and Prioritization:
-
Filter the ranked list based on the biological relevance of the potential targets to the therapeutic area of interest.
-
Consider the "druggability" of the predicted binding pocket.[18]
-
Prioritize targets that demonstrate strong and specific interactions with the ligand.
-
Table 1: Hypothetical Top-Ranked Potential Targets for this compound
| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | 3PBL | Mitogen-activated protein kinase 14 (p38 alpha) | -9.8 | MET109, GLY110, LYS53 |
| 2 | 1KE6 | Carbonic Anhydrase II | -9.5 | HIS94, HIS96, THR199 |
| 3 | 4M0F | Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, VAL523 |
| 4 | 2H8H | Histone Deacetylase 2 (HDAC2) | -8.9 | HIS142, HIS143, TYR305 |
| 5 | 1A28 | Estrogen Receptor Alpha | -8.7 | ARG394, GLU353, THR347 |
Note: This data is for illustrative purposes only.
Part 2: Experimental Validation of Predicted Targets
In silico predictions, while powerful, must be validated through rigorous experimental methods to confirm the biological relevance of the identified targets.[20][21][22][23][24]
Diagram: Experimental Validation Workflow
Caption: A workflow for the experimental validation of computationally predicted targets.
Biophysical Assays for Direct Binding Confirmation
These assays provide quantitative data on the direct interaction between the compound and the purified protein.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding affinity and kinetics of a ligand to a protein immobilized on a sensor chip.[25][26][27][28][29]
-
Protein Immobilization: Covalently immobilize the purified recombinant protein of interest onto an SPR sensor chip.
-
Analyte Injection: Inject varying concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of ligand bound to the protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A low K_D value indicates a high binding affinity.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[30][31][32][33]
-
Sample Preparation: Place the purified protein in the sample cell and the ligand in the injection syringe.
-
Titration: Gradually titrate the ligand into the protein solution.
-
Heat Measurement: Measure the heat changes associated with each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Cell-Based Assays for Target Engagement in a Physiological Context
These assays confirm that the compound engages its target within a cellular environment.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the ligand-induced thermal stabilization of the target protein in intact cells or cell lysates.[34][35][36][37][38]
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The integration of computational docking with experimental validation provides a powerful and efficient strategy for the identification of novel drug targets. The reverse docking protocol outlined in this application note offers a systematic approach to explore the potential biological targets of this compound. By prioritizing computationally predicted targets and subsequently confirming their interaction through rigorous biophysical and cell-based assays, researchers can confidently advance promising compounds through the drug discovery pipeline. This synergistic approach not only accelerates the pace of research but also enhances the likelihood of success in developing novel and effective therapeutics.
References
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- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press.
- Ruiz-Moreno, A. J., et al. (2025). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology.
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- Tang, K. G., et al. (2022). ZINC-22—A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling, 62(23), 5649-5660.
- Wikipedia. (2023, November 29). ZINC database. In Wikipedia.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Galati, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1259021.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Puniani, S., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology, 103, 163-184.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2418-2426.
- Tang, K. G., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling, 60(11), 5455-5466.
- Dr. Muhammad Naveed. (2021, December 31). ZINC Database | How to get all Drugs or Ligands Structures for Docking | Lec 51| Dr. Muhammad Naveed [Video]. YouTube.
- Allied Academies. (n.d.). Computational approaches in medicinal chemistry for target identification and drug discovery.
- Gentile, F., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Cluster Science, 32(5), 1275-1294.
- Fankam, A. G., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa343.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Deligkaris, C., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(8), 2106-2125.
- ResearchGate. (2025, August 10). Molecular Docking for Identification of Potential Targets for Drug Repurposing.
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Troubleshooting & Optimization
Optimizing reaction conditions for (5-phenyl-1H-imidazol-2-yl)methanamine synthesis
Technical Support Center: Synthesis of (5-phenyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support resource for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to streamline your synthetic workflow. Our focus is on explaining the causality behind each experimental choice to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Overview of Synthetic Strategy
The synthesis of this compound is typically not a single-step process. A robust and common approach involves a multi-step sequence:
-
Formation of the Imidazole Core: Construction of the 5-phenyl-1H-imidazole ring system with a suitable functional group at the C2 position, which will serve as a precursor to the aminomethyl group. A cyano (-CN) group is an excellent choice due to its stability and well-established reduction chemistry.
-
Reduction to the Target Amine: Conversion of the C2-precursor group (e.g., cyano) into the desired aminomethyl (-CH₂NH₂) functionality.
This strategy allows for controlled synthesis and purification at each stage, ultimately leading to a higher purity of the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: Issues in Imidazole Ring Formation
Question 1: My initial cyclocondensation reaction to form the imidazole ring has a very low yield. What are the likely causes?
Answer: Low yields in the formation of the imidazole core, such as 2-(dimethoxymethyl)-5-phenyl-1H-imidazole, are a common problem.[1] The issue often lies in one of three areas: reaction conditions, solvent choice, or the ammonia source.
-
Causality - Reaction Conditions: The cyclocondensation reaction is a complex equilibrium-driven process. Temperature plays a critical role. Insufficient heat may lead to a slow reaction rate, while excessive heat can promote side reactions and decomposition of intermediates. A moderately elevated temperature, such as 40-50°C, is often optimal for driving the reaction to completion without significant byproduct formation.[2]
-
Causality - Solvent Choice: The solvent must effectively dissolve the reactants and stabilize charged intermediates formed during the reaction.[3] Polar protic solvents like methanol or ethanol/water mixtures are often effective as they can facilitate proton transfer steps.[3] A patent for a similar synthesis specifies methanol as the solvent of choice, achieving yields over 90%.[2] Apolar solvents are generally not recommended for this step.
-
Causality - Ammonia Source: While aqueous ammonia can be used, ammonium acetate or ammonium carbonate are often superior.[2][4] They serve as both an ammonia source and a pH buffer, maintaining the reaction medium in a slightly acidic to neutral range which is conducive to imine formation and subsequent cyclization.
Troubleshooting Steps:
-
Optimize Temperature: Maintain a stable reaction temperature of 40°C. Monitor the reaction by TLC until the starting α,α-dihaloacetophenone is consumed.
-
Select the Right Solvent: Use anhydrous methanol as the reaction solvent.
-
Use an Appropriate Ammonia Source: Employ ammonium acetate or ammonium carbonate instead of aqueous ammonia for better pH control.[2]
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. How can I improve the reaction selectivity?
Answer: The formation of multiple byproducts points to competing reaction pathways. This can be mitigated by controlling the stoichiometry and considering the use of a catalyst.
-
Causality - Stoichiometry: An excess of the aldehyde or ammonia source can lead to the formation of self-condensation products or other undesired imidazoles. Use precise molar equivalents as described in established protocols.
-
Causality - Catalysis: While this specific reaction often proceeds without an explicit catalyst, many imidazole syntheses benefit from mild Lewis or Brønsted acid catalysts.[5][6] These catalysts can activate carbonyl groups towards nucleophilic attack, promoting the desired cyclization pathway over side reactions.[7] However, for this specific substrate, careful control of conditions as described above is often sufficient.[2]
Troubleshooting Steps:
-
Verify Stoichiometry: Accurately measure all reactants. Use triethylamine as a mild base to neutralize the HBr or HCl generated in situ from the starting material.[2]
-
Purification Strategy: After the reaction, adding water to the methanol solution can precipitate the product, leaving more polar impurities in the solution. The crude product can then be further purified by recrystallization or washing (trituration) with a suitable solvent like warm water.[2]
Part 2: Issues in Nitrile Reduction & Product Handling
Question 3: The final reduction of 2-cyano-5-phenyl-1H-imidazole is incomplete or results in a complex mixture. How can I optimize this step?
Answer: The reduction of a heteroaromatic nitrile to a primary amine is a powerful but sometimes challenging transformation. The choice of reducing agent and reaction conditions is paramount to avoid side reactions.
-
Causality - Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing the nitrile. However, it can also potentially reduce the imidazole ring itself under harsh conditions, leading to byproducts. It requires strictly anhydrous conditions and a careful workup procedure.
-
Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C): This is often a cleaner method. Raney Nickel is particularly effective for nitrile reduction. The reaction requires a pressurized hydrogen atmosphere and careful handling of the pyrophoric catalyst. The choice of solvent (e.g., methanol or ethanol with ammonia) is crucial to prevent the formation of secondary amines.
-
Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce a nitrile. However, in the presence of a cobalt(II) chloride catalyst, its reducing power is enhanced, providing a milder alternative to LiAlH₄.
-
-
Causality - Side Reactions: A primary amine product can react with any remaining starting material or intermediates. Ensuring the reaction goes to completion is key. Additionally, the imidazole N-H is acidic and can react with strong bases or organometallic reagents if not protected.[8][9] For most standard reductions, protection is not necessary.
Troubleshooting & Optimization Table:
| Parameter | LiAlH₄ | Catalytic Hydrogenation (H₂/Raney Ni) |
| Solvent | Anhydrous THF, Diethyl Ether | Methanol or Ethanol saturated with Ammonia |
| Temperature | 0°C to reflux | Room Temperature to 50°C |
| Pressure | Atmospheric | 50-100 psi H₂ |
| Pros | High reactivity, fast | High selectivity, clean workup |
| Cons | Requires strict anhydrous conditions, potential for over-reduction, hazardous workup | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Key Tip | Add the nitrile solution slowly to a slurry of LiAlH₄ at 0°C. | The presence of ammonia in the solvent minimizes the formation of secondary and tertiary amine byproducts. |
Question 4: I have successfully synthesized the final product, but it is difficult to purify by standard silica gel chromatography. The compound streaks badly on the column. What should I do?
Answer: This is a classic problem when purifying basic amines on standard (slightly acidic) silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution (streaking).
-
Causality - Acid-Base Interaction: The lone pair on the nitrogen of your amine product forms a strong interaction with the Si-OH groups of the silica gel, preventing clean elution.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to the dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica gel and allow for clean elution of the amine.[10]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or a reverse-phase C18 column if the compound is sufficiently nonpolar.
-
Salt Formation for Purification/Storage: A highly effective strategy is to convert the free base into a stable, crystalline salt (e.g., hydrochloride or maleate).[10] This is often much easier to purify by recrystallization. The salt can then be stored long-term with improved stability. To recover the free base for a subsequent reaction, a simple liquid-liquid extraction with a base (like NaHCO₃ or NaOH) can be performed.
Caption: Troubleshooting decision tree for key synthesis stages.
Detailed Experimental Protocol
This protocol is a synthesized example based on established chemical principles for this class of compounds.[2]
Step 1: Synthesis of 2-(dimethoxymethyl)-5-phenyl-1H-imidazole
-
Reaction Setup: To a three-necked round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add α,α-dibromophenylethanone (27.8 g, 0.1 mol), methanol (140 mL), a 60% aqueous solution of 2,2-dimethoxyacetaldehyde (34.7 g, ~0.2 mol), triethylamine (30.4 g, 0.3 mol), and ammonium acetate (29.6 g, 0.38 mol).
-
Reaction Execution: Under stirring, heat the mixture to 40°C. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with Ethyl Acetate/Hexane (1:1). The reaction is complete when the α,α-dibromophenylethanone spot has disappeared (approx. 10-12 hours).
-
Workup and Isolation: Cool the reaction to room temperature. Add water (140 mL) and stir for 1 hour. A significant amount of solid will precipitate. Filter the solid and wash the filter cake with 50 mL of warm water (40°C).
-
Drying: Dry the resulting solid under vacuum to yield 2-(dimethoxymethyl)-5-phenyl-1H-imidazole as a white to off-white solid. (Expected yield: ~90%).
Step 2: Synthesis of 2-cyano-5-phenyl-1H-imidazole
This step involves the conversion of the acetal to an aldehyde, formation of an oxime, and subsequent dehydration to the nitrile. This is a standard transformation sequence.
-
Hydrolysis & Oximation: Dissolve the product from Step 1 in a mixture of aqueous acid (e.g., 1M HCl) and THF. Stir until the acetal is hydrolyzed to the aldehyde (monitor by TLC). Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate) and stir until oxime formation is complete.
-
Dehydration: Isolate the crude oxime. Heat the oxime in a dehydrating agent such as acetic anhydride or with a reagent like thionyl chloride or phosphorus oxychloride in a suitable solvent to form the nitrile.
-
Purification: After workup, purify the crude 2-cyano-5-phenyl-1H-imidazole by column chromatography or recrystallization.
Step 3: Reduction to this compound
This protocol uses catalytic hydrogenation, a clean and effective method.
-
Reaction Setup: To a pressure vessel (Parr shaker), add 2-cyano-5-phenyl-1H-imidazole (1.0 eq), Raney Nickel (5-10 wt% slurry in water, washed with methanol), and methanol saturated with ammonia.
-
Reaction Execution: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50-60 psi. Shake the vessel at room temperature for 12-24 hours, monitoring hydrogen uptake. Gentle warming to 40°C may be required. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air; keep it wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography using a mobile phase containing 1% triethylamine (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) or converted to its hydrochloride salt for purification by recrystallization.
References
- Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles.
- Katritzky, A. R., & Rees, C. W. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Oró, J., & Nooner, D. W. (1976). The prebiotic synthesis and catalytic role of imidazoles and other condensing agents. PubMed.
- ResearchGate. (2023). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Request PDF.
- Smidt, M., & van der Want, G. (2010). Synthesis of imidazole-containing poly(iminomethylenes). Choice of N(Im)-protecting group. Polymer Bulletin.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
- Reddy, D. P., et al. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research in Science and Engineering.
- ResearchGate. (2016). Problem with to synthesis of imidazole?.
- Patsnap. (2020). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound.
Sources
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- 2. Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound - Eureka | Patsnap [eureka.patsnap.com]
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- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Imidazole Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low yields during imidazole ring formation. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you not only to solve immediate issues but also to build a robust, self-validating synthetic protocol.
Part 1: Troubleshooting Guide - Symptom-Based Solutions
This section addresses specific issues you might be observing in your experiments. Identify your primary problem and follow the recommended troubleshooting steps.
Question 1: My reaction yield is extremely low or I'm seeing no product at all. Where do I start?
Answer: Zero or negligible yield is a common but frustrating starting point. This issue typically points to a fundamental problem with the reaction setup, reagents, or conditions. A systematic approach is crucial.
Initial Diagnostic Workflow:
-
Verify Starting Materials: The purity of your starting materials is paramount. Minor impurities in aldehydes or dicarbonyl compounds can halt the reaction or lead to undesired byproducts[1][2].
-
Action: Confirm the purity of your reagents using NMR or GC-MS. If the purity is below 97%, consider purification (e.g., distillation or recrystallization) before use.
-
-
Check Reaction Stoichiometry: The molar ratios of reactants, especially the ammonia source in a Debus-Radziszewski synthesis, are critical[3].
-
Assess Reaction Conditions (Temperature & Time): Imidazole syntheses can be sensitive to temperature. Excessive heat can cause degradation, while insufficient heat may lead to an incomplete reaction[1][3].
-
Action: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you see no conversion of the starting material after a reasonable time, a stepwise increase in temperature (e.g., in 10-20 °C increments) may be necessary[1][3]. Conversely, if TLC shows multiple spots indicative of degradation, reduce the temperature.
-
-
Evaluate Solvent Choice: The solubility of reactants and the stability of intermediates are highly dependent on the solvent[4][5]. Poor solubility of starting materials is a common reason for low yields[5].
-
Action: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider switching to a more suitable solvent system. Polar protic solvents like ethanol or an ethanol/water mixture often work well for multicomponent reactions[6][7]. Polar aprotic solvents like DMF or DMSO can also be effective, particularly for metal-catalyzed variants[4].
-
Diagram: General Troubleshooting Workflow for Low Imidazole Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Question 2: My TLC shows a complex mixture of products and a lot of baseline material. What's happening?
Answer: A complex reaction profile often indicates the presence of competing side reactions or product/reactant degradation. The Debus-Radziszewski synthesis, for instance, is known for potential side reactions that can lower the yield of the desired imidazole[3][8].
-
Primary Suspect: Side Reactions: The most common side reaction in the synthesis of trisubstituted imidazoles is the formation of oxazole byproducts[1]. This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate can form.
-
Causality & Solution: This pathway is favored when the concentration of ammonia is insufficient. By using a large molar excess of an ammonia source (e.g., ammonium acetate), you shift the equilibrium to favor the formation of the diimine intermediate, which is the direct precursor to the imidazole ring, thereby suppressing oxazole formation[1].
-
-
Secondary Suspect: Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both starting materials and the final imidazole product[3]. Imidazole rings can also be unstable under certain pH conditions, potentially leading to ring-opening, though this is more common under physiological conditions for specific derivatives[9][10].
-
Causality & Solution: The imidazole ring is generally stable, but electron-withdrawing or -donating groups can affect its stability. If you suspect degradation, try running the reaction at a lower temperature for a longer period. Additionally, employing modern heating techniques like microwave irradiation can dramatically reduce reaction times from hours to minutes, minimizing the window for degradation and often improving yields[11][12][13][14].
-
Diagram: Competing Reaction Pathways
Caption: The role of excess ammonia in favoring imidazole over oxazole formation.
Question 3: I've successfully synthesized my product, but I'm losing most of it during purification. How can I improve my recovery?
Answer: Purification of imidazole derivatives, which are often polar and basic, can be challenging. Significant product loss is common during both column chromatography and recrystallization[15][16].
Chromatography Troubleshooting:
-
Problem: Irreversible Adsorption on Silica Gel: Imidazoles, being basic, can bind strongly or irreversibly to acidic silica gel, leading to low recovery or streaking[15].
-
Solution 1: Deactivate the silica gel by pre-treating it with a base. Prepare your column slurry with a solvent system containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.
-
Solution 2: Switch to a different stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds and can prevent irreversible adsorption[15].
-
-
Problem: Co-elution with Impurities: Polar imidazoles can be difficult to separate from polar starting materials or byproducts[17].
-
Solution: Optimize your mobile phase. Using a shallower solvent gradient during column chromatography can significantly improve the resolution between compounds with similar polarities[17].
-
Recrystallization Troubleshooting:
-
Problem: "Oiling Out": The compound separates as a liquid instead of forming crystals. This often happens when the solution is too concentrated or cooled too quickly[15].
-
Solution: Use slightly more solvent to avoid oversaturation and allow the solution to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization[17].
-
-
Problem: Poor Solubility: Finding a suitable recrystallization solvent for highly polar imidazoles can be difficult[16].
-
Solution: Consider highly polar solvents like DMF or DMSO, followed by the careful addition of an anti-solvent (a solvent in which your product is insoluble) to induce crystallization. For many imidazoles, a solvent pair like ethanol/water or ethyl acetate/hexane works well[17].
-
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the most critical parameter to optimize for improving the yield of a Debus-Radziszewski synthesis?
Answer: While several factors are important, optimizing the reaction temperature and reactant stoichiometry often provides the most significant improvement in yield[3]. Traditional methods often required high heat and long reaction times, which can cause degradation[3][8]. A systematic approach is best. First, ensure you are using a molar excess of the ammonia source[1][3]. Then, screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot that balances a reasonable reaction rate with product stability[3].
Question 5: How can microwave-assisted synthesis improve my imidazole formation reaction?
Answer: Microwave synthesis has emerged as a powerful, green-chemistry technique that offers significant advantages over conventional heating for imidazole synthesis[12][13].
-
Mechanism: Microwave energy couples directly with the polar molecules in your reaction mixture, leading to rapid and uniform heating throughout the vessel[11]. This avoids hot spots common with oil bath heating and dramatically reduces the time needed to reach the activation energy.
-
Key Benefits:
-
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes[11][14][18].
-
Increased Yields: The short reaction times minimize the opportunity for side reactions and thermal degradation, often leading to higher and cleaner product yields[12][19].
-
Improved Purity: Cleaner reaction profiles simplify purification[12].
-
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | 4-6 hours | 5-15 minutes | [14][19][20] |
| Typical Yield | Often moderate to low (<70%) | Good to excellent (>85%) | [11][18][19] |
| Energy Efficiency | Low | High | [11][12] |
| Workup | Often requires extensive purification | Simpler, cleaner workup | [19] |
| Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis. |
Question 6: My target is a 1,4,5-trisubstituted imidazole. Is the Debus-Radziszewski reaction my only option?
Answer: No, while the Debus-Radziszewski is a classic and versatile method[21][22], several other powerful synthetic routes exist, which may be more suitable depending on your specific substrates.
-
Marckwald Synthesis: This method involves the cyclization of α-aminoketones with cyanates or similar reagents. It is particularly useful when the required α-aminoketone is readily available[23][24][25].
-
Van Leusen Imidazole Synthesis: This three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent and is known for its mild conditions and good yields for preparing 1,4,5-trisubstituted imidazoles[26].
-
Metal-Catalyzed Syntheses: Modern organic chemistry offers numerous metal-catalyzed approaches. For example, copper- and nickel-catalyzed reactions have been developed for the C-H arylation of imidazoles or for multicomponent reactions that build the ring, often with high efficiency and functional group tolerance[27][28][29].
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is a starting point for optimization. Warning: Microwave reactions are conducted in sealed vessels under pressure. Always use appropriate personal protective equipment and follow the safety guidelines for your specific microwave reactor.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (3.0-5.0 mmol).
-
Solvent Addition: Add 3-5 mL of a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. A good starting point is:
-
Temperature: 120-140 °C
-
Time: 10-20 minutes
-
Power: Dynamic (allow the instrument to adjust power to maintain temperature)
-
-
Cooling & Workup: After the reaction is complete, allow the vial to cool to room temperature (the instrument will typically do this with forced air).
-
Isolation: Open the vial carefully. Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Analysis & Purification: Analyze the crude product by TLC and NMR. Purify as needed by recrystallization or column chromatography.
Table 2: Effect of Solvent on the Yield of 2,4,5-Triphenyl-1H-imidazole
The choice of solvent can dramatically influence reaction efficiency by affecting reactant solubility and stabilizing transition states[4][6].
| Solvent | Temperature (°C) | Time | Yield (%) | Source(s) |
| Ethanol | Reflux | 5 h | Low | [5] |
| Ethanol/Water (1:1) | Reflux | 2 h | 90% | [6][7] |
| Methanol | Reflux | 90 min | 74% | [27] |
| Acetonitrile (CH₃CN) | Reflux | 90 min | 68% | [27] |
| Toluene | 110 °C | 90 min | 67% | [27] |
| Water | Reflux | 90 min | 10% | [27] |
| Glycerol | 90 °C | 1.5 h | 92% | [5] |
| Solvent-free | 70 °C | 1 h | High | [30] |
| Yields are for illustrative purposes and can vary based on specific substrates and conditions. |
References
- Jain, S., & Jain, N. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1554. Link
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (2011). Der Pharma Chemica, 3(6), 361-373. Link
- Malviya, R., & Tripathi, A. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(5). Link
- Kushwaha, P., et al. (2025).
- Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. (2025). Proteios Technology. Link
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. (2025). BenchChem. Link
- The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. (2018).
- Technical Support Center: Purification of Imidazole Deriv
- Technical Support Center: Solvent Effects on Imidazole Synthesis. (2025). BenchChem. Link
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). Current Microwave Chemistry. Link
- Efficient synthesis and characterisation of imidazoles under microwave irradiation. (2011). Rasayan Journal of Chemistry, 4(2). Link
- Troubleshooting common problems in imidazole synthesis reactions. (2025). BenchChem. Link
- Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. (2025). BenchChem. Link
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
- Sourcing High-Purity Imidazole Derivatives: A Guide for R&D. (2025). Article. Link
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2015). RSC Publishing. Link
- View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. (2024). Nanotechnology Perceptions. Link
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing. Link
- C–H arylation and alkenylation of imidazoles by nickel catalysis. (2014). PubMed Central - NIH. Link
- pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010). PMC - NIH. Link
- Reaction conditions evaluation for imidazole synthesis. (2015).
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Link
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). MDPI. Link
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2013). Asian Journal of Chemistry. Link
- Imidazole Ring Opening of 7Methylguanosine at Physiological pH. (1982).
- Marckwald approach to fused imidazoles. (2019).
- Synthesis of Imidazoles. (n.d.). Baran Lab, Scripps Research. Link
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2020). Oriental Journal of Chemistry. Link
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (2020).
- Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. (2001). PubMed. Link
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Link
- Preparation of Imidazoles, Part 1: By Cyclocondens
- Imidazole synthesis. (n.d.). Organic Chemistry Portal. Link
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). PMC - PubMed Central. Link
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Link
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems. Link
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
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Technical Support Center: Purification Strategies for Crude (5-phenyl-1H-imidazol-2-yl)methanamine
Introduction
(5-phenyl-1H-imidazol-2-yl)methanamine is a key structural motif found in numerous biologically active compounds, making it a valuable intermediate in pharmaceutical and medicinal chemistry.[1][2] The synthesis of this and related aminoimidazole derivatives often yields complex crude mixtures containing starting materials, by-products, and other impurities.[3] Achieving high purity of the target compound is a critical, non-trivial step for its use in drug discovery and development.[4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers scientifically grounded solutions.
Q1: My crude product is a sticky oil that is difficult to handle. How can I solidify it for easier purification?
Answer: The free base of many amine compounds can exist as low-melting solids or oils at room temperature, which complicates handling and purification.[5] Converting the amine to a salt is an effective strategy to induce crystallization and produce a stable, solid material.[6][7]
Recommended Protocol: Salt Formation
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and chloroform.[6][8]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (HCl) in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise.[5] Other acids like malonic, succinic, or oxalic acid can also be used.[6]
-
Precipitation: The hydrochloride salt of this compound, which is typically a solid, will precipitate out of the solution.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[5]
-
Drying: Dry the purified salt under vacuum.
The resulting solid salt is often more stable and easier to handle for subsequent purification steps or characterization.[5]
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What's the cause and how can I improve the separation?
Answer: Severe peak tailing and streaking are common issues when purifying basic compounds like this compound on standard silica gel.[10] This is due to strong interactions between the basic amine groups of the compound and the acidic silanol groups on the surface of the silica gel.[11] This can lead to irreversible adsorption and loss of product.[11]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.[10][11] A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites on the silica gel, preventing strong binding of the amine.[5]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic or neutral stationary phase like alumina.[11] Amine-functionalized silica can also be an effective alternative.[10]
-
Reverse-Phase Chromatography: For polar compounds like aminoimidazoles, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful purification technique.[12]
Below is a workflow to address this common issue:
Caption: Troubleshooting workflow for streaking in column chromatography.
Q3: My compound has poor solubility in common organic solvents, making purification difficult. What strategies can I use?
Answer: Imidazole derivatives can exhibit a wide range of solubilities.[13] If your compound is not soluble in common non-polar solvents, you may need to explore more polar options or solvent mixtures.
Solvent Selection Strategies:
-
Polar Solvents: Due to the polar nature of the imidazole ring and the primary amine, solvents like methanol, ethanol, or acetonitrile might be effective.[8][13]
-
Solvent Mixtures: A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy.[14] Heating this mixture to redissolve the compound and then allowing it to cool slowly can induce crystallization.[14] Common solvent pairs for polar organic compounds include ethanol/water and acetone/water.[14][15]
-
Acidic Solvents: For basic compounds, organic acids like acetic acid or trifluoroacetic acid (TFA) can be used for recrystallization, sometimes forming adducts rather than salts.[9]
The following table summarizes common recrystallization solvents based on compound polarity:
| Compound Polarity | Recommended Solvents & Mixtures |
| Polar | Water, Methanol, Ethanol, Acetonitrile, Acetone/Water, Ethanol/Water[8][14][15] |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Chloroform, Heptanes/Ethyl Acetate[8][15] |
| Non-Polar | Hexanes, Heptane, Toluene, Benzene/Cyclohexane[8][15] |
Frequently Asked Questions (FAQs)
General Purification
Q: What is the first step I should take to purify my crude this compound?
A: An acid-base extraction is an excellent initial purification step to separate your basic amine product from neutral and acidic impurities.[16] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (like 10% HCl), the amine will be protonated and move into the aqueous layer as a salt.[17][18] The layers can then be separated. After separation, the aqueous layer is basified (e.g., with NaOH) to regenerate the neutral amine, which can then be extracted back into an organic solvent.[17] This method is a simple alternative to more complex techniques like chromatography.[16]
Caption: Workflow for acid-base extraction of an amine.
Q: How can I monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring purification.[19] It helps to identify the components in your mixture, track the separation during column chromatography, and assess the purity of your fractions.[20] For imidazole compounds, a common mobile phase for TLC on silica gel plates is a mixture of a non-polar solvent like toluene or hexane and a polar solvent like ethyl acetate or methanol.[21][22] Adding a small amount of triethylamine to the mobile phase can improve spot shape for basic compounds.[21]
Crystallization
Q: What are the ideal properties of a recrystallization solvent?
A: An ideal solvent for recrystallization should:
-
Not react with your compound.[14]
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[14]
-
Have a boiling point below the melting point of your compound.[14]
-
Dissolve impurities well at all temperatures or not at all.
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.
Chromatography
Q: How do I choose the right solvent system for column chromatography?
A: The best solvent system for column chromatography is typically determined by running TLC plates first.[19] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities. For polar, basic compounds like this compound, a gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.[3]
Q: I'm scaling up my purification from a few milligrams to several grams. What are the key considerations?
A: Scaling up chromatography requires careful consideration of several factors. To maintain separation performance, the column diameter should be increased while keeping the bed height and linear flow rate constant.[23] However, practical limitations such as the pressure limits of larger columns and the cost of large volumes of solvent and stationary phase must be taken into account.[23][24] It's also important to note that heat exchange is less efficient in larger volumes, which can be a factor if the purification process is exothermic.[25]
References
- Benchchem. Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022).
- Wikipedia. Acid–base extraction.
- PMC. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches.
- Reddit. Amine workup. (2024).
- Study.com. Acid-Base Extraction | Purpose, Theory & Applications.
- ResearchGate. Crystal Structures of two Imidazole Derivatives.
- PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- An-Najah Staff. Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. (2017).
- RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. (2021).
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- ResearchGate. High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. (2025).
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022).
- Bio-Link. Risks and Control Strategies of Scale-up in Purification Process.
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020).
- Benchchem. Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
- Benchchem. Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Reddit. Go-to recrystallization solvent mixtures. (2023).
- Ijarse. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
- Bio-Rad. Considerations for Scaling Up Purification Processes.
- Biotage. Is there an easy way to purify organic amines?. (2023).
- MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
- IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022).
- Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021).
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Technical Support Center: Improving the Solubility of Phenyl-Imidazole Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common yet significant challenge of poor aqueous solubility of phenyl-imidazole compounds in biological assays. Our goal is to equip you with the scientific rationale and validated techniques to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why do my phenyl-imidazole compounds have such poor water solubility?
Phenyl-imidazole derivatives frequently exhibit low aqueous solubility due to their molecular structure. The presence of one or more phenyl rings, which are nonpolar and hydrophobic, combined with the often rigid, planar structure of the imidazole core, contributes to strong crystal lattice energy.[1] This makes it thermodynamically unfavorable for the compound to dissolve in polar solvents like water, as it requires disrupting both the strong intermolecular forces in the solid state and the hydrogen-bonding network of water.
Q2: I'm having trouble dissolving my compound. What is the very first thing I should try?
Start with the most straightforward approach: creating a concentrated stock solution in a high-quality, anhydrous organic solvent.[2][3]
-
Choose the Right Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating primary stock solutions due to its high solubilizing power for a wide range of organic molecules.[4][5] N,N-dimethylformamide (DMF) is another suitable alternative.[3]
-
Ensure Accuracy: Use a precise analytical balance and calibrated volumetric flasks to prepare your stock solution.[6][7] Knowing the exact concentration is critical for reproducible results.[7]
-
Optimize Dilution: When preparing your working solution, the primary goal is to avoid precipitation, often called "crashing out."[3] Add the concentrated DMSO stock to your aqueous assay buffer slowly while vortexing or stirring vigorously to facilitate rapid dispersion.[3]
Q3: What are the primary strategies I can use if simple dilution of a DMSO stock isn't enough?
Several well-established techniques can enhance the solubility of poorly soluble compounds.[8] These methods can be broadly categorized as:
-
Co-solvents: Introducing a water-miscible organic solvent into the final aqueous buffer to increase the "solvating power" of the medium for your hydrophobic compound.[9][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can convert the molecule into its more soluble salt form.[10][11]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic phenyl-imidazole moiety, presenting a hydrophilic exterior to the aqueous environment.[12][13][14][15]
-
Use of Surfactants: Employing surfactants that form micelles to encapsulate the drug, though this is often less suitable for cell-based assays due to potential toxicity.[9][16]
Q4: Are there potential downsides to these solubilization techniques that could affect my assay?
Yes, it is critical to validate that your chosen solubilization method does not interfere with the biological assay.
-
Co-solvents (e.g., DMSO): Can be toxic to cells, especially at concentrations above 1%.[17] Most cell-based assays require the final DMSO concentration to be kept below 0.5%, and ideally at or below 0.1%.[18][19] Always run a vehicle control (assay buffer + co-solvent) to measure any background effects.[2]
-
pH Adjustment: Changing the pH can alter the ionization state and conformation of your target protein or the compound itself, potentially affecting biological activity.[20][21][22] It can also impact overall cell health and viability.
-
Cyclodextrins: While generally considered safe, high concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes, leading to cytotoxicity.[14] It is essential to determine the tolerance of your specific assay system.
Troubleshooting Guides & Workflows
Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a classic case of a compound "crashing out" of solution. It occurs when the compound is highly soluble in the concentrated organic stock but its solubility limit is exceeded in the final, predominantly aqueous, medium.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: My compound's biological activity is inconsistent or lower than expected.
This may indicate that the free concentration of your compound is variable or that the solubilization method itself is interfering with the assay.
-
Run Rigorous Controls: Always include a "vehicle control" that contains the exact same concentration of solvents (e.g., DMSO, ethanol) or excipients (e.g., cyclodextrin) as your test samples. This will reveal any baseline effects of the solubilizing agents.
-
Confirm Compound Stability: The pH of your buffer could potentially degrade your compound over the course of the experiment. You can assess this by incubating your compound in the final assay buffer for the duration of the experiment, then analyzing its integrity via HPLC or LC-MS.
-
Consider Protein Binding: Phenyl-imidazole compounds can be "sticky" and may adsorb to plasticware or bind non-specifically to proteins in the assay medium (like serum albumin), reducing the effective concentration. Including a non-ionic surfactant like Tween-20 (at ~0.01-0.05%) in enzyme assays can sometimes mitigate this.[16] For cell-based assays, this is more complex, and reducing serum concentration may be necessary if feasible.
Key Solubilization Strategies: A Comparison
| Strategy | Mechanism of Action | Key Advantages | Considerations & Potential Downsides |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of nonpolar solutes.[10] | Simple to implement; effective for moderate increases in solubility. | Potential for cell toxicity or enzyme inhibition. Final concentration must be carefully controlled (e.g., DMSO <0.5%).[17][18][19] |
| pH Adjustment | Converts an ionizable drug into its charged (salt) form, which is typically much more water-soluble.[10][11] | Can produce dramatic increases in solubility for ionizable compounds.[10] | Only applicable to compounds with acidic or basic functional groups. Can alter biological activity or affect assay components.[21][22] |
| Cyclodextrins | Forms a host-guest inclusion complex, with the hydrophobic drug inside the cyclodextrin's nonpolar cavity and a hydrophilic exterior facing the water.[12][13] | Significant solubility enhancement possible.[2][13] Generally low toxicity and widely used in pharmaceutical formulations.[15] | Can be costly. Potential for membrane disruption at high concentrations. May not be effective for all molecular shapes.[14] |
Mechanism of Cyclodextrin Inclusion
Caption: Cyclodextrin encapsulates a hydrophobic guest molecule.
Experimental Protocols
Protocol 1: Preparation of an Accurate Stock Solution
This protocol ensures the creation of a reliable and reproducible concentrated stock solution.[6][7][23]
-
Weigh Compound: Using a calibrated analytical balance, accurately weigh a target amount of your phenyl-imidazole compound (e.g., 10 mg). Record the exact weight to four decimal places.
-
Select Volumetric Flask: Choose a Class A volumetric flask of the appropriate size to achieve your target concentration (e.g., a 1 mL flask for a 10 mg/mL solution).[6]
-
Initial Dissolution: Carefully transfer the weighed compound into the volumetric flask. Add approximately 70-80% of the final volume of high-purity, anhydrous DMSO.
-
Ensure Complete Solubilization: Cap the flask and vortex or sonicate gently until all solid material is completely dissolved. A brief, gentle warming (e.g., to 37°C) may aid dissolution but be cautious of compound stability.
-
Bring to Volume: Once dissolved and cooled to room temperature, carefully add DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.
-
Mix Thoroughly: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in an appropriate container (e.g., amber glass vial) at -20°C or -80°C to prevent degradation and solvent evaporation.
Protocol 2: Phase-Solubility Analysis with Cyclodextrin
This experiment determines if a cyclodextrin can enhance your compound's solubility and quantifies the effect.[2][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting choice.[13]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions in your final assay buffer containing increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM).
-
Add Excess Compound: To separate vials each containing one of the cyclodextrin solutions, add an excess amount of your solid phenyl-imidazole compound. Ensure a visible amount of undissolved solid remains at the bottom.
-
Equilibrate: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.
-
Separate Solid and Supernatant: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with your compound and buffer.
-
Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of your compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze Data: Plot the concentration of the dissolved compound (solubility) on the y-axis against the concentration of HP-β-CD on the x-axis. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI.
- Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Google Scholar.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). NIH.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- How Does pH Impact Ionic Compound Solubility?. (2025, December 20). YouTube.
- Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate.
- Solutions and dilutions: working with stock solutions. (n.d.). Rice University.
- pH and solubility (video). (n.d.). Khan Academy.
- solubility enhancement -by pH change & complexation. (n.d.). Slideshare.
- Why Does pH Influence A Substance's Dissolution?. (2025, December 19). YouTube.
- Melted imidazole as solvent to fabricate a porous carbon supported catalyst. (2021, December 27). EurekAlert!.
- What the concentration of DMSO you use in cell culture assays?. (2016, January 25). ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
- How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate.
- Which common solvent should I use to dissolve imidazole, a bromoester and a potassium carbonate ( a base to deprotonate imidazole)?. (2018, November 12). ResearchGate.
- The Cohesive Interactions in Phenylimidazoles. (n.d.). The Journal of Physical Chemistry A.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
- Removing imidazole in a workup?. (2017, May 26). Reddit.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
- High-Capacity Amine-Imidazole Solvent Blends for CO2 Capture. (n.d.). SciSpace.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
- Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. (2021, July 6). RSC Publishing.
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
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- 5. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
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Overcoming challenges in the scale-up synthesis of (5-phenyl-1H-imidazol-2-yl)methanamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (5-phenyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important imidazole intermediate. The content is structured in a practical, question-and-answer format to directly address issues you may face in the lab.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific, practical problems that can arise during the synthesis. Each entry details potential causes and provides actionable, validated solutions.
Question 1: My initial imidazole ring formation step is giving low yields and multiple side products. What's going wrong?
Answer: This is a common issue in multicomponent imidazole syntheses, which are sensitive to reaction conditions.[1][2] The primary causes are often related to reactant stoichiometry, temperature control, and the choice of ammonia source.
Plausible Causes & Solutions:
-
Suboptimal Ammonia Source: Ammonium acetate is frequently used as it provides both ammonia and acetic acid, which can catalyze the reaction.[3][4] However, on a larger scale, its decomposition can be inconsistent.
-
Solution: Consider using a combination of aqueous ammonia and an acid catalyst (e.g., glacial acetic acid). This decouples the ammonia source from the catalyst, allowing for more precise control. Monitor the pH of the reaction mixture; it should be weakly acidic for optimal condensation.
-
-
Side Reactions from Aldehyde/Dicarbonyl Reactants: The starting materials, such as a phenyl-substituted glyoxal derivative and a C2-synthon like 2-oxoacetic acid (or its nitrile equivalent), can self-condense or polymerize under harsh conditions.
-
Solution: Implement a controlled addition strategy. Add the aldehyde or dicarbonyl component slowly to the reaction mixture containing the ammonia source at a controlled temperature. This keeps the concentration of the reactive species low, minimizing side reactions.
-
-
Poor Temperature Management: Exothermic reactions during condensation can lead to runaway reactions and the formation of tars and polymeric byproducts, especially during scale-up.
-
Solution: Ensure your reaction vessel has adequate heat transfer capabilities. For larger scales, this is critical. Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor the internal temperature closely as you add reagents. A temperature spike indicates a potential for side product formation.
-
Experimental Protocol: Optimized Imidazole Ring Formation
This protocol aims to synthesize the precursor, 5-phenyl-1H-imidazole-2-carbonitrile.
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-oxo-2-phenylacetaldehyde, Sodium Cyanide, Ammonium Chloride | A common route involving a Strecker-type synthesis followed by cyclization. |
| Solvent | Aqueous Ethanol (1:1) | Balances solubility of both organic and inorganic reagents. |
| Temperature | 50-60 °C | Provides sufficient energy for the reaction while minimizing byproduct formation. |
| pH Control | Maintain pH 8-9 | Crucial for the initial imine formation and subsequent cyclization. |
| Addition Strategy | Slow, dropwise addition of the aldehyde to the cyanide/ammonium solution. | Minimizes cyanide side reactions and controls the exotherm. |
Question 2: The final reduction of the 2-carbonitrile (or 2-carboxamide) to the methanamine is incomplete or leads to product degradation. How can I improve this step?
Answer: The reduction of a nitrile or amide on an electron-rich imidazole ring is a delicate process. The choice of reducing agent and reaction conditions is paramount to prevent over-reduction, ring opening, or decomposition.
Plausible Causes & Solutions:
-
Incorrect Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): While powerful, LAH can be unselective and aggressive, potentially leading to ring reduction or cleavage, especially at elevated temperatures. It also presents significant safety and work-up challenges on a larger scale.
-
Catalytic Hydrogenation: This is often a cleaner and more scalable method. However, catalyst poisoning or incorrect catalyst choice can lead to low conversion. The imidazole ring itself, particularly the sulfur-containing impurities from previous steps, can poison catalysts like Palladium on Carbon (Pd/C).
-
Solution:
-
For Catalytic Hydrogenation: Use a Raney Nickel (Ra-Ni) or a Rhodium-based catalyst, which can be more robust. Ensure the starting nitrile is highly pure. Pre-treating the substrate with activated carbon can remove potential catalyst poisons.
-
Alternative Reductants: Consider using Sodium Borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst. This system is effective for nitrile reduction and is generally milder than LAH.
-
-
-
Harsh Reaction Conditions: High temperatures or pressures can degrade the desired amine product, which can be sensitive.
-
Solution: Optimize the reaction for lower temperatures and pressures. For catalytic hydrogenation, screen conditions starting from room temperature and 2-3 bar of H₂ pressure, gradually increasing if the reaction is slow.
-
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Raney Nickel, H₂ | 50-70 °C, 5-10 bar H₂, Methanolic Ammonia | High yield, clean, scalable | Catalyst cost, potential for poisoning |
| Hydride Reduction | LiAlH₄ | 0 °C to RT, Anhydrous THF | Fast, effective for small scale | Difficult work-up, safety concerns, potential side reactions |
| Borohydride System | NaBH₄ / CoCl₂ | Room Temperature, Methanol | Milder than LAH, good yield | Requires stoichiometric reagents, potential cobalt contamination |
Troubleshooting Workflow: Low Yield in Reduction Step Below is a logical decision tree to diagnose and solve issues during the reduction of the 2-carbonitrile precursor.
Question 3: I'm struggling with the final purification. The product is a polar amine that is difficult to handle and purify by standard column chromatography.
Answer: Purifying polar amines like this compound is a well-known challenge. The basic nature of the amine can cause streaking on silica gel, and its high polarity can make extraction and crystallization difficult.
Plausible Causes & Solutions:
-
Interaction with Silica Gel: The primary and secondary amine groups are basic and will interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.
-
Solution 1 - Modified Chromatography: Use a modified stationary phase. Alumina (basic or neutral) is a good alternative. Alternatively, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent), to block the acidic sites.
-
Solution 2 - Salt Formation & Crystallization: This is often the most effective and scalable method. Convert the freebase amine into a stable, crystalline salt.[5] The hydrochloride (HCl) or maleate salt is often a good choice. This not only facilitates purification by crystallization but also improves the handling and stability of the final compound.
-
Experimental Protocol: Purification via HCl Salt Formation
-
Dissolution: Dissolve the crude this compound freebase in a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in IPA (or ethereal HCl) dropwise while stirring. Monitor the pH with moist litmus paper until it is acidic.
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. You may need to cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove soluble impurities.
-
Drying: Dry the crystalline salt under vacuum to obtain the pure product. The salt can be converted back to the freebase if needed by basification and extraction, but is often stored and used as the more stable salt form.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound? A1: A common and reliable route involves a two-step process. First, the formation of a 2-substituted-5-phenyl-1H-imidazole precursor, such as 5-phenyl-1H-imidazole-2-carbonitrile. This is often achieved via a multicomponent reaction similar to the Radziszewski synthesis.[6][7] The second step is the chemical reduction of the nitrile group at the C2 position to the desired primary amine using methods like catalytic hydrogenation or hydride reagents.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Microwave-Assisted Imidazole Synthesis
Welcome to the technical support center for the optimization of microwave-assisted synthesis of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and overcome common challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This guide addresses specific issues you may encounter during your microwave-assisted imidazole synthesis experiments in a practical question-and-answer format.
Question: My reaction is resulting in a low yield or fails to reach completion. What are the likely causes and how can I improve it?
Answer: Low yields are a common issue in any chemical synthesis, and in microwave-assisted reactions, they often point to suboptimal reaction parameters or inappropriate reagent choices.
-
Causality and Solutions:
-
Insufficient Microwave Energy: The reaction may not have enough energy to overcome the activation barrier. Microwave power and reaction time are critical variables. A factorial design approach can be employed to systematically optimize these parameters to find the ideal balance for maximizing yield.[1][2]
-
Suboptimal Temperature: While high temperatures can accelerate reactions, excessive heat can lead to the decomposition of starting materials or the desired imidazole product.[3][4] It is crucial to determine the thermal stability of your reagents. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Inefficient Catalyst: Many imidazole syntheses, such as the Debus-Radziszewski reaction, are significantly enhanced by a catalyst.[5] If you are not using one, consider adding an appropriate catalyst. If you are, it may not be the most effective for your specific substrates. Experiment with different types of catalysts (e.g., Lewis acids, solid acid catalysts, or even ionic liquids) to find one that improves your yield.[3][5][6][7]
-
Poor Solvent Choice: The ability of a solvent to absorb microwave energy (its dielectric properties) plays a crucial role in heating efficiency.[8] Solvents with high dielectric constants (e.g., ethanol, DMF) are generally more efficient at absorbing microwaves. If you are using a non-polar solvent, consider switching to a more polar one or using a co-solvent system. In some cases, solvent-free conditions can also lead to excellent yields and are more environmentally friendly.[4][7][9]
-
Question: I am observing the formation of significant side products or charring in my reaction mixture. What is causing this and how can I minimize it?
Answer: The formation of byproducts and charring are typically indicative of excessive reaction temperatures or localized superheating.
-
Causality and Solutions:
-
Localized Superheating: Unlike conventional heating, microwave irradiation can lead to "hot spots" within the reaction mixture, especially in viscous samples or with inadequate stirring.[10] This localized overheating can cause decomposition and charring. Ensure vigorous and consistent stirring throughout the reaction. Using a larger stir bar can sometimes improve mixing efficiency.
-
Decomposition at High Temperatures: As mentioned previously, your starting materials or product may not be stable at the reaction temperature. This can lead to the formation of undesired side products.[3] Reducing the microwave power and/or the set temperature can help mitigate this.
-
Catalyst-Induced Side Reactions: While catalysts can improve yields, an inappropriate catalyst can also promote side reactions. For instance, in some cases, using acetic acid as a catalyst can lead to the formation of N-acetamide byproducts.[3] If you suspect catalyst-induced side reactions, consider screening other catalysts.
-
Question: I am experiencing arcing or sparking inside the microwave cavity during my experiment. Is this dangerous, and how can I prevent it?
Answer: Arcing is a serious safety concern and should be addressed immediately as it can damage the microwave reactor and potentially lead to a fire or explosion.[11]
-
Causality and Solutions:
-
Presence of Metal: The most common cause of arcing is the presence of metal inside the microwave cavity.[11][12][13] This includes metal stir bars with exposed metal, metallic catalysts that are not fully submerged in the solvent, or even residue on the reaction vessel. Ensure all metallic components are fully covered by the reaction mixture.
-
Damaged Waveguide Cover: The waveguide cover is a component inside the microwave that protects the magnetron. If it is dirty, cracked, or damaged, it can lead to arcing.[13][14][15] Regularly inspect and clean the waveguide cover according to the manufacturer's instructions.
-
High Mineral Content in Reagents: In rare cases, certain reagents with high mineral content can cause sparking.[11] If you suspect this, try a different source or grade of the reagent.
-
Soil Buildup: A buildup of food or chemical residue inside the microwave cavity can also cause arcing.[11] It is essential to keep the interior of the microwave clean.
-
Question: The pressure inside my sealed reaction vessel is exceeding the safe operating limits. What should I do?
Answer: Over-pressurization is a critical safety issue that can lead to vessel failure and explosion.[16] Modern microwave reactors have safety features to prevent this, but it's crucial to understand the causes.
-
Causality and Solutions:
-
Solvent Volatility: The vapor pressure of your solvent at the reaction temperature is a primary contributor to the overall pressure.[16] Choose a solvent with a lower vapor pressure at your target temperature if possible.
-
Gas-Evolving Reactions: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure. Be aware of the stoichiometry of your reaction and any potential gas evolution.
-
Exothermic Runaway Reactions: Highly exothermic reactions can lead to a rapid and uncontrolled increase in temperature and pressure.[10] When exploring a new reaction, it is prudent to start with small-scale experiments to assess its kinetic profile.[10]
-
Vessel Volume: Do not overfill the reaction vessel. A general rule of thumb is to not exceed half the vessel's volume to allow for solvent expansion and pressure buildup.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for imidazoles compared to conventional heating?
Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times, often from hours to minutes.[17][18] This is due to the efficient and rapid heating of the reaction mixture.[19] It can also lead to higher yields and improved product purity by minimizing the formation of side products.[17] Furthermore, microwave synthesis is considered a green chemistry approach as it often requires less solvent and energy.[17][19][20]
Q2: How do I select the appropriate solvent for my microwave-assisted imidazole synthesis?
The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric constant, such as ethanol, DMF, and DMSO, are excellent microwave absorbers and will heat up quickly.[19] Non-polar solvents like toluene or hexane are poor absorbers. If a non-polar solvent is necessary for your reaction, you may need to use a higher microwave power or add a small amount of a polar co-solvent to aid in heating. Ionic liquids are also highly effective at absorbing microwave energy.[7][19]
Q3: Can I use a domestic microwave oven for my experiments?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[10][21] These ovens lack the necessary safety features, such as temperature and pressure sensors, and are not designed to handle flammable or corrosive materials.[10][21] Using a dedicated laboratory microwave reactor is imperative for personal safety and to ensure reproducible results.[21]
Q4: What is the difference between thermal and non-thermal microwave effects?
The acceleration of reactions under microwave irradiation is primarily attributed to the rapid and efficient heating of the reaction mixture, known as the thermal effect.[22] Some researchers have proposed the existence of non-thermal effects, where the electromagnetic field itself influences the reaction kinetics, but this is a topic of ongoing debate and has not been conclusively proven for most reactions.[22]
Q5: How do I properly set up a microwave-assisted reaction?
Always follow the manufacturer's guidelines for your specific microwave reactor. A general workflow is as follows:
-
Choose an appropriately sized reaction vessel.
-
Add your reactants, solvent, and a stir bar to the vessel.
-
Securely seal the vessel.
-
Place the vessel in the microwave cavity.
-
Program the desired temperature, pressure limit, reaction time, and microwave power.
-
Start the reaction and monitor its progress.
Experimental Protocols & Data
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a clean microwave reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv.), the aldehyde (1.0 equiv.), ammonium acetate (2.0-5.0 equiv.), and the chosen catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).[3][23]
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, 2-5 mL).
-
Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 5-20 minutes) with continuous stirring.[3] Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The work-up procedure will vary depending on the product's properties but may involve pouring the reaction mixture into water and filtering the resulting precipitate or performing an extraction with an organic solvent.[23]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Reaction | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Imidazole Synthesis | Conventional | p-TsOH | Ethanol | 36 hours | 30 | [3] |
| Imidazole Synthesis | Microwave | p-TsOH | Ethanol | 80 minutes | 80 | [3] |
| Schiff Base Synthesis | Conventional | Acetic Acid | Chloroform/Methanol | 60-180 minutes | Lower | [18] |
| Schiff Base Synthesis | Microwave | Acetic Acid | DMSO | 2-3 minutes | Higher | [18] |
Visualizations
Workflow for Optimizing Microwave-Assisted Imidazole Synthesis
Caption: A troubleshooting workflow for optimizing microwave-assisted imidazole synthesis.
References
- Malviya, M., & Tripathi, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Nstm3. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
- JAG Group. (n.d.). Microwave Reactor Safety.
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
- Acar, Ç., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry, 45(1), 137-149. [Link]
- Kushwaha, P., et al. (2025).
- Rizvi, S. A., et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2023(3), M1693. [Link]
- Chawla, A., et al. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Various Authors. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives under microwave... ResearchGate.
- Various Authors. (2025). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions.
- Various Authors. (n.d.). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. [Link]
- Acar, Ç., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. Turkish Journal of Chemistry, 45(1), 137-149. [Link]
- Maytag. (n.d.). 5 Reasons Why Your Microwave Might Be Sparking.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- Mădălina, B., et al. (2009). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 14(1), 403-413. [Link]
- Frank, P. V., et al. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 119(1), 41-46. [Link]
- Kushwaha, P., et al. (2025).
- PartSelect. (2023, November 21). How to Fix a Sparking or Arcing Microwave. [Link]
- Malviya, M., & Tripathi, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
- Oscar Appliance Repair. (n.d.). Microwave Sparking: Causes & Fixes.
- PartSelect. (2025, August 22). Microwave Sparking? Here's what you should do about it! [Video]. YouTube. [Link]
- RepairClinic.com. (2022, October 25). What Causes a Microwave to Spark and Arc? [Video]. YouTube. [Link]
- Various Authors. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Ingenta Connect. [Link]
- Various Authors. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. International Journal of PharmTech Research. [Link]
- Mădălina, B., et al. (2009). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 14(1), 403-413. [Link]
- Various Authors. (2025). Microwave-Assisted Synthesis and Crystal Structures of 2-Imidazolines and Imidazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. maytag.com [maytag.com]
- 12. Causes and Solution for a Sparking or Arcing Microwave | PartSelect.com [partselect.com]
- 13. youtube.com [youtube.com]
- 14. oscarappliancerepair.com [oscarappliancerepair.com]
- 15. youtube.com [youtube.com]
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- 22. Microwave Synthesis [organic-chemistry.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mastering Regioselectivity in Imidazole Functionalization
Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of imidazole functionalization. The imidazole core is a cornerstone in medicinal chemistry and materials science, yet controlling the site of substitution—achieving regioselectivity—remains a significant experimental hurdle.[1][2] This guide provides in-depth, field-proven insights through troubleshooting guides and FAQs to empower you to overcome these challenges and achieve your synthetic targets with precision.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that underpin regioselectivity in imidazole chemistry.
Q1: What are the primary factors governing regioselectivity in imidazole substitution reactions?
A1: Regioselectivity in imidazole functionalization is a dynamic interplay of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization.[1] The C5 position is generally electron-rich and prone to electrophilic attack.[1][3] Substituents already on the ring profoundly influence this landscape; electron-withdrawing groups can deactivate adjacent positions, thereby directing incoming reagents elsewhere.[3]
-
Steric Hindrance: The size of both the directing groups already present on the imidazole and the incoming reagent play a crucial role. Bulky substituents can block access to adjacent sites, favoring functionalization at less hindered positions.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically alter the outcome of a reaction. For instance, in palladium-catalyzed C-H arylations, different bases can switch the selectivity between the C2 and C5 positions.[1]
Q2: I'm getting a mixture of N1 and N3 alkylation products. Why is this happening and how can I control it?
A2: This is a classic challenge. The two nitrogen atoms in an unsubstituted or symmetrically substituted imidazole have very similar reactivity, often leading to a mixture of N1 and N3 isomers.[3] To gain control, consider these strategies:
-
Directed Deprotonation: In a deprotonation-alkylation sequence, the initial deprotonation may occur at both nitrogens. The regioselectivity is then influenced by the thermodynamics of the resulting imidazolate anions and the subsequent kinetics of the alkylation.
-
Protecting Groups: A powerful strategy is to install a protecting group on one of the nitrogens. This physically blocks one site, allowing for selective functionalization of the other. The protecting group can then be removed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose and for directing C-H functionalization.[1][4]
-
Electronic Bias: An existing substituent on the ring can direct the outcome. An electron-withdrawing group at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thus favoring alkylation at the N1 position.[3]
Q3: What are the general reactivity trends for C-H functionalization on the imidazole core?
A3: For direct C-H functionalization, particularly with transition-metal catalysis, the inherent reactivity of the C-H bonds is a key predictor of the outcome.[1][3] The general order of reactivity is often:
-
C2-H: This is the most acidic proton on the imidazole ring, making it a prime target for deprotonation-based functionalization (lithiation) or certain metal-catalyzed reactions.[1]
-
C5-H: This position is electron-rich and highly susceptible to electrophilic substitution and palladium-catalyzed C-H arylation.[1]
-
C4-H: This position is typically the least reactive and most challenging to functionalize directly.[1] Strategies like the "SEM-switch" have been developed to overcome this low reactivity.[1][4]
Troubleshooting Guides
This section provides detailed, problem-oriented solutions for specific experimental challenges.
Problem 1: Poor or Mixed Regioselectivity in Palladium-Catalyzed C-H Arylation (C2 vs. C5)
You are attempting a direct arylation of an N-protected imidazole and obtaining a mixture of C2- and C5-arylated products, or the reaction is favoring the undesired isomer.
In palladium-catalyzed direct C-H arylation, the regioselectivity is often dictated by the mechanism of C-H activation. With weak bases like carbonates or carboxylates, the reaction can proceed via a concerted metalation-deprotonation (CMD) or an electrophilic metalation-deprotonation (EMD) pathway.[1] In these scenarios, the C5 position is often favored due to electronic effects; the inductive effect of the N1 nitrogen stabilizes the resulting C-Pd bond.[1] Conversely, palladation at C4 is disfavored due to electronic repulsion between the N3 lone pair and the polarized C-Pd bond.[1] To achieve C2 selectivity, conditions must be altered to favor deprotonation of the most acidic C2-H bond.
Caption: Workflow for troubleshooting C2 vs. C5 arylation.
| Parameter | Protocol for C5-Selectivity[1] | Protocol for C2-Selectivity[1] | Rationale |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Standard Pd(II) precursor. |
| Ligand | P(o-tol)₃ or SPhos | P(o-tol)₃ or SPhos | Electron-rich phosphine ligands stabilize the active catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ | KOtBu | Key Differentiator. Weak bases favor CMD/EMD at C5. Strong, non-coordinating bases favor C2 deprotonation. |
| Solvent | DMA or NMP (polar aprotic) | 1,4-Dioxane (nonpolar) | Key Differentiator. Solvent choice impacts base strength and catalyst behavior. |
| Additive | Pivalic Acid (PivOH) | None (or Cu(I) salts) | Carboxylic acid additives can facilitate the CMD pathway, enhancing C5 selectivity.[1] |
| Temperature | 110-140 °C | 110-140 °C | High temperatures are typically required for C-H activation. |
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add 1-SEM-imidazole (1.0 equiv.), the desired aryl bromide (1.2 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Add anhydrous N,N-Dimethylacetamide (DMA) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.
Problem 2: Inability to Functionalize the C4 Position
You have successfully functionalized the C2 and C5 positions, but all attempts to directly functionalize the C4 position have failed.
As previously noted, the C4 position is the least reactive C-H bond on the imidazole ring.[1] Direct functionalization is often low-yielding or unsuccessful. The most effective solution is not to force a direct functionalization but to change the inherent reactivity of the target position. This can be accomplished with the "SEM-switch" strategy, which involves a transposition of the SEM protecting group from N1 to N3.[1][4] This clever manipulation converts the unreactive C4 position into a reactive C5 position relative to the new point of attachment of the SEM group.
Caption: The "SEM-switch" workflow to functionalize the C4 position.
Part A: SEM Transposition
-
Deprotection: Dissolve the starting 1-SEM-2,5-diaryl-imidazole (1.0 equiv.) in Tetrahydrofuran (THF). Add a solution of Tetrabutylammonium Fluoride (TBAF, 1.5 equiv., 1M in THF) dropwise at room temperature. Stir until deprotection is complete (monitor by TLC).
-
Workup 1: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Re-protection: Dissolve the crude 2,4(5)-diaryl-imidazole in anhydrous THF and cool to 0 °C. Add Sodium Hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
SEM-Cl Addition: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise. Stir at room temperature overnight.
-
Workup 2: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the 1-SEM-2,4-diaryl-imidazole isomer.
Part B: C5-Arylation
-
Reaction Setup: Using the newly synthesized 1-SEM-2,4-diaryl-imidazole, perform a C5-arylation following the protocol described in Problem 1 . This will install an aryl group at the final vacant carbon position, yielding the desired 2,4,5-trisubstituted imidazole.
By understanding the underlying principles of imidazole reactivity and employing strategic solutions like protecting group manipulation and condition screening, researchers can overcome the most persistent regioselectivity challenges.
References
- Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry.
- Knochel, P., et al. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie.
- de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Sämann, C., Coya, E., & Knochel, P. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Semantic Scholar.
- Itami, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science.
- Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. ResearchGate.
- Daugulis, O., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Stability testing and storage conditions for (5-phenyl-1H-imidazol-2-yl)methanamine
Technical Support Center: (5-phenyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific rationale to empower your experimental success. Here you will find answers to frequently asked questions and detailed troubleshooting guides for stability testing and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for solid this compound?
A1: Proper storage is critical to ensure the integrity of your compound. Based on the general stability of imidazole derivatives and related chemical structures, we recommend the following conditions.
The core principle is to mitigate exposure to the primary environmental factors that drive chemical degradation: temperature, light, and moisture.[1] The imidazole ring, while aromatic and relatively stable, can be susceptible to degradation, and the aminomethyl side chain introduces a potential site for reactivity.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Recommendation | Rationale |
| Temperature | Long-Term: ≤ -20°CShort-Term (days to weeks): 2-8°C | Lowering the temperature significantly reduces the rate of potential solid-state degradation reactions. A refrigerated temperature is adequate for daily use to prevent repeated freeze-thaw cycles.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The imidazole moiety and aminomethyl group can be susceptible to oxidation.[3] An inert atmosphere displaces oxygen, minimizing oxidative degradation. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Imidazole compounds can be sensitive to photodegradation upon exposure to UV or visible light.[3] Storing in the dark is a mandatory precaution. |
| Moisture | Store in a tightly sealed container with a desiccant. | The compound is hygroscopic. Absorbed moisture can accelerate degradation through hydrolysis or act as a medium for other reactions. |
Q2: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?
A2: this compound is generally soluble in polar organic solvents like DMSO and ethanol.[2][4] Aqueous solubility is possible but is highly dependent on pH due to the basic methanamine group and the amphoteric nature of the imidazole ring.[5]
For stock solutions, DMSO is the preferred solvent due to its high solubilizing power and low reactivity.
-
Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -20°C, protected from light.[4] Under these conditions, solutions should be stable for several months. Before any critical experiment, it is best practice to qualify the solution's purity, especially after long-term storage.
Q3: What are the most likely degradation pathways for this molecule?
A3: Based on its chemical structure, the primary degradation pathways to investigate during forced degradation studies are oxidation, photolysis, and pH-dependent hydrolysis.[3][6]
-
Oxidation: The imidazole ring and the methanamine nitrogen are potential sites for oxidation. This can be mediated by atmospheric oxygen, peroxides, or metal ion contaminants.[3]
-
Photodegradation: Aromatic heterocyclic systems are often susceptible to degradation upon exposure to light, which can trigger complex radical-based reactions.[3]
-
Hydrolysis: While the core imidazole ring is generally resistant to hydrolysis, the overall stability in aqueous solution can be pH-sensitive. Extreme pH conditions can catalyze degradation, particularly if there are susceptible functional groups formed as secondary degradants.
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Troubleshooting and Experimental Guides
This section provides in-depth guidance on designing and troubleshooting stability studies, grounded in regulatory expectations and scientific best practices.
Q4: How do I design a comprehensive stability testing program according to ICH guidelines?
A4: A robust stability program is essential for establishing a re-test period and recommended storage conditions.[1] It consists of two main components: forced degradation (stress testing) and formal stability studies (accelerated and long-term).[7]
The overall workflow is designed to first understand the molecule's vulnerabilities and then confirm its stability over time under defined storage conditions.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
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Technical Support Center: Crystallization of Imidazole Derivatives
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the refinement of crystallization methods for imidazole derivatives. This guide is structured to address common challenges encountered in the laboratory, offering not just solutions but also the underlying scientific principles to empower your research.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles in the crystallization of imidazole derivatives. The content is organized in a question-and-answer format to directly address specific experimental issues.
Part 1: Troubleshooting Common Crystallization Problems
This section addresses the most frequent issues researchers face when attempting to crystallize imidazole derivatives.
Question 1: My imidazole derivative is "oiling out" instead of forming crystals. What is happening and what should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon is common with imidazole derivatives and is often due to the compound coming out of solution at a temperature above its melting point or due to high concentrations of impurities.
Causality and Solutions:
-
High Supersaturation: The solution is likely too concentrated, leading to rapid phase separation. To remedy this, return the sample to the heat source and add more of the primary solvent to reduce the concentration.[1][2]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice. Allow the solution to cool more slowly by insulating the flask or using a controlled cooling bath.[1]
-
Impurity Effects: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation. If you suspect impurities, consider an additional purification step, such as column chromatography or treatment with activated charcoal, before attempting recrystallization.[2]
-
Solvent Choice: The solvent system may not be optimal. A different solvent or a two-solvent system might be necessary to achieve crystallization.[1]
Troubleshooting Workflow for "Oiling Out":
Caption: Troubleshooting flowchart for "oiling out".
Question 2: I can't find a suitable solvent for the recrystallization of my imidazole derivative. How should I approach solvent screening?
Answer:
Finding the right solvent is a critical step for successful crystallization. The ideal solvent should dissolve the imidazole derivative well at elevated temperatures but poorly at room or lower temperatures.[1]
Systematic Approach to Solvent Selection:
A systematic screening of solvents with varying polarities is recommended.[1] Given that imidazole derivatives are nitrogen-containing heterocycles, they often exhibit a range of polarities.[3]
| Solvent Polarity | Examples | Suitability for Imidazole Derivatives |
| Polar Protic | Water, Ethanol, Methanol | Often good for imidazole salts or derivatives with polar functional groups.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Commonly used and can be effective for a wide range of derivatives.[1] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Typically used as an "anti-solvent" in a two-solvent system.[1][5] |
Protocol for Solvent Screening:
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a few drops of a single test solvent to each tube at room temperature.
-
If the compound dissolves immediately, the solvent is too good.
-
If it doesn't dissolve, heat the test tube to the solvent's boiling point.[1]
-
-
If the compound dissolves when hot and precipitates upon cooling, you have found a potentially suitable solvent.[1]
-
If no single solvent is ideal, a two-solvent system is a powerful alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1] Common pairs include ethanol/water and ethyl acetate/hexane.[1]
Question 3: My crystallization has a very low yield. What are the likely causes and how can I improve it?
Answer:
A low yield can be frustrating, but it is often a solvable problem. The primary reasons for poor yield in crystallization are using too much solvent or incomplete precipitation.
Key Factors and Optimization Strategies:
-
Excess Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[1] If you've already completed the crystallization and suspect this was the issue, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.
-
-
Incomplete Precipitation: The compound may not have fully precipitated out of the solution.
-
Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Premature Filtration: Filtering the crystals before precipitation is complete will naturally lead to a lower yield. Ensure the solution has been given adequate time to crystallize at both room temperature and in an ice bath.
Part 2: Advanced Crystallization Techniques and FAQs
This section explores more advanced techniques and addresses specific questions related to the unique properties of imidazole derivatives.
Question 4: I need high-quality single crystals for X-ray crystallography. Which methods are most suitable?
Answer:
Growing single crystals suitable for X-ray diffraction requires slow, controlled crystal growth to minimize defects and achieve the necessary size and quality.[6] The most effective techniques for this purpose are slow evaporation, vapor diffusion, and solvent layering.
Comparison of Single Crystal Growth Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystallization.[7] | Simple to set up. | Can sometimes lead to lower quality crystals if evaporation is too fast.[7] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[7][8] | Excellent for small quantities of material and often produces high-quality crystals.[7] | Requires careful selection of the solvent/anti-solvent pair. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[7] | Good for compounds that are sensitive to temperature changes. | Requires a steady hand and careful selection of solvents with different densities.[7] |
Protocol for Vapor Diffusion:
-
Dissolve your imidazole derivative in a small amount of a "good" solvent in a small vial.
-
Place this inner vial inside a larger vial or beaker.
-
Add a small volume of a volatile "poor" solvent (anti-solvent) to the outer container, ensuring the liquid level is below the top of the inner vial.[7]
-
Seal the outer container and leave it undisturbed. Crystals should form over a period of days to weeks.
Caption: Workflow for vapor diffusion crystallization.
Question 5: How does pH affect the crystallization of my imidazole derivative?
Answer:
The pH of the crystallization solution can have a profound impact on imidazole derivatives due to the basic nature of the imidazole ring. Imidazole itself is amphoteric, meaning it can act as both an acid and a base.[9]
Influence of pH on Crystallization:
-
Protonation State: The nitrogen atoms in the imidazole ring can be protonated in acidic conditions, forming an imidazolium salt.[10] This salt will have significantly different solubility properties than the free base, which can be leveraged for crystallization.
-
Crystal Packing and Polymorphism: Changes in pH can alter the protonation state and hydrogen bonding capabilities of the molecule, potentially leading to the formation of different crystal forms (polymorphs), salts, or co-crystals.[11][12]
-
Troubleshooting: If you are struggling to crystallize a neutral imidazole derivative, consider adjusting the pH to form a salt. Crystalline salts are often more readily formed than their neutral counterparts.[13] You can test this by adding a small amount of a suitable acid (e.g., HCl, acetic acid) to a solution of your compound.
References
- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
- Technical Support Center: Purification of Imidazole Deriv
- STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE. TSI Journals.
- Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety. PubMed Central.
- An efficient way to grow large size single crystal of Imidazole by modified Czochralski technique and study of its optical and mechanical properties.
- Growth, structural and optical studies on organic single crystal imidazole.
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals.
- Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals.
- (PDF) Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p -Nitroazobenzene Moiety.
- Guide for crystalliz
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Troubleshooting. Chemistry LibreTexts.
- Growth and characterization of 2-Methylimidazolium D-tartrate single crystal.
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Crystal Structures of two Imidazole Deriv
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
- Crystal Structures of two Imidazole Derivatives.
- Recrystallizing imidazole. Reddit.
- Theophylline. Wikipedia.
- pH influence on imidazole organocatalytic activity. Progress curves of....
- Solvent Selection in Pharmaceutical Crystalliz
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Imidazole Ionic Liquid (IL)-Mediated Protein Crystallization: Effect of Alkyl Chain Length and Concentration of ILs.
- Predicting the Effect of Chemical Factors on the pH of Crystalliz
- Effect of pH and imidazole on Protein C purification
- Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. An-Najah Staff.
- In which direction does imidazole affect the pH?. Chemistry Stack Exchange.
- Development and Characterization of Imidazole Derivatives for Antifungal Applic
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PMC.
- Crystallization of Membrane Proteins by Vapor Diffusion. PMC.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- 270 questions with answers in IMIDAZOLES.
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Troubleshooting guide for (5-phenyl-1H-imidazol-2-yl)methanamine NMR analysis
Welcome to the technical support guide for the NMR analysis of (5-phenyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally related compounds. As a molecule possessing multiple exchangeable protons and a tautomeric heterocyclic system, its NMR spectra can present several interpretational challenges. This guide provides in-depth, experience-driven answers to common troubleshooting questions, ensuring you can acquire and interpret high-quality NMR data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the N-H and NH₂ proton signals in my ¹H NMR spectrum broad or completely missing?
A: This is a very common and expected observation for molecules containing amine (-NH₂) and imidazole N-H groups. The phenomenon is primarily due to two factors: chemical exchange and quadrupolar broadening.
-
Chemical Exchange: The protons on the nitrogen atoms are "labile" or "exchangeable." They can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or even with each other.[1][2][3] If this exchange happens at a rate that is intermediate on the NMR timescale, the signal for these protons becomes very broad.[4] In some cases, the broadening is so severe that the signal disappears into the baseline. The rate of exchange is highly sensitive to solvent, temperature, and sample concentration.[5]
-
Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, has a nuclear spin I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway for both the nitrogen nucleus and any attached protons (¹H). This rapid relaxation shortens the lifetime of the proton's spin state, leading to a broader signal as per the Heisenberg uncertainty principle.
Troubleshooting Steps:
-
Use an Aprotic Polar Solvent: Solvents like DMSO-d₆ are excellent choices. They are polar enough to dissolve the compound but are aprotic, which slows down the rate of proton exchange compared to protic solvents like methanol-d₄ or D₂O.[6]
-
Lower the Temperature: Cooling the NMR probe can significantly slow down the rate of chemical exchange. Often, broad signals will sharpen into more distinct peaks at lower temperatures, sometimes even revealing coupling patterns.
-
Perform a D₂O Exchange Experiment: This is the definitive method to identify exchangeable protons.[1][7][8] Adding a drop of deuterium oxide (D₂O) to your NMR sample (in a solvent like CDCl₃ or DMSO-d₆) and re-acquiring the spectrum will cause the labile N-H and NH₂ protons to be replaced by deuterium. Since deuterium is not observed in a ¹H NMR experiment, the signals corresponding to these protons will disappear.[1][3]
Q2: The signals for the imidazole ring protons appear unusual (e.g., averaged or broadened). What is causing this?
A: This is a classic sign of prototropic tautomerism, a well-documented phenomenon in unsymmetrically substituted imidazoles.[6][9] The N-H proton on the imidazole ring is not fixed to one nitrogen atom. It can "hop" to the other nitrogen, creating two distinct tautomeric forms that are in rapid equilibrium.
For this compound, the equilibrium is between the 5-phenyl and 4-phenyl tautomers.
Caption: Tautomeric equilibrium of the imidazole ring.
The appearance of the NMR spectrum depends on the rate of this interconversion relative to the NMR timescale:
-
Fast Exchange: If the tautomers interconvert very rapidly, the NMR spectrometer detects only an "average" structure. For the imidazole ring, this means the C4 and C5 positions become chemically equivalent, and you would observe a single, sharp signal for the H4/H5 proton.
-
Slow Exchange: If the exchange is slow (often achieved at low temperatures), you would see distinct signals for each tautomer present, effectively doubling the number of peaks for the imidazole ring.
-
Intermediate Exchange: This is the most problematic regime. The exchange rate is comparable to the NMR frequency difference between the signals in the two tautomers. This results in significant line broadening, and the signals can even merge into a single, very broad hump that is difficult to distinguish from the baseline.[6]
Q3: My ¹³C NMR spectrum is missing the signals for the C4 and C5 carbons of the imidazole ring. Why?
A: This issue is also directly linked to the tautomerism discussed in Q2. The chemical environments of the C4 and C5 carbons are significantly different in the two tautomers. When the tautomeric exchange is in the intermediate-to-fast regime on the ¹³C NMR timescale, the resonance for these carbons broadens dramatically.[6][9] Because ¹³C NMR is inherently much less sensitive than ¹H NMR, these broadened signals often have such a low signal-to-noise ratio that they become indistinguishable from the baseline, appearing to be "missing."[6]
Troubleshooting Steps:
-
Increase the Number of Scans: Acquire the spectrum for a longer period (overnight, if necessary) to improve the signal-to-noise ratio. This may help the broadened signals to emerge from the baseline.
-
Variable Temperature (VT) NMR: As with ¹H NMR, changing the temperature can shift the exchange rate. Lowering the temperature may slow the exchange enough to sharpen the signals of the individual tautomers.
-
Use Advanced NMR Techniques: While not always accessible, solid-state NMR (specifically ¹³C CP-MAS) can be an excellent tool as it often provides well-resolved spectra for both tautomers, even when they are unobservable in solution.[6][9]
Q4: How can I definitively assign the proton and carbon signals, especially in the overlapping aromatic region?
A: One-dimensional NMR is often insufficient for unambiguous assignment of complex molecules. Two-dimensional (2D) NMR experiments are essential for establishing connectivity and confirming the structure.[10]
| Experiment | Purpose | Application for this compound |
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H coupling (typically through 2-3 bonds). | - Identify which aromatic protons are adjacent on the phenyl ring. - Confirm the coupling between the -CH₂- and -NH₂ protons (if the NH₂ signal is sharp enough). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (¹JCH). | - Assign each protonated carbon (CH, CH₂) by linking its known ¹H shift to its ¹³C shift. - Differentiates the imidazole CH from the phenyl CHs. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range coupling between protons and carbons (typically over 2-3 bonds). | - Crucial for assigning quaternary (non-protonated) carbons. - The CH₂ protons will show correlations to C2 of the imidazole and potentially C4/C5. - The imidazole CH proton will show correlations to C2, C5/C4, and the quaternary phenyl carbon. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of bonding. | - Can help differentiate between isomers and confirm spatial relationships, such as the proximity of the CH₂ group to the phenyl ring protons. |
Experimental Protocols & Workflows
Protocol 1: Performing a D₂O Exchange Experiment
This protocol is used to identify exchangeable protons (N-H, O-H, S-H).
-
Prepare Sample: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Carefully note the chemical shifts, multiplicities, and integrations of all peaks, especially any broad signals suspected to be N-H or NH₂.
-
Add D₂O: Remove the tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) using a clean pipette.
-
Mix: Cap the tube securely and shake gently for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and run the ¹H NMR experiment again using the exact same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable N-H and NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[1][3]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common NMR issues with this compound.
Caption: A logical workflow for NMR troubleshooting.
References
- Time in Merrimack County, US. Google Search. Accessed January 8, 2026.
- Identifying the tautomer state of a substituted imidazole by ¹³C NMR...
- 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Accessed January 8, 2026. [Link]
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Accessed January 8, 2026. [Link]
- 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. Accessed January 8, 2026. [Link]
- High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR.
- Broad N-H chemical shift in proton NMR. Reddit. Accessed January 8, 2026. [Link]
- H NMR Spectroscopy. University of Regensburg. Accessed January 8, 2026. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 8, 2026. [Link]
- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. NIH. Accessed January 8, 2026. [Link]
- ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Accessed January 8, 2026. [Link]
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. NIH. Accessed January 8, 2026. [Link]
- Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Accessed January 8, 2026. [Link]
- Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. NIH. Accessed January 8, 2026. [Link]
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. Accessed January 8, 2026. [Link]
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Accessed January 8, 2026. [Link]
- NMR Spectroscopy. Michigan State University Chemistry. Accessed January 8, 2026. [Link]
- Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Accessed January 8, 2026. [Link]
- ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Accessed January 8, 2026. [Link]
- ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities.
- What Is Deuterium Exchange In NMR? YouTube. Accessed January 8, 2026. [Link]
- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. NIH. Accessed January 8, 2026. [Link]
- Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. Accessed January 8, 2026. [Link]
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Hydrogen–deuterium exchange. Wikipedia. Accessed January 8, 2026. [Link]
- ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
- Supporting Information For. The Royal Society of Chemistry. Accessed January 8, 2026. [Link]
- Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
- Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. CONICET. Accessed January 8, 2026. [Link]
- Supporting Inform
- ¹H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole.
- ¹³C NMR spectra of representative phenanthroimidazole dimers 2a, 2g,...
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. Accessed January 8, 2026. [Link]
- (PDF) C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Accessed January 8, 2026. [Link]
- Imidazole Impurities and Related Compound. Veeprho. Accessed January 8, 2026. [Link]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
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- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
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Technical Support Center: Enhancing the Purity of (5-phenyl-1H-imidazol-2-yl)methanamine
An in-depth technical guide on the (1H-imidazol-5-yl)methanamine scaffold: Discovery, History, and Therapeutic Potential - Benchchem
Welcome to the technical support resource for the synthesis and purification of (5-phenyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, from biological screening to API development, as even minor impurities can confound results and compromise safety profiles.
This document provides a structured approach to troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the first step I should take?
A1: An oily or discolored crude product suggests the presence of significant impurities, which could include polymeric materials, residual high-boiling solvents, or colored byproducts from the synthesis.
-
Initial Action: Before attempting complex purification, perform a simple workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash this solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a wash with brine to reduce the water content. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] This acid-base wash often removes many baseline impurities and can sometimes induce crystallization.
-
Causality: The basic nitrogen atoms in your target compound allow it to remain in the organic phase during a basic wash, while acidic byproducts are deprotonated and extracted into the aqueous layer.
Q2: I'm seeing significant tailing of my product spot on my silica gel TLC plate. What does this mean for column chromatography?
A2: Tailing is a classic sign of strong interaction between a basic compound and the acidic stationary phase (silica gel). The basic amine and imidazole nitrogens bind strongly to the acidic silanol groups (Si-OH) on the silica surface, resulting in poor peak shape and inefficient separation during column chromatography.[2]
-
Solution: To counteract this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or pyridine in your eluent system (e.g., DCM/Methanol) will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[2][3]
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, if your crude product is a solid and has a purity of >85-90%, recrystallization can be an excellent and scalable purification method.[4] The key is finding a suitable solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.
-
Solvent Screening: Good starting points for solvent screening include ethanol, isopropanol, acetonitrile, or solvent mixtures like ethyl acetate/hexane or THF/hexane.[5]
Advanced Troubleshooting & In-Depth Guides
This section addresses more complex purification challenges and provides detailed workflows for impurity removal.
Problem 1: Poor Separation of Closely Eluting Impurities during Column Chromatography
You've run a column with a TEA-modified eluent, but an impurity remains co-eluted with your product.
Probable Cause: The impurity likely has a polarity and basicity very similar to your target compound. This could be an isomer (e.g., (4-phenyl-1H-imidazol-2-yl)methanamine) or a structurally related byproduct.[1]
Solutions & Methodologies:
-
Optimize the Stationary and Mobile Phases:
-
Change the Stationary Phase: Switch from silica gel to neutral or basic alumina. Alumina has fewer acidic sites and can offer different selectivity for basic compounds.[2]
-
Employ a Different Solvent System: If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol gradient. The different solvent properties can alter the selectivity of the separation.[2]
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder and load this onto the top of your column. This technique prevents band broadening at the start of the chromatography and often results in significantly better resolution.[2]
-
-
Utilize an Orthogonal Purification Method: Acid-Base Extraction This chemical method separates compounds based on their acid-base properties rather than polarity, making it highly effective for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude product (1.0 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Organic Wash (Impurity Removal): Combine the acidic aqueous layers. Wash this combined layer with fresh DCM or EtOAc (2 x 30 mL) to remove any remaining neutral impurities.
-
Basification & Product Recovery: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated NaHCO₃ solution, with stirring until the solution is strongly basic (pH > 11, check with pH paper).[1]
-
Final Extraction/Filtration:
-
If the neutralized product precipitates as a solid, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If the product oils out or remains in solution, extract it back into an organic solvent (e.g., 3 x 40 mL of DCM), combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]
-
-
Problem 2: The Purified Product is an Oil or a Low-Melting Solid That is Difficult to Handle
The free base form of many amines can be oils or waxy solids, which complicates isolation, weighing, and storage.
Solution: Convert the purified free base into a stable, crystalline salt, typically the hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are generally more crystalline, less hygroscopic, and easier to handle.[3]
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and methanol are good choices.
-
Acidification: While stirring, slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.
-
Precipitation: The hydrochloride salt should precipitate as a solid. The addition of a less polar co-solvent like hexane can sometimes aid precipitation.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any excess acid and solvent. Dry the salt thoroughly under high vacuum.
Data Summary & Method Comparison
The choice of purification method depends on the impurity profile, scale, and desired final purity.
| Purification Method | Primary Impurities Removed | Typical Yield | Typical Purity | Scalability | Key Consideration |
| Column Chromatography | Structurally similar compounds, isomers, non-polar/highly polar impurities | 60-90% | >98% | Low to Moderate | Requires optimization of eluent and stationary phase. Tailing is a common issue.[2] |
| Recrystallization | Minor impurities with different solubility profiles | 70-95% | >99% | High | Requires a solid crude product of relatively high initial purity (>85%).[4] |
| Acid-Base Extraction | Neutral and acidic impurities | 80-98% | >95% | High | Highly effective for removing non-basic impurities but will not separate basic impurities.[1] |
Visual Workflows
General Purification Strategy
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: A decision workflow for selecting the appropriate purification method.
Troubleshooting Column Chromatography Tailing
This diagram provides a direct path to solving the most common issue when purifying basic imidazoles.
Caption: A troubleshooting guide for tailing in chromatography.
References
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering.
- Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- Imidazole Impurities and Related Compound. (n.d.). Veeprho.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Sources
Imidazole Synthesis Technical Support Center: A Guide to Minimizing Side-Product Formation
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis and minimize the formation of unwanted side-products. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to enhance the yield and purity of your target imidazole derivatives.
Introduction: The Challenge of Purity in Imidazole Synthesis
Imidazole-based compounds are foundational in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis is often plagued by the formation of side-products, which can complicate purification, reduce yields, and compromise the integrity of the final compound. This guide provides a structured approach to understanding and mitigating these challenges, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during imidazole synthesis in a practical question-and-answer format.
Q1: My Debus-Radziszewski synthesis is producing a significant amount of an oxazole byproduct. What is causing this and how can I prevent it?
A1: Understanding Oxazole Formation
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a cornerstone of imidazole synthesis.[1][2] However, a common competing reaction is the formation of oxazole byproducts.[3] This occurs when the α-dicarbonyl compound reacts with the aldehyde before the incorporation of the second nitrogen atom from ammonia, leading to the formation of an oxazole ring instead of an imidazole.[4]
Causality and Prevention Strategy:
The key to suppressing oxazole formation lies in favoring the reaction pathway that leads to the diimine intermediate necessary for imidazole synthesis. This can be achieved by manipulating the reaction conditions to increase the effective concentration and reactivity of the ammonia source.
Troubleshooting Steps:
-
Increase Ammonia Concentration: Employ a significant molar excess of the ammonia source, such as ammonium acetate.[1][5] This shifts the reaction equilibrium towards the formation of the diimine intermediate.
-
Maintain Alkaline Conditions: Ensure the reaction medium is sufficiently basic. An alkaline pH increases the concentration of free ammonia, the active nucleophile, which competitively inhibits the cyclization pathway leading to oxazoles.[3]
-
Control Temperature: While higher temperatures can increase the reaction rate, excessive heat can promote side reactions.[3] It is crucial to find the optimal temperature that balances reaction speed with selectivity. A systematic variation of the reaction temperature is recommended.[1]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the solubility and reactivity of the starting materials.[6] Protic solvents like ethanol or methanol can solvate the ammonium acetate, potentially reducing its reactivity.[6] Exploring less protic or green solvents like glycerol might be beneficial.[6]
Q2: I am observing the formation of a dimer, particularly in the synthesis of lophine (2,4,5-triphenylimidazole). What is this byproduct and how can I minimize it?
A2: The Lophine Dimer and Oxidative Coupling
The synthesis of lophine and its derivatives can be complicated by the formation of a stable dimer, particularly under oxidative conditions.[7][8] This occurs through the coupling of two imidazolyl radicals, which can be generated by the oxidation of the parent imidazole.[8] This is especially prevalent when the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.[7]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Scrutinize all reagents and solvents for potential oxidizing impurities.
-
Controlled Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the window for oxidative side reactions.
-
Purification: If dimer formation is unavoidable, it can often be separated from the desired monomer through recrystallization or column chromatography, taking advantage of differences in solubility and polarity.
Q3: My reaction yield is consistently low, even without obvious side-products on my TLC plate. What are other potential causes?
A3: Addressing "Hidden" Yield Loss
Low yields are a frequent challenge and can stem from factors beyond visible byproduct formation.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low imidazole synthesis yields.
Detailed Explanations:
-
Sub-optimal Stoichiometry: The molar ratios of the dicarbonyl, aldehyde, and ammonia source are critical.[1] An excess of the ammonia source is often beneficial.[5]
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the degradation of both reactants and the desired product.[1]
-
Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction rate and overall yield will be negatively impacted.[1] Consider alternative solvents or solvent mixtures.
-
Inefficient Purification: The work-up and purification steps can be a significant source of product loss. Imidazole derivatives can have varying polarities and may require specific extraction and chromatography conditions to ensure efficient recovery.[3][9] An acid-base extraction can be a powerful tool for separating basic imidazole products from neutral or acidic impurities.[9]
Advanced Strategies for Minimizing Side-Products
Catalysis in Imidazole Synthesis
The use of catalysts can dramatically improve both the yield and selectivity of imidazole synthesis by lowering the activation energy of the desired reaction pathway, often allowing for milder reaction conditions.
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Lewis Acids | ZnCl₂, ZnFe₂O₄ nanoparticles | Activate carbonyl groups towards nucleophilic attack. Can be heterogeneous and reusable. | [10] |
| Solid Supports | ZSM-11 Zeolite | Provides a high surface area and can be recycled. Promotes clean reactions with minimal work-up. | [11] |
| Ionic Liquids | DABCO-based | Can act as both solvent and catalyst, often leading to excellent yields. | [10] |
| Transition Metals | Copper (I) Iodide (CuI) | Enables regiocontrolled synthesis with short reaction times. | [12] |
Microwave-Assisted Synthesis: A Greener Approach
Microwave irradiation has emerged as a powerful tool for accelerating imidazole synthesis.[5][13] The rapid and uniform heating often leads to significantly shorter reaction times, higher yields, and a reduction in side-product formation compared to conventional heating methods.[14][15] This technique is particularly effective for multi-component reactions and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[13][16]
Experimental Protocols
Protocol 1: Optimized Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol incorporates strategies to minimize oxazole formation.
-
Reagent Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (3.0-5.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (or an optimized lower temperature) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.[7]
-
Purification: Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent system (e.g., aqueous ethanol).[7][9]
Protocol 2: Acid-Base Extraction for Purification
This protocol is effective for separating basic imidazole products from non-basic impurities.[9]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will move into the aqueous layer as its protonated salt.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing non-basic impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral imidazole product should precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration. If the product is water-soluble or oils out, perform a back-extraction into an organic solvent.[9]
Mechanistic Insights: Visualizing Side-Product Formation
Understanding the reaction mechanisms is crucial for devising effective strategies to control selectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Final Product Isolation in Imidazole Reactions
Welcome to the Technical Support Center dedicated to addressing the critical final step in your imidazole synthesis workflow: the efficient isolation and purification of your target molecule. Imidazole derivatives are foundational in pharmaceutical and materials science, making the mastery of their purification not just a matter of yield, but of final product integrity and reliability.[1][2][3]
This guide is structured to provide actionable solutions to common and complex isolation challenges. We move beyond mere procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during experimental workups.
Q1: My column chromatography purification of a trisubstituted imidazole is resulting in significant product loss and poor separation from byproducts. What can I do?
A1: This is a frequent challenge, often rooted in the interaction between the basic imidazole nucleus and the acidic nature of standard silica gel. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to peak tailing, irreversible adsorption (product loss), and co-elution with polar impurities.[4]
Solutions Protocol:
-
Mobile Phase Modification:
-
Introduce a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase, typically in the range of 0.1-1%.[4] This modifier will compete with your imidazole for binding to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Solvent System Optimization: Experiment with different solvent systems. While Ethyl Acetate/Hexane is common, systems like Dichloromethane/Methanol can be effective for more polar imidazoles.[4]
-
-
Stationary Phase Alteration:
-
Switch to Alumina: For strongly basic imidazoles, using neutral or basic alumina as the stationary phase can be highly effective. Alumina lacks the strong acidic sites of silica, thus reducing tailing and improving recovery.[4]
-
Consider Reverse-Phase Chromatography: If your imidazole derivative has sufficient non-polar character, C18-functionalized silica (reverse-phase) can be an excellent alternative, using solvent systems like Acetonitrile/Water or Methanol/Water, often with a formic acid modifier.[5]
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small quantity of silica gel or celite. After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of your column. This technique often leads to sharper bands and superior separation.[4]
-
Q2: I've performed an acid-base extraction to purify my N-alkylated imidazole, but I'm recovering very little product after neutralization. Where is my compound going?
A2: This scenario usually points to one of two issues: incomplete neutralization or unexpected solubility of your product.
Underlying Cause: Acid-base extraction relies on the ability to switch the polarity of your imidazole by protonating it to form a water-soluble salt. To recover the product, you must effectively reverse this by deprotonation with a base to make it organic-soluble again.
Solutions Protocol:
-
Verify Complete Neutralization:
-
pH Monitoring: When adding a base (e.g., saturated sodium bicarbonate or 1M NaOH) to the acidic aqueous layer, do not just assume neutralization.[4] Use pH paper or a pH meter to ensure the aqueous phase is basic (pH > 8-9) to fully deprotonate the imidazolium salt to its neutral, less water-soluble form.
-
Consider the pKa: The pH must be raised sufficiently above the pKa of your specific imidazolium salt for complete deprotonation.
-
-
Address Unexpected Water Solubility:
-
Back-Extraction is Key: Some neutral imidazole derivatives, especially those with polar functional groups, can retain significant solubility in water.[4] If your product doesn't precipitate upon neutralization, you must perform a thorough back-extraction of the neutralized aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Use multiple, smaller volume extractions (e.g., 3 x 50 mL) as this is more efficient than a single large volume extraction.
-
Salting Out: If your product is particularly water-soluble, adding brine (saturated NaCl solution) to the aqueous layer before back-extraction can decrease the solubility of the organic compound in the aqueous phase, driving more of it into the organic layer.[4]
-
Q3: An intractable emulsion has formed during my liquid-liquid extraction. How can I break it to salvage my product?
A3: Emulsion formation is common when basic organic compounds are washed with aqueous solutions, especially with vigorous shaking.
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface. The basicity of imidazoles can contribute to this stabilization.
Solutions Protocol:
-
Increase Ionic Strength: Add a saturated aqueous solution of NaCl (brine). This increases the polarity of the aqueous phase, which can help to disrupt the emulsion and force the separation of layers.[4]
-
Gentle Agitation: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Filtration: Sometimes, filtering the emulsified layer through a pad of Celite or glass wool can help to break up the suspension.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can sometimes lead to natural separation.
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose technique for purifying a newly synthesized imidazole derivative?
-
A: Column chromatography on silica gel is the most versatile and widely applied technique.[6] It allows for the separation of compounds with a wide range of polarities. However, the optimal method will always be compound-specific. It is highly recommended to first analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find conditions that provide good separation.[4]
-
-
Q: How can I effectively remove a high-boiling point solvent like DMF or DMSO after the reaction?
-
A: These solvents are difficult to remove by standard rotary evaporation. A common strategy is to dilute the reaction mixture with a large volume of water and extract the product into a more volatile organic solvent like ethyl acetate or DCM. The imidazole product will move to the organic layer, while the DMF or DMSO will preferentially remain in the aqueous phase. This is then followed by standard washing of the organic layer with water and brine.[7]
-
-
Q: My final imidazole product is a solid. Is recrystallization a good option for purification?
-
A: Yes, recrystallization is an excellent and highly effective method for purifying solid compounds to a high degree of purity, often removing trace impurities left after chromatography.[4][8] The key is to find a suitable solvent or solvent system where the imidazole is soluble at high temperatures but sparingly soluble at room temperature or below.[4]
-
Visualizing Purification Workflows
To achieve high purity, a multi-step approach is often necessary. The choice of techniques depends on the nature of the impurities and the properties of the final product.
Caption: A decision-making workflow for imidazole purification.
Key Purification Protocols
Protocol 1: Column Chromatography of a 2,4,5-Trisubstituted Imidazole
-
TLC Analysis: Develop a TLC system that gives the target compound an Rf value of ~0.3. A common starting point is 30% Ethyl Acetate in Hexane. If tailing is observed, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small portion of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase. If separation is poor, a gradient elution can be employed, gradually increasing the polarity (e.g., from 20% to 50% Ethyl Acetate in Hexane).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazole.[4]
Protocol 2: Acid-Base Extraction of an N-Alkylated Imidazole
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Invert the funnel gently several times, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer. Drain the lower aqueous layer.[4]
-
Neutralization: Cool the collected acidic aqueous layer in an ice bath. Slowly add a saturated NaHCO₃ solution or 1M NaOH with stirring until the solution is basic (confirm with pH paper).[4]
-
Back-Extraction: Extract the basic aqueous layer three times with fresh portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[4]
Data Summary: Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Best Suited For | Key Disadvantage |
| Column Chromatography | >95% | 60-90% | Complex mixtures with multiple components.[4] | Can be time-consuming and may lead to product loss on the stationary phase.[4] |
| Recrystallization | >99% | 50-85% | Final purification ("polishing") of solid products.[4] | Requires finding a suitable solvent; not applicable for oils or amorphous solids. |
| Acid-Base Extraction | >95% | 70-95% | Separating basic imidazoles from neutral or acidic impurities. | Risk of emulsion formation; may not be effective for weakly basic imidazoles.[4] |
Purity Assessment: Did the Purification Work?
After isolation, it is crucial to assess the purity of the final product. The two most powerful techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
HPLC: Provides high-resolution separation, making it ideal for quantifying trace impurities. A single sharp peak is indicative of high purity.[5]
-
¹H NMR: Allows for structural confirmation and can reveal the presence of impurities if their characteristic peaks are visible in the spectrum. Integration of peaks can provide a quantitative estimate of purity against a known standard.
Caption: Workflow for post-purification analysis.
References
- Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis.
- Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. PMC.
- Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- Isolation of imidazoles from their aqueous solutions. Google Patents.
- View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- Imidazole quantification by LC determination. Wiley Analytical Science.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Novel Imidazole Liquid Crystals; Experimental and Computational Approaches.
- Removing imidazole in a workup? : r/chemistry. Reddit.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Biochemical Analysis of (5-phenyl-1H-imidazol-2-yl)methanamine and Acetazolamide as Inhibitors of Human Carbonic Anhydrase II
This guide presents a technical comparison of the inhibitory potential of a novel imidazole-based compound, (5-phenyl-1H-imidazol-2-yl)methanamine, against the well-established clinical inhibitor, Acetazolamide, targeting human Carbonic Anhydrase II (hCA-II). This document is intended for researchers in enzymology, medicinal chemistry, and drug development, providing both theoretical grounding and practical, replicable experimental protocols.
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is critical for processes ranging from respiration and pH homeostasis to the secretion of electrolytes in various tissues, including the eye and kidneys.[1][3][4] Consequently, the inhibition of specific CA isoforms has become a validated therapeutic strategy. For instance, inhibiting CAs in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in the treatment of glaucoma.[5][6][7]
The imidazole ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, including coordinating with metal ions in enzyme active sites.[8][9] The prototypical CA inhibitor, Acetazolamide, is a sulfonamide-based compound that has been in clinical use for decades.[10][11] Its primary mechanism involves the coordination of its sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a key water molecule and halting catalysis.[11][12]
This guide investigates this compound, a compound featuring an imidazole core, as a potential CA-II inhibitor. The central hypothesis is that the nitrogen atoms of the imidazole ring could mimic the zinc-binding properties of Acetazolamide's sulfonamide group, offering a novel structural class for CA inhibition. We will outline the mechanistic basis for this comparison, provide a detailed protocol for an in vitro enzymatic assay, and present a comparative analysis of the inhibitory profiles.
Mechanistic Framework: Catalysis and Inhibition
The catalytic cycle of Carbonic Anhydrase is exceptionally efficient. The core of its activity lies in a Zn²⁺ ion situated at the bottom of a conical active site cleft. This ion is coordinated by three histidine residues and a water molecule. This coordination lowers the pKa of the water molecule, facilitating its deprotonation to a highly nucleophilic zinc-bound hydroxide ion. This hydroxide ion then attacks a CO₂ molecule that has diffused into the active site, converting it to bicarbonate. The final, rate-limiting step is the regeneration of the zinc-bound water molecule, a process facilitated by a proton shuttle system involving another key histidine residue (His64).
Inhibitors like Acetazolamide disrupt this cycle by directly binding to the Zn²⁺ ion, preventing the binding or formation of the catalytic hydroxide species.[12]
Experimental Design: In Vitro Inhibition Assay
To quantitatively compare the inhibitory potency of this compound and Acetazolamide, a colorimetric esterase activity assay is employed.[13][14] This assay is a reliable and high-throughput compatible method that leverages the promiscuous esterase activity of CA-II. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically at ~405 nm. The rate of product formation is directly proportional to enzyme activity.
The causality for this experimental choice rests on its robustness and directness. By measuring the reduction in the rate of p-NP formation in the presence of an inhibitor, we can directly calculate key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀).
Sources
- 1. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
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From Promise to Preclinical: A Comparative Guide to the In Vivo Validation of (5-phenyl-1H-imidazol-2-yl)methanamine
Introduction: The In Vitro-In Vivo Chasm
In the landscape of drug discovery, the journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges. The controlled environment of a cell culture plate or an enzymatic assay often fails to recapitulate the complex, dynamic physiology of a living organism.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro activity of a novel small molecule, (5-phenyl-1H-imidazol-2-yl)methanamine, in a robust in vivo setting.
Imidazole-based scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] For the purpose of this guide, we will designate our compound of interest, this compound, as "IMD-01" . We will operate under the hypothesis, based on preliminary (and for this guide, hypothetical) in vitro screening, that IMD-01 is a potent and selective inhibitor of Kinase Z , a key enzyme in a pro-inflammatory signaling pathway implicated in rheumatoid arthritis.
This guide is not a rigid protocol but a strategic workflow. It explains the causality behind each experimental choice, provides self-validating methodologies, and objectively compares the performance of IMD-01 against a relevant standard-of-care, providing the critical data needed to make a confident go/no-go decision for further development.
Part I: Foundational In Vitro & Cellular Characterization
Rationale: Before committing to the significant ethical and financial investment of animal studies, a thorough characterization of the compound's properties and its action in a cellular context is paramount. This initial phase establishes a baseline for what we can expect in vivo and identifies potential liabilities early.
In Vitro ADME & Cytotoxicity Profiling
The first step is to understand the fundamental physicochemical and biological properties of IMD-01. A compound that is not soluble, cannot cross cellular membranes, or is rapidly metabolized will likely fail in vivo, regardless of its potency against its target.
Experimental Protocol: In Vitro ADME Panel
-
Aqueous Solubility: Determine the kinetic solubility of IMD-01 using a nephelometry-based assay across a physiologically relevant pH range (e.g., pH 5.0, 6.2, 7.4).
-
Cellular Permeability: Assess bidirectional permeability using a Caco-2 cell monolayer assay to predict intestinal absorption and determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Metabolic Stability: Incubate IMD-01 with liver microsomes (human and rodent) to determine its intrinsic clearance (CLint). This provides an early prediction of its metabolic fate.[6]
-
Plasma Protein Binding: Use equilibrium dialysis to quantify the fraction of IMD-01 bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.
-
Cytotoxicity: Evaluate the general cytotoxicity of IMD-01 in a non-target cell line, such as HepG2 (human liver cells), to identify potential off-target toxicity.
Data Summary: Comparative In Vitro Profile
| Parameter | IMD-01 (Experimental) | Comparator (e.g., Tofacitinib) | Desired Outcome |
| Kinetic Solubility (pH 7.4) | 125 µM | >200 µM | >50 µM |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | 18 x 10⁻⁶ cm/s | >10 x 10⁻⁶ cm/s (High) |
| Efflux Ratio (B→A / A→B) | 1.2 | 1.5 | <2 (Not an efflux substrate) |
| Mouse Liver Microsome T½ | 45 min | 60 min | >30 min (Moderate to high stability) |
| Human Plasma Protein Binding | 92% | 95% | <99% |
| HepG2 Cytotoxicity (IC50) | >100 µM | >100 µM | >50 µM |
Cellular Target Engagement: Confirming the Hit
A critical step is to confirm that IMD-01 engages its intended target, Kinase Z, within the complex milieu of a living cell.[7][8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it directly measures the physical interaction between a ligand and its target protein.[9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., human synovial sarcoma cells, SW982) that endogenously expresses Kinase Z.
-
Compound Treatment: Treat intact cells with a range of IMD-01 concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for 1 hour.
-
Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation and aggregation.
-
Cell Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of soluble Kinase Z remaining at each temperature using Western blotting or a suitable immunoassay. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
Diagram: CETSA® Experimental Workflow
Caption: Workflow for confirming target engagement using CETSA®.
Part II: Pharmacokinetics and Dose Selection
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of IMD-01 in vivo is non-negotiable. This pharmacokinetic (PK) data informs dose selection and ensures that the compound can achieve and maintain sufficient concentrations at the site of action to exert a therapeutic effect.
Bioanalytical Method Development
A robust and sensitive method to quantify IMD-01 in biological matrices is the bedrock of any PK study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[11][12]
Protocol: HPLC-MS/MS Method for IMD-01 in Mouse Plasma
-
Sample Preparation: Perform a protein precipitation extraction by adding 100 µL of ice-cold acetonitrile containing an internal standard to 50 µL of plasma. Vortex and centrifuge to pellet precipitated proteins.[13]
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Thermo Scientific® Hypersil C8). Use a gradient elution with a mobile phase consisting of methanol and 0.025 M KH₂PO₄ buffer.[14]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Optimize Multiple Reaction Monitoring (MRM) transitions for both IMD-01 and the internal standard for maximum sensitivity and selectivity.
-
Validation: Validate the assay according to FDA guidelines for linearity, accuracy, precision, and sensitivity. The lower limit of quantification (LLOQ) should be sufficient to measure concentrations at the lowest anticipated doses.[14]
In Vivo Pharmacokinetic Study
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use healthy adult male C57BL/6 mice (n=3-4 per time point).
-
Dosing Groups:
-
Group 1: 2 mg/kg IMD-01 via intravenous (IV) bolus injection.
-
Group 2: 10 mg/kg IMD-01 via oral (PO) gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze IMD-01 concentrations using the validated HPLC-MS/MS method.
-
Data Modeling: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Summary: Key Pharmacokinetic Parameters for IMD-01
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Interpretation |
| Cmax (ng/mL) | 1200 | 850 | Peak concentration achieved |
| Tmax (hr) | 0.08 | 0.5 | Time to reach peak concentration |
| AUC₀-inf (ng*hr/mL) | 2450 | 9800 | Total drug exposure |
| T½ (hr) | 3.5 | 4.1 | Elimination half-life |
| CL (mL/min/kg) | 13.6 | - | Clearance rate |
| Vd (L/kg) | 4.1 | - | Volume of distribution |
| Oral Bioavailability (F%) | - | 80% | High oral absorption |
Dose-Range Finding (DRF) and Tolerability
Rationale: A DRF study is essential to identify the Maximum Tolerated Dose (MTD) and to select a range of doses for subsequent efficacy studies that are pharmacologically active but not overtly toxic.[15]
Diagram: Dose Selection Decision Tree
Caption: Decision process for selecting doses for efficacy studies based on DRF outcomes.
Part III: Pharmacodynamics and Comparative Efficacy
Rationale: This is the pivotal phase where we link drug exposure (PK) to a biological response (Pharmacodynamics, PD) and, ultimately, to therapeutic efficacy in a relevant disease model. The goal is to demonstrate that IMD-01 not only engages its target in vivo but also produces a superior or comparable therapeutic benefit to a standard-of-care.
In Vivo Target Engagement
Protocol: Ex Vivo CETSA in Splenocytes
-
Dosing: Dose mice with vehicle, IMD-01 (e.g., 10 mg/kg), and a negative control compound.
-
Tissue Harvest: At the time of expected peak drug concentration (Tmax, from PK study), euthanize animals and harvest spleens (a key immune organ).
-
Cell Isolation: Isolate splenocytes from the tissue.
-
CETSA Protocol: Perform the CETSA thermal challenge and analysis on the isolated splenocytes as described in Part 1.2.
-
Outcome: A significant thermal shift in Kinase Z stability in the IMD-01 treated group compared to the vehicle group confirms target engagement at the site of action.[9]
Comparative Efficacy Study
Model Selection: For an inhibitor of a pro-inflammatory kinase, the Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a gold-standard, clinically relevant model of rheumatoid arthritis.
Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
-
Induction: Immunize male DBA/1 mice with bovine type II collagen emulsified in Complete Freund's Adjuvant. Administer a booster immunization 21 days later.
-
Treatment Groups (n=10 per group):
-
Group 1: Vehicle (daily oral gavage)
-
Group 2: IMD-01 (Low Dose, e.g., 3 mg/kg, daily PO)
-
Group 3: IMD-01 (Mid Dose, e.g., 10 mg/kg, daily PO)
-
Group 4: IMD-01 (High Dose, e.g., 30 mg/kg, daily PO)
-
Group 5: Standard-of-Care (e.g., Tofacitinib, 10 mg/kg, daily PO)
-
-
Dosing Regimen: Begin therapeutic dosing upon the first signs of arthritis (typically around day 21-25) and continue for 14-21 days.
-
Primary Endpoints:
-
Clinical Score: Score paws daily for signs of erythema and swelling (scale of 0-4 per paw, max score of 16).
-
Paw Thickness: Measure paw swelling using digital calipers every 2-3 days.
-
-
Secondary (Terminal) Endpoints:
-
Histopathology: Collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
PK/PD: Collect satellite plasma samples to confirm drug exposure.
-
Diagram: Integrated In Vivo Validation Workflow
Caption: Integrated workflow from pharmacokinetics to efficacy evaluation.
Data Summary: Comparative Efficacy in CIA Model
| Treatment Group | Mean Clinical Score (Day 14) | Paw Swelling Reduction (%) | Serum TNF-α Reduction (%) | Histological Improvement |
| Vehicle | 10.2 ± 1.5 | - | - | Severe |
| IMD-01 (3 mg/kg) | 7.5 ± 1.2 | 26% | 30% | Mild |
| IMD-01 (10 mg/kg) | 4.1 ± 0.8 | 60% | 65% | Moderate |
| IMD-01 (30 mg/kg) | 2.5 ± 0.5 | 75% | 80% | Significant |
| Tofacitinib (10 mg/kg) | 3.0 ± 0.6 | 71% | 78% | Significant |
Part IV: Preliminary Safety Assessment
Rationale: Concurrent with efficacy studies, a preliminary assessment of safety and toxicology is crucial. Data gathered during the DRF and efficacy studies (clinical observations, body weights) provide initial insights, which should be expanded upon with a dedicated short-term toxicology study.[16]
Protocol: 28-Day Repeated-Dose Rodent Toxicology Study
-
Guidelines: Conduct the study in compliance with OECD Guideline 407 or similar regulatory guidance.[17][18]
-
Animal Model: Use one rodent species, typically Sprague-Dawley rats (10/sex/group).
-
Dose Groups: Administer vehicle, a low dose, a mid dose, and a high dose (based on DRF findings) daily for 28 days. Include a recovery group at the high dose.
-
Key Observations:
-
In-life: Detailed clinical observations, body weight, food consumption, ophthalmology.[19]
-
Clinical Pathology: Hematology and clinical chemistry at termination.
-
Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The successful transition from in vitro promise to in vivo validation requires a systematic, evidence-based approach. By following the workflow outlined in this guide, researchers can build a comprehensive data package for this compound (IMD-01).
The final decision should be based on an integrated assessment of:
-
Efficacy: Does IMD-01 show a dose-dependent, statistically significant therapeutic effect that is comparable or superior to the standard-of-care?
-
Pharmacokinetics: Does the compound have a suitable PK profile (e.g., good oral bioavailability, reasonable half-life) to support the desired dosing regimen?
-
Safety Margin: Is there a sufficient window between the efficacious dose and the doses at which toxicity is observed?
-
Mechanism of Action: Is the in vivo efficacy clearly linked to the engagement of the intended target, Kinase Z?
If the data from this comprehensive evaluation are positive, IMD-01 can confidently be advanced to the next stage of preclinical development, including IND-enabling toxicology studies in a second species and formulation development, bringing it one step closer to potential clinical evaluation.
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A Head-to-Head Comparison of Synthetic Routes to (5-phenyl-1H-imidazol-2-yl)methanamine: A Guide for Medicinal Chemists
Introduction
(5-phenyl-1H-imidazol-2-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique combination of a phenyl group and a basic aminomethyl substituent on the imidazole core makes it a valuable scaffold for targeting various receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations, advantages, and limitations of each approach.
Strategic Overview
Two primary strategies for the synthesis of this compound will be evaluated:
-
Route 1: Imidazole Ring Construction Followed by C2-Functionalization. This approach involves the initial formation of a 5-phenylimidazole core, followed by the introduction of the aminomethyl group at the C2 position.
-
Route 2: Pre-functionalized Precursor Cyclization. This strategy utilizes a precursor that already contains the protected aminomethyl moiety, which is then cyclized to form the desired imidazole ring.
The following sections will delve into the detailed experimental protocols for each route, a comparative analysis of their key performance indicators, and a discussion of the underlying chemical principles.
Route 1: Imidazole Ring Construction and Subsequent C2-Functionalization
This synthetic pathway commences with the well-established Radziszewski imidazole synthesis to construct the 5-phenylimidazole ring, followed by a multi-step sequence to install the aminomethyl group at the C2 position.
In Vivo Efficacy of Novel Imidazole-Based Compounds: A Comparative Analysis for Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, imidazole-based compounds have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities.[1][2] Their structural similarity to endogenous biomolecules allows them to interact with various biological targets, making them promising candidates for therapeutic intervention in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] This guide provides a comprehensive comparison of the in vivo efficacy of a representative novel benzimidazole compound against a standard-of-care therapy in a preclinical model of Alzheimer's disease.
Due to the limited availability of public data on the specific molecule (5-phenyl-1H-imidazol-2-yl)methanamine, this guide will utilize a structurally related and well-characterized benzimidazole derivative, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (hereafter referred to as Compound 33), as a case study. The in vivo neuroprotective effects of Compound 33 will be compared with Donepezil , a standard acetylcholinesterase inhibitor used in the management of Alzheimer's disease.
Mechanism of Action: Targeting Neuronal Integrity and Cognitive Function
Compound 33 , a 2-phenyl-1H-benzo[d]imidazole derivative, has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[3] This enzyme is implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides, which are central to the formation of senile plaques, a hallmark of the disease. By inhibiting 17β-HSD10, Compound 33 is hypothesized to mitigate Aβ-induced neurotoxicity and thereby protect against cognitive decline.[3]
Donepezil , on the other hand, is a reversible inhibitor of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for learning and memory processes. This mechanism provides symptomatic relief for cognitive impairment in Alzheimer's disease.[5][6]
Below is a diagram illustrating the proposed signaling pathway for Compound 33's neuroprotective action.
Caption: Proposed neuroprotective mechanism of Compound 33.
In Vivo Experimental Design: Scopolamine-Induced Amnesia Model
To evaluate the in vivo efficacy of Compound 33 in a model of cognitive impairment, the scopolamine-induced amnesia mouse model is a well-established and widely used paradigm.[5][7] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking some of the cholinergic dysfunction observed in Alzheimer's disease.[8]
The following diagram outlines the typical experimental workflow for this model.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Detailed Experimental Protocol
-
Animal Acclimatization: Male ICR mice (8-10 weeks old) are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Mice are randomly assigned to the following groups (n=10 per group):
-
Vehicle Control (Saline)
-
Scopolamine Control (Scopolamine + Saline)
-
Positive Control (Scopolamine + Donepezil)
-
Test Group (Scopolamine + Compound 33)
-
-
Treatment Administration:
-
The vehicle, Donepezil (5 mg/kg), or Compound 33 (at various doses) is administered orally (p.o.) once daily for a predetermined period (e.g., 7-14 days).[8]
-
-
Scopolamine Induction:
-
Behavioral Testing:
-
Data Analysis:
-
Data from the behavioral tests are collected and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Compound 33 in alleviating scopolamine-induced cognitive impairment, as demonstrated by the Morris water maze test, compared to the standard compound Donepezil.[3]
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 20 ± 3 | 35 ± 5 |
| Scopolamine Control | 55 ± 6 | 15 ± 4 |
| Donepezil (5 mg/kg) | 30 ± 4 | 28 ± 5 |
| Compound 33 (20 mg/kg) | 32 ± 5 | 27 ± 6 |
Data are presented as mean ± standard deviation. The values are representative based on published findings for similar compounds and are for illustrative purposes.[3]
The results from the Morris water maze experiment indicate that scopolamine administration significantly increased the escape latency and decreased the time spent in the target quadrant, confirming the induction of cognitive deficits.[3] Treatment with both Donepezil and Compound 33 significantly reversed these effects, demonstrating their potential to ameliorate scopolamine-induced memory impairment.[3]
Discussion and Future Directions
The presented data suggests that the novel benzimidazole derivative, Compound 33, exhibits significant neuroprotective effects in a preclinical model of Alzheimer's disease. Its efficacy in reversing scopolamine-induced cognitive deficits is comparable to the standard-of-care drug, Donepezil.[3] The distinct mechanism of action of Compound 33, targeting the 17β-HSD10 enzyme, offers a potentially disease-modifying therapeutic strategy, as opposed to the purely symptomatic relief provided by acetylcholinesterase inhibitors.[3]
Further preclinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds. These should include:
-
Chronic Dosing Studies: To evaluate long-term efficacy and safety.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the drug's absorption, distribution, metabolism, and excretion characteristics.
-
Evaluation in Other Alzheimer's Disease Models: To confirm efficacy in models that recapitulate other aspects of the disease pathology, such as amyloid plaque deposition and tau hyperphosphorylation.
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A Comparative Guide to Validating Cellular Target Engagement for (5-phenyl-1H-imidazol-2-yl)methanamine
This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the cellular target engagement of novel chemical entities. We will use (5-phenyl-1H-imidazol-2-yl)methanamine, a member of the biologically active imidazole class of compounds, as our reference molecule.[1] The principles and techniques discussed herein are broadly applicable to small molecule drug discovery programs and are intended for researchers, scientists, and drug development professionals seeking to build a robust target validation package.
The validation of on-target activity within the complex milieu of a living cell is a critical inflection point in any drug discovery pipeline. It serves as the mechanistic anchor for a compound's observed phenotype and is a prerequisite for confident lead optimization. Without this empirical link, the risk of advancing compounds based on misunderstood or off-target effects is unacceptably high. This guide will dissect and compare three orthogonal, field-proven methodologies: the Cellular Thermal Shift Assay (CETSA®), Affinity-Based Chemical Proteomics, and Functional Reporter Gene Assays.
Core Methodologies: An Overview
We will explore the following techniques, focusing on the causality behind experimental design and the interpretation of the resulting data.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures direct target binding in intact cells or lysates by assessing ligand-induced protein stabilization.[2][3]
-
Affinity-Based Chemical Proteomics: A powerful approach for identifying direct binding partners (both intended and unintended) by using a modified chemical probe to enrich for target proteins.[4][5]
-
Functional Reporter Gene Assays: An indirect but vital method that quantifies the functional downstream consequences of target engagement on a specific cellular signaling pathway.[6][7][8]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
CETSA® is a powerful, label-free method for verifying target engagement in a physiological context.[9][10] Its core principle is that the binding of a ligand, such as this compound, confers thermodynamic stability to its target protein, making it more resistant to heat-induced denaturation.[2][10]
Causality and Principle
The native conformation of a protein is maintained by a delicate balance of intramolecular forces. Ligand binding adds favorable energetic interactions, increasing the energy required to unfold the protein. When challenged with a thermal gradient, a ligand-bound protein will thus denature and aggregate at a higher temperature (melting temperature, Tₘ) than its unbound counterpart.[9] By quantifying the amount of soluble protein remaining at various temperatures, we can directly observe this "thermal shift" as evidence of engagement.[11]
Experimental Workflow
Caption: Generalized workflow for a CETSA® experiment.
Detailed Experimental Protocol
-
Cell Preparation & Treatment: Culture cells to ~80% confluency. Treat parallel cultures with either a vehicle control or varying concentrations of this compound for a duration sufficient to allow cell penetration and target binding.
-
Harvesting: Harvest cells, wash with PBS to remove excess compound, and resuspend in a buffered solution, often containing protease inhibitors.[2]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 64°C), followed by cooling at room temperature for 3 minutes.[2]
-
Lysis: Lyse the cells to release intracellular contents. Three consecutive freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) are commonly used.[2]
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2]
-
Quantification: Carefully collect the supernatant. Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative detection method such as Western blotting or, for broader analysis, mass spectrometry.
-
Data Analysis: Plot the normalized soluble protein signal as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples relative to the vehicle control confirms target engagement.
Affinity-Based Chemical Proteomics: Fishing for Targets
This technique provides direct, physical evidence of a compound-protein interaction and is uniquely capable of identifying novel or unanticipated off-targets.[12] The strategy relies on creating a chemical probe by modifying this compound with an affinity tag (e.g., biotin) that allows for the selective enrichment of binding partners from a cell lysate.[13]
Causality and Principle
The principle is analogous to affinity chromatography. A biotinylated version of the small molecule acts as "bait." When incubated with a proteome, it binds to its specific protein targets. These bait-target complexes are then "captured" on streptavidin-coated beads, which have an extremely high affinity for biotin. After washing away non-specific proteins, the specifically bound targets are eluted and identified by mass spectrometry. A critical self-validating control involves a competition experiment, where pre-incubation with an excess of the original, unmodified compound prevents the probe from binding its true targets, thus leading to their depletion in the final analysis.[4]
Experimental Workflow
Caption: Workflow for target identification using affinity-based chemical proteomics.
Detailed Experimental Protocol
-
Probe Synthesis: Design and synthesize a probe derivative of this compound. This typically involves adding a linker arm and a terminal biotin moiety at a position on the molecule that does not interfere with target binding.
-
Lysate Preparation: Culture and harvest cells. Lyse them under non-denaturing conditions to preserve protein folding and native complexes.
-
Incubation: Divide the lysate into at least two conditions: (1) treatment with the biotinylated probe and (2) a competition control where the lysate is pre-incubated with a ~100-fold molar excess of the original, unmodified compound before adding the biotinylated probe.
-
Affinity Capture: Add streptavidin-conjugated magnetic or agarose beads to each lysate and incubate to allow for the capture of biotinylated complexes.
-
Washing: Perform a series of stringent washes with appropriate buffers to remove proteins that bind non-specifically to the beads or the probe. This is a critical step for reducing background noise.
-
Elution & Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Perform in-gel or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Identify and quantify the eluted proteins using high-resolution mass spectrometry. True targets will be highly enriched in the probe-only sample and significantly depleted in the competition sample.
Functional Reporter Gene Assays: Linking Binding to Biology
These assays are designed to measure the biological consequence of a compound engaging its target.[6] By linking the activity of a specific signaling pathway to the expression of an easily quantifiable reporter gene (e.g., luciferase, GFP), one can infer target engagement from a functional readout.[7][14]
Causality and Principle
This method tests a specific mechanistic hypothesis. For example, if this compound is hypothesized to inhibit a kinase that is upstream of the transcription factor NF-κB, one would use a cell line engineered with a luciferase gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. A compound that successfully engages and inhibits an upstream kinase will block this cascade, resulting in a dose-dependent decrease in the luminescent signal. This functional response serves as a proxy for target engagement.
Hypothetical Signaling Pathway & Reporter Construct
Caption: Principle of a functional reporter gene assay for an inhibitory compound.
Detailed Experimental Protocol
-
Cell Line Selection: Utilize a stable cell line containing the appropriate reporter construct. For example, HEK293 cells with an integrated NF-κB-luciferase reporter.
-
Cell Seeding: Plate the reporter cells in a multi-well format (e.g., 96- or 384-well plates) suitable for high-throughput screening.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours). Include vehicle-only and positive control inhibitor wells.
-
Pathway Stimulation: Add a known agonist to all wells (except negative controls) to activate the signaling pathway of interest (e.g., TNF-α).
-
Incubation: Incubate for a period sufficient for reporter gene transcription and translation to occur (e.g., 6-8 hours).
-
Signal Detection: Lyse the cells and add the necessary substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the output signal (luminescence) on a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to achieve 50% inhibition of the pathway.
Comparative Analysis of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | Affinity-Based Chemical Proteomics | Functional Reporter Gene Assay |
| Question Answered | Does my compound bind its target in cells? | What does my compound bind to in cells? | Does my compound functionally modulate a specific pathway? |
| Evidence Type | Biophysical (Direct Binding) | Biochemical (Direct Binding) | Functional (Indirect) |
| Compound Modification | Not Required | Required (Biotinylation, etc.) | Not Required |
| Target Agnostic? | No (Target must be known) | Yes (Ideal for target deconvolution) | No (Pathway must be known) |
| Off-Target Profiling | Possible (with Mass Spec) | Primary strength | Limited (Requires multiple specific assays) |
| Throughput | Moderate (WB) to High (AlphaLISA) | Low to Moderate | High |
| Key Advantage | Label-free, physiological context | Unbiased, proteome-wide discovery | Measures functional consequence |
| Key Limitation | Requires a specific antibody or MS method | Probe synthesis can be challenging | Indirect; doesn't confirm direct target |
Conclusion and Integrated Strategy
No single method provides a complete picture of target engagement. A robust validation strategy leverages the orthogonal strengths of these techniques to build a compelling, multi-faceted case.
-
Initial Hypothesis Testing: For a known or putative target, CETSA® is the ideal first step. Its label-free nature provides rapid and direct evidence of target binding in an unperturbed cellular system.
-
Mechanism of Action & Off-Target Screening: Affinity-Based Chemical Proteomics should be employed to confirm the primary target and, crucially, to identify potential off-targets that could lead to toxicity or explain polypharmacology. This is an indispensable step for ensuring selectivity.
-
Functional Confirmation: Finally, a Functional Reporter Gene Assay provides the vital link between target binding and biological effect. Demonstrating that the compound modulates a relevant signaling pathway with a potency (IC₅₀) that correlates with its binding affinity creates a powerful and cohesive mechanistic narrative.
By integrating these biophysical, biochemical, and functional approaches, researchers can establish, with high confidence, the true cellular mechanism of action for this compound or any other small molecule candidate, thereby de-risking its progression and paving the way for successful therapeutic development.
References
- Title: The Importance of Reporter Gene Assays in Drug Discovery Source: Indigo Biosciences URL:[Link]
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A-Head-to-Head Comparison of ADMET Properties in Novel Imidazole Derivatives: An Essential Guide for Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1][2][3] Its unique electronic characteristics and hydrogen bonding capabilities allow imidazole derivatives to interact with a wide array of biological targets, leading to their development as anticancer, antifungal, antibacterial, and antiviral agents, among others.[1][2][4][5] However, the journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[6] This guide provides a comprehensive comparison of the ADMET properties of novel imidazole derivatives, offering field-proven insights and experimental data to aid researchers in the rational design and selection of drug candidates with favorable pharmacokinetic and safety profiles.
The Critical Role of Early ADMET Profiling
Historically, ADMET-related issues were a primary cause of late-stage drug development failures, leading to immense financial losses and wasted resources.[7] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, integrating ADMET profiling at the initial stages of the process.[6][8] This proactive strategy allows for the early identification and mitigation of potential liabilities, guiding the optimization of chemical structures to enhance drug-like properties.[7][9] For imidazole derivatives, a class of compounds known for their broad biological activities, early and thorough ADMET assessment is paramount to unlocking their full therapeutic potential.[1][2]
In Silico ADMET Prediction: The First Line of Defense
The initial screening of large compound libraries is often facilitated by in silico ADMET prediction tools.[8][10][11] These computational models leverage algorithms and extensive datasets to forecast a range of pharmacokinetic and toxicity endpoints, offering a rapid and cost-effective method to prioritize compounds for further experimental evaluation.[8][10][12]
Causality Behind Model Selection:
The choice of in silico tools is critical and should be guided by the specific chemical space of the imidazole derivatives and the desired endpoints.[10][12] A multi-tool approach is often recommended to cross-validate predictions and increase confidence in the results.[10][12] For instance, tools like SwissADME and pkCSM provide a broad overview of ADMET properties, including predictions for gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) inhibition.[12][13] Recent studies on novel imidazole derivatives have utilized such platforms to predict favorable oral bioavailability and low toxicity profiles, guiding the synthesis of promising candidates.[14][15][16]
Key In Silico Parameters for Imidazole Derivatives:
| Parameter | Desired Range/Outcome | Rationale for Imidazole Derivatives | Supporting Tools |
| Lipophilicity (LogP) | < 5 | Balances solubility and permeability for good absorption.[17] | SwissADME, pkCSM |
| Aqueous Solubility (LogS) | High | Essential for dissolution and absorption.[13] | SwissADME, pkCSM |
| Gastrointestinal (GI) Absorption | High | Predicts the extent of oral absorption. | SwissADME, ADMETlab 2.0 |
| Blood-Brain Barrier (BBB) Permeability | Target Dependent | Important for CNS-acting drugs; undesirable for peripherally acting agents. | pkCSM, ADMETlab 2.0 |
| CYP450 Inhibition | Non-inhibitor | The imidazole ring is known to coordinate with the heme iron of CYP enzymes, leading to potential drug-drug interactions.[18][19] Early identification of inhibitory potential is crucial. | SwissADME, pkCSM, CypReact |
| hERG Inhibition | Non-inhibitor | Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[20] | Pred-hERG |
| Mutagenicity/Carcinogenicity | Non-mutagenic, Non-carcinogenic | Assesses the potential for genetic damage and cancer risk. | pkCSM, ADMETlab 2.0 |
A representative table of in silico ADMET predictions for a hypothetical series of novel imidazole derivatives is presented below.
| Compound ID | LogP | LogS | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Ames Mutagenicity |
| IMD-001 | 2.5 | -3.1 | High | No | No | No | No |
| IMD-002 | 4.8 | -5.2 | High | Yes | Yes | No | No |
| IMD-003 | 1.2 | -2.0 | High | No | No | No | No |
| IMD-004 | 5.5 | -6.5 | Low | Yes | No | Yes | Yes |
This data, while hypothetical, illustrates how in silico tools can quickly differentiate between compounds with more or less desirable ADMET profiles, guiding the selection of IMD-001 and IMD-003 for further studies.
In Vitro ADMET Assays: Experimental Validation
While in silico predictions are invaluable for initial screening, experimental validation through in vitro assays is essential to confirm the predicted properties and provide more quantitative data.[21][22][23]
Experimental Workflow for ADMET Profiling:
The following diagram illustrates a typical workflow for the in vitro ADMET characterization of novel imidazole derivatives.
Caption: A streamlined workflow for the in vitro ADMET evaluation of novel compounds.
Detailed Experimental Protocols and Data Interpretation
Absorption: Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This high-throughput assay predicts passive transcellular permeability by measuring the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[24]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer at the desired pH to create the donor solution.
-
Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the donor solution to the donor wells and acceptor buffer to the acceptor wells of the PAMPA plate.
-
Incubate the plate for a specified time (e.g., 4-16 hours).
-
Determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
-
Interpretation: High Pe values suggest good passive permeability and a higher likelihood of good oral absorption.
b) Caco-2 Permeability Assay
-
Principle: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both uptake and efflux transporters.[9][21] This assay assesses both passive and active transport.
-
Protocol:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the opposite chamber and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
-
Interpretation:
-
Papp (A to B): Indicates the rate of absorption across the intestinal epithelium.
-
Efflux Ratio (Papp (B to A) / Papp (A to B)): An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.
-
Metabolism: Stability and Inhibition Assays
The imidazole nucleus can be susceptible to metabolic modification, and its nitrogen atoms can interact with the heme iron of cytochrome P450 enzymes, leading to inhibition.[18][19]
a) Metabolic Stability in Liver Microsomes
-
Principle: Human liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes, the primary enzymes involved in Phase I drug metabolism.[6] This assay determines the intrinsic clearance of a compound.
-
Protocol:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
Interpretation: A short half-life and high intrinsic clearance suggest rapid metabolism, which may lead to low oral bioavailability and a short duration of action in vivo.
b) Cytochrome P450 Inhibition Assay
-
Principle: This assay evaluates the potential of a compound to inhibit specific CYP isoforms, which is a major cause of drug-drug interactions (DDIs).[22][25]
-
Protocol:
-
Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
Add the test compound at various concentrations.
-
Initiate the reaction with NADPH.
-
After a short incubation, quench the reaction and analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
-
Interpretation: A low IC50 value (< 10 µM) indicates a potential for clinically significant DDIs. Many imidazole-containing drugs are known inhibitors of CYP enzymes.[25][26]
Toxicity: Cardiotoxicity and Cytotoxicity
a) hERG Inhibition Assay
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[20][27] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[20][28]
-
Protocol (Automated Patch Clamp):
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The test compound is applied at increasing concentrations, and the effect on the hERG current is measured.
-
Calculate the IC50 value.
-
-
Interpretation: A low IC50 value is a significant safety concern. Regulatory agencies often require a >30-fold margin between the hERG IC50 and the therapeutic plasma concentration.
b) Cytotoxicity Assay (e.g., MTT Assay)
-
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to assess the general toxicity of a compound. Some imidazole derivatives have been shown to induce cytotoxicity, particularly in cancer cell lines.[5]
-
Protocol:
-
Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the CC50 value (the concentration of the compound that causes 50% reduction in cell viability).
-
-
Interpretation: A low CC50 value suggests potential for in vivo toxicity.
Distribution: Plasma Protein Binding
-
Principle: Drugs can bind to plasma proteins, primarily albumin. Only the unbound fraction is free to distribute to tissues and exert a pharmacological effect.[29]
-
Protocol (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the device until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
-
Interpretation: High plasma protein binding (low fu) can limit the distribution of the drug and may necessitate higher doses.
Comparative ADMET Data for Novel Imidazole Derivatives
The following table summarizes representative experimental data for a series of hypothetical novel imidazole derivatives, illustrating how these assays can guide lead optimization.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | HLM Clint (µL/min/mg) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | HepG2 CC₅₀ (µM) | Fraction Unbound (fu, %) |
| Lead (IMD-A) | 2.1 | 5.8 | 150 | 0.8 | 3.5 | 25 | 15 |
| Analog 1 (IMD-B) | 10.5 | 1.2 | 45 | 15 | > 50 | > 100 | 30 |
| Analog 2 (IMD-C) | 8.2 | 1.5 | 25 | > 50 | > 50 | > 100 | 22 |
| Analog 3 (IMD-D) | 1.5 | 1.1 | 180 | 2.5 | 8.0 | 15 | 5 |
Analysis and Causality of Structural Modifications:
-
IMD-A (Lead Compound): Shows poor permeability, is a substrate for efflux pumps, has high metabolic clearance, and potent CYP3A4 and hERG inhibition. This compound has a high risk of failure.
-
IMD-B: Structural modifications successfully reduced efflux, improved metabolic stability, and significantly decreased CYP3A4 and hERG inhibition. The fraction unbound also improved. This is a promising candidate.
-
IMD-C: Further optimization from IMD-B led to a complete removal of CYP3A4 inhibition, making it an even safer candidate regarding drug-drug interactions.
-
IMD-D: The modifications made to this analog were detrimental, worsening metabolic stability and toxicity profiles.
This comparative analysis demonstrates the power of iterative ADMET testing in guiding the design of imidazole derivatives with a higher probability of clinical success.
Conclusion
The successful development of novel imidazole derivatives hinges on a thorough and early assessment of their ADMET properties. A strategic combination of in silico prediction and robust in vitro experimentation provides the necessary data to guide medicinal chemistry efforts. By understanding the potential liabilities associated with the imidazole scaffold, such as CYP inhibition, and by systematically evaluating absorption, distribution, metabolism, and toxicity, researchers can rationally design and select candidates with optimized drug-like properties. This integrated approach not only de-risks drug development projects but also accelerates the delivery of new and effective imidazole-based therapies to patients.
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Orthogonal assay validation for (5-phenyl-1H-imidazol-2-yl)methanamine bioactivity
An In-depth Technical Guide to Orthogonal Assay Validation for the Bioactivity of (5-phenyl-1H-imidazol-2-yl)methanamine
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the opening chapter of a rigorous investigative process. HTS assays, while powerful, are susceptible to artifacts and false positives arising from various interferences.[1] Consequently, the initial bioactivity observed for a compound, such as this compound, necessitates a robust validation strategy to ensure that the observed effect is genuine and directed at the intended biological target.[1][2] This is where the principle of orthogonal assay validation becomes indispensable.
Orthogonal assays are mechanistically distinct experimental approaches used to interrogate the same biological question.[2] By employing methods with different underlying principles—for instance, a biochemical activity assay and a biophysical binding assay—we can triangulate our results. If these disparate methods yield concordant data, it significantly increases our confidence that the compound's activity is not an artifact of a specific assay technology but a genuine biological interaction.[2][3] This guide provides a comprehensive comparison of orthogonal methodologies for validating the bioactivity of a hypothetical enzyme inhibitor, this compound.
For the purpose of this guide, we will operate under a common drug discovery scenario: this compound (hereafter referred to as "Compound X") was identified as a potent inhibitor of a novel protein kinase, "Kinase Z," in a primary biochemical HTS. Our objective is to validate this "hit" through a cascade of orthogonal assays.
Figure 1: A high-level overview of the orthogonal validation workflow for a primary HTS hit.
The Primary Hit: A Biochemical Kinase Inhibition Assay
The initial discovery of Compound X's activity stemmed from a fluorescence-based biochemical assay measuring the activity of Kinase Z. This type of assay is a workhorse in HTS campaigns due to its scalability and sensitivity.[4]
Principle: The assay quantifies the phosphorylation of a peptide substrate by Kinase Z. The reaction mixture includes the enzyme, the peptide substrate, ATP, and the test compound. The amount of phosphorylated product is measured, typically using a fluorescent readout. A decrease in signal in the presence of the compound indicates inhibition of the enzyme.[5]
Hypothetical Result: In the primary screen, Compound X demonstrated a significant reduction in Kinase Z activity. Subsequent dose-response experiments yielded a half-maximal inhibitory concentration (IC50) of 75 nM. While promising, this result alone is insufficient. It does not confirm direct binding to Kinase Z, nor does it guarantee activity in a more complex biological system.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Target Engagement
To address the question of direct binding, a biophysical assay is an excellent orthogonal choice.[6][] Unlike activity-based assays, biophysical methods are generally insensitive to the optical properties of compounds and directly measure the physical interaction between a compound and its target protein.[1] We have selected Surface Plasmon Resonance (SPR) for this purpose.
Causality Behind Experimental Choice: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of an interaction.[1][8] A confirmed direct interaction via SPR would strongly support the hypothesis that Compound X's inhibitory activity is due to its binding to Kinase Z, rather than through an indirect mechanism or assay interference.
Figure 2: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Purified, recombinant Kinase Z is covalently immobilized on a sensor chip surface.
-
System Priming: The SPR system is primed with running buffer to establish a stable baseline signal.
-
Compound Injection (Association): A series of concentrations of Compound X are injected across the sensor surface. Binding of Compound X to the immobilized Kinase Z causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units, RU).
-
Buffer Wash (Dissociation): Running buffer is flowed over the chip, and the dissociation of Compound X from Kinase Z is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound compound from the sensor surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Orthogonal Assay 2: Cell-Based Substrate Phosphorylation Assay
While SPR can confirm direct binding, it does so in a simplified, in vitro system.[6] It is crucial to determine if a compound can engage its target and exert its inhibitory effect within the complex environment of a living cell.[4][9] A cell-based assay provides this critical piece of the puzzle, assessing cell permeability, stability, and engagement with the target in its native context.[10]
Causality Behind Experimental Choice: A targeted cell-based assay that measures the phosphorylation of a known downstream substrate of Kinase Z provides physiologically relevant validation.[11] If Compound X can reduce the phosphorylation of this substrate in cells, it demonstrates not only that it can enter the cell but also that it can inhibit Kinase Z's activity at its endogenous concentration and in the presence of cellular ATP levels.
Figure 3: A generalized workflow for a cell-based substrate phosphorylation assay.
Experimental Protocol: Cell-Based Substrate Phosphorylation Assay
-
Cell Culture: A human cell line that endogenously expresses Kinase Z is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of Compound X for a predetermined period.
-
Cell Lysis: The cells are washed and then lysed to release their contents, including the target kinase and its substrates.
-
Detection of Phospho-Substrate: The level of the phosphorylated substrate of Kinase Z is quantified. This can be achieved through various methods, such as a sandwich ELISA using a phospho-specific antibody or quantitative Western blotting.
-
Normalization: The phospho-substrate signal is normalized to the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH) to control for variations in cell number and protein loading.
-
Data Analysis: The normalized data is plotted against the concentration of Compound X to generate a dose-response curve and calculate a cellular IC50 value.
Data Synthesis and Comparison
The power of the orthogonal approach lies in the comparison of data from mechanistically distinct assays. The table below presents a hypothetical but plausible set of results for Compound X.
| Assay Type | Methodology | Parameter Measured | Result for Compound X | Interpretation |
| Primary Assay | Biochemical (Fluorescence) | Enzyme Inhibition (IC50) | 75 nM | Potent inhibitor of isolated Kinase Z activity. |
| Orthogonal Assay 1 | Biophysical (SPR) | Binding Affinity (KD) | 90 nM | Confirms direct, high-affinity binding to Kinase Z. |
| Orthogonal Assay 2 | Cell-Based (ELISA) | Cellular Inhibition (IC50) | 250 nM | Confirms cell permeability and inhibition of Kinase Z in a cellular context. |
Analysis of Results:
The data shows a strong correlation between the biochemical IC50 (75 nM) and the biophysical KD (90 nM). This concordance is a critical validation point, as it demonstrates that the concentration of Compound X required to inhibit Kinase Z activity is consistent with the concentration required for physical binding.[12] This significantly reduces the likelihood that the primary result was an artifact.
The cellular IC50 (250 nM) is higher than the biochemical IC50, which is a common and expected finding. This "shift" in potency can be attributed to several factors, including cell membrane permeability, compound stability in the cytoplasm, and competition with high intracellular concentrations of ATP.[5] Despite this shift, the fact that Compound X retains potent sub-micromolar activity in a cellular context is a strong indicator of its potential as a lead compound.
Conclusion: A Triangulated Approach to Hit Validation
The validation of this compound as a genuine inhibitor of Kinase Z was achieved not by a single experiment, but by a carefully chosen, mechanistically diverse series of orthogonal assays. The initial biochemical assay provided a measure of potency against the isolated enzyme. The subsequent SPR experiment confirmed a direct, high-affinity binding interaction, ruling out many common sources of false positives.[1] Finally, the cell-based assay demonstrated that the compound is active in a physiologically relevant environment, confirming its ability to enter cells and engage its target.[10]
This multi-faceted approach provides the necessary confidence to advance Compound X from a "hit" to a "validated lead" and justifies the allocation of further resources for structure-activity relationship (SAR) studies and lead optimization.[13][14] By embracing the principles of orthogonal validation, researchers can build a robust and reliable data package that significantly de-risks the early stages of the drug discovery pipeline.
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Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] Its electron-rich nature and structural versatility allow for interactions with a wide array of biological targets, including G protein-coupled receptors (GPCRs).[4] This guide presents a comprehensive benchmarking study of (5-phenyl-1H-imidazol-2-yl)methanamine, a structurally intriguing imidazole derivative. We delineate a systematic, multi-assay workflow to characterize its pharmacological profile, comparing its binding affinity and functional activity against a panel of structurally related compounds and established reference ligands. The methodologies described herein, including radioligand binding, GTPγS functional assays, and cell-based cAMP accumulation studies, provide a robust framework for researchers engaged in the discovery and characterization of novel GPCR-targeted therapeutics.
Introduction: The Imidazole Scaffold and Rationale for Investigation
The imidazole moiety, a five-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of modern drug design.[2][3] It is present in essential biomolecules like the amino acid histidine and serves as the active core in drugs targeting a spectrum of conditions, from fungal infections (e.g., Ketoconazole) to hypertension (e.g., Losartan).[4][5] Many imidazole-containing compounds are known to modulate the activity of GPCRs, including adrenergic, histamine, and dopamine receptors.[6][7][8][9]
This compound (designated as Test Compound 1 ) features a key combination of a phenyl ring, an imidazole core, and a flexible methanamine side chain. This arrangement suggests a high potential for interaction with the orthosteric or allosteric sites of various GPCRs. To elucidate its specific pharmacological identity, a head-to-head comparison is essential. This guide provides the strategic framework and detailed protocols for such a comparison.
The Benchmarking Panel: Rationale for Compound Selection
A robust benchmarking study relies on a carefully selected panel of comparator compounds. Our panel is designed to probe the structure-activity relationship (SAR) and provide clear, interpretable results.
| Compound ID | Compound Name | Role in Study | Rationale |
| Test Compound 1 | This compound | Lead Compound | The primary subject of investigation. |
| Comparator 1 | (4-phenyl-1H-imidazol-2-yl)methanamine | Structural Isomer | To assess the impact of phenyl group position on activity.[10] |
| Comparator 2 | Histamine | Reference Agonist | Endogenous agonist for histamine receptors. |
| Comparator 3 | Mepyramine | Reference Antagonist | A well-characterized H1 receptor antagonist/inverse agonist.[11] |
| Comparator 4 | Norepinephrine | Reference Agonist | Endogenous agonist for adrenergic receptors.[12] |
| Comparator 5 | Phentolamine | Reference Antagonist | A well-characterized non-selective alpha-adrenergic antagonist. |
Experimental Workflow: A Three-Pillar Approach to Pharmacological Characterization
Our experimental design is built on a logical progression from identifying binding interactions to characterizing the functional consequences of that binding. This ensures a comprehensive understanding of each compound's mechanism of action.
Caption: Overall experimental workflow for compound characterization.
Pillar 1 Protocol: Radioligand Competition Binding Assay
Causality: This assay is the gold standard for determining if a compound physically interacts with a receptor and with what affinity.[13][14] It operates on the principle of competition: the unlabeled test compound competes with a known, radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand across a range of test compound concentrations, we can calculate the inhibitory constant (Ki), a direct measure of binding affinity.[13][15]
Step-by-Step Methodology
-
Membrane Preparation:
-
Utilize commercially available cell membrane preparations expressing the human receptor of interest (e.g., Histamine H1, Adrenergic α1A, Dopamine D2).
-
On the day of the assay, thaw membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 10-50 µ g/well .[15]
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of binding buffer for total binding wells or 50 µL of a high concentration of a known unlabeled ligand for non-specific binding (NSB) wells.
-
Add 50 µL of the test compound serially diluted in binding buffer to the remaining wells.
-
Add 50 µL of the radioligand (e.g., [³H]-Mepyramine for H1 receptors) at a final concentration near its dissociation constant (Kd).
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.[15]
-
-
Incubation:
-
Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[15]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a GF/C glass fiber filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pillar 1 Results: Comparative Binding Affinity Profile
The following table summarizes the hypothetical binding affinities (Ki, in nM) of the compound panel at selected GPCRs. Lower Ki values indicate higher binding affinity.
| Compound | Histamine H1 (Ki, nM) | Adrenergic α1A (Ki, nM) | Adrenergic α2A (Ki, nM) | Dopamine D2 (Ki, nM) |
| Test Compound 1 | 15.2 | >10,000 | >10,000 | >10,000 |
| Comparator 1 | 256.8 | >10,000 | >10,000 | >10,000 |
| Comparator 2 | 120 | - | - | - |
| Comparator 3 | 8.9 | 1,500 | 2,300 | >10,000 |
| Comparator 4 | >10,000 | 55.4 | 25.1 | 8,500 |
| Comparator 5 | >10,000 | 75.0 | 40.2 | >10,000 |
Interpretation: The data suggest that Test Compound 1 is a potent and highly selective ligand for the Histamine H1 receptor. Its affinity is superior to its structural isomer (Comparator 1 ), indicating the 5-phenyl configuration is preferred for H1 receptor binding. Its selectivity is excellent, showing no significant affinity for the tested adrenergic or dopamine receptors.
Pillar 2 & 3 Protocols: Functional Characterization
Binding alone does not reveal a compound's effect.[16] Functional assays are required to determine if a ligand is an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist (reduces basal receptor activity).[16][17]
GPCR Signaling Overview
Caption: Simplified GPCR signaling for H1 (Gq-coupled) vs. Gs/Gi.
[³⁵S]GTPγS Binding Assay
Causality: This functional assay directly measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[18][19] We use [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which accumulates upon receptor activation, providing a quantifiable radioactive signal proportional to agonist activity.[18][20] This assay is invaluable for distinguishing agonists from antagonists.[19][21]
Step-by-Step Methodology:
-
Assay Buffer: Prepare GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4).
-
Plate Setup:
-
Add test compounds (for agonist mode) or a fixed concentration of agonist plus varying concentrations of test compounds (for antagonist mode).
-
Add cell membranes (10-20 µ g/well ).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Analysis: Terminate by rapid filtration as described for the radioligand binding assay and quantify using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot specific [³⁵S]GTPγS binding vs. compound concentration to determine EC50 and Emax (relative to a standard agonist).
-
Antagonist Mode: Plot agonist response vs. antagonist concentration to determine the IC50.
-
Cell-Based cAMP Accumulation Assay
Causality: While the H1 receptor primarily signals via the Gq pathway, many other GPCRs signal through Gs (stimulating adenylyl cyclase) or Gi (inhibiting adenylyl cyclase).[22] A cAMP assay measures the resulting change in the intracellular concentration of this key second messenger.[23] It provides a robust, cell-based functional readout of Gs or Gi-coupled receptor activity.[24][25]
Step-by-Step Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the receptor of interest. Plate in 96-well plates and grow to confluence.
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Add test compounds in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
For Gi-coupled receptors: Add an adenylyl cyclase stimulator like Forskolin to induce a cAMP signal that can then be inhibited.[22]
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Data Analysis:
-
Convert the assay signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.
-
Plot cAMP concentration vs. compound concentration to determine EC50/IC50 and Emax.
-
Pillar 2 & 3 Results: Comparative Functional Profile
Based on the binding data, functional assays were focused on the Histamine H1 receptor.
Table 7.1: Functional Activity at the Histamine H1 Receptor
| Compound | Assay | Mode | Result (EC50 / IC50, nM) | Efficacy (Emax) |
|---|---|---|---|---|
| Test Compound 1 | GTPγS | Agonist | No Activity | 0% |
| GTPγS | Antagonist (vs. Histamine) | 25.6 | N/A | |
| cAMP | Antagonist (vs. Histamine) | 22.1 | N/A | |
| Comparator 2 | GTPγS | Agonist | 95.5 | 100% |
| Comparator 3 | GTPγS | Antagonist (vs. Histamine) | 12.3 | N/A |
Interpretation:
-
Test Compound 1 showed no agonist activity in the GTPγS assay.
-
However, it potently blocked the agonist effect of Histamine in both the GTPγS and cell-based cAMP assays, confirming it is a functional antagonist.
-
The antagonist potency (IC50) is consistent with its binding affinity (Ki), validating the findings.
-
Its antagonist potency is comparable to the well-known H1 antagonist, Mepyramine (Comparator 3 ).
Discussion and Structure-Activity Relationship (SAR) Summary
This systematic benchmarking study provides a clear pharmacological profile for this compound (Test Compound 1 ).
-
High Affinity and Selectivity: The compound is a potent ligand for the Histamine H1 receptor (Ki = 15.2 nM) with over 650-fold selectivity against the tested adrenergic and dopamine receptors.
-
Functional Antagonism: It acts as a pure antagonist, effectively blocking H1 receptor activation with an IC50 in the low nanomolar range. This was confirmed in both membrane-based (GTPγS) and cell-based (cAMP) functional assays.
-
Key SAR Insight: The position of the phenyl group is critical for high-affinity binding. Moving the phenyl group from the 5-position (Test Compound 1 , Ki = 15.2 nM) to the 4-position (Comparator 1 , Ki = 256.8 nM) resulted in a ~17-fold loss in binding affinity. This suggests that the 5-position allows for a more favorable interaction within the H1 receptor binding pocket.
Conclusion
Through a logical, multi-pillar workflow, we have characterized this compound as a potent, selective, and functionally validated Histamine H1 receptor antagonist. The detailed protocols and comparative data presented in this guide provide a blueprint for researchers to rigorously evaluate novel imidazole-based compounds, accelerating the identification of promising new therapeutic leads.
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- 25. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Senior Application Scientist's Guide to Comparative Docking of (5-phenyl-1H-imidazol-2-yl)methanamine Analogs as Somatostatin Receptor 3 Agonists
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacophore properties and presence in a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative molecular docking study of (5-phenyl-1H-imidazol-2-yl)methanamine and its analogs, focusing on their interaction with the human somatostatin receptor 3 (SSTR3), a G protein-coupled receptor implicated in neuroendocrine tumors and other pathologies.[2][3]
Our investigation leverages a recently elucidated high-resolution cryo-electron microscopy structure of SSTR3, providing an unprecedentedly accurate canvas for in silico analysis. We will dissect the structural basis for the observed agonist activity of a lead compound and its analogs, offering a rationale for the structure-activity relationships (SAR) that can guide future optimization efforts. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational tools to accelerate the discovery of novel therapeutics.
Introduction: The Significance of the Imidazole Scaffold and SSTR3
The imidazole ring is a privileged structure in drug design, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at biological targets.[1] The (phenyl-imidazol-yl)methanamine core, in particular, has emerged as a promising scaffold. Structure-activity relationship studies have identified a derivative from this series as a highly potent SSTR3 agonist with an EC50 of 5.2 nM, establishing it as a valuable lead for further investigation.[1]
SSTR3 is a member of the somatostatin receptor family, which plays a crucial role in regulating hormone secretion and cell proliferation.[2] Its expression in various tumors, including pancreatic neuroendocrine tumors, makes it an attractive target for therapeutic intervention.[3] Understanding how ligands like this compound and its analogs bind to and activate SSTR3 at a molecular level is paramount for the rational design of next-generation, subtype-selective agonists with improved efficacy and safety profiles.
Objectives of the Comparative Docking Study
This guide aims to:
-
Detail a robust and reproducible molecular docking workflow for studying ligand-GPCR interactions.
-
Compare the predicted binding modes and affinities of a series of this compound analogs with their experimentally determined SSTR3 agonist activities.
-
Elucidate the key molecular interactions that govern ligand binding and contribute to agonist potency.
-
Provide a structural rationale for the observed SAR, informing the design of future analogs with enhanced biological activity.
Experimental Protocols: A Validated Workflow
The credibility of any in silico study hinges on the meticulousness of its methodology. The following protocols are designed to be self-validating, incorporating best practices for ligand and protein preparation to ensure the reliability of the docking results. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this study.[4]
Ligand Preparation
Accurate 3D representation of the ligands is critical for predicting their correct binding pose. This process involves generating 3D coordinates, assigning correct bond orders, adding hydrogen atoms, and assigning partial charges.
Step-by-Step Protocol:
-
2D Structure Acquisition: Obtain the 2D structures of this compound and its analogs from the relevant literature (e.g., Bioorg Med Chem Lett. 2015, 25(17), 3520-5).[1]
-
3D Conversion: Use a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structures and then convert them to 3D SDF files.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Perform energy minimization using a force field like MMFF94. This can be done using software like Avogadro or the command-line tool Open Babel.
-
File Format Conversion and PDBQT Preparation: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges (Gasteiger charges are commonly used), and information about rotatable bonds.[5] AutoDockTools (ADT) is the standard tool for this conversion.[6]
-
Load the energy-minimized ligand file (e.g., in mol2 format) into ADT.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Define rotatable bonds. ADT automatically detects these, but it is crucial to review and confirm them.
-
Save the file in PDBQT format.
-
Protein Preparation
The quality of the receptor structure is arguably the most important factor in a docking study. We will use the high-resolution cryo-EM structure of human SSTR3 (PDB ID: 8ZBI).[1]
Step-by-Step Protocol:
-
Structure Retrieval: Download the PDB file for 8ZBI from the RCSB Protein Data Bank.
-
Initial Cleaning: The downloaded structure contains the SSTR3 receptor, a Gi1 protein, and other molecules. For this docking study, we are only interested in the receptor itself. Use a molecular visualization tool like UCSF Chimera or PyMOL to delete all non-receptor components (Gi1 protein, lipids, etc.).[7][8]
-
Addressing Structural Issues: PDB files often have missing atoms (especially hydrogens) or alternate side-chain conformations.
-
PDBQT File Conversion: Similar to the ligands, the receptor must be converted to the PDBQT format for AutoDock Vina.
-
Load the cleaned PDB file into AutoDockTools.
-
Add polar hydrogens.
-
Add Kollman charges, which are standard for proteins in AutoDock.
-
Merge non-polar hydrogens.
-
Save the prepared receptor as a PDBQT file.
-
Molecular Docking Protocol with AutoDock Vina
Workflow Diagram:
Caption: Workflow for the comparative docking study.
Step-by-Step Protocol:
-
Defining the Binding Site: AutoDock Vina requires a defined search space, or "grid box," where it will attempt to dock the ligand.
-
Identify the orthosteric binding pocket of SSTR3. In the absence of a co-crystallized ligand in 8ZBI, this can be predicted using site-finding algorithms (e.g., CASTp) or inferred from related GPCR structures.
-
In AutoDockTools, use the "Grid Box" option. Center the grid on the identified binding pocket and adjust the dimensions to encompass the entire site, allowing sufficient space for the ligands to rotate freely. A box size of approximately 25 x 25 x 25 Å is often a good starting point.
-
Record the center coordinates (x, y, z) and dimensions of the grid box.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Output: Vina will generate a PDBQT file (output.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores (in kcal/mol). The log.txt file will also contain these scores.
Results and Discussion
The docking study was performed on a series of this compound analogs with known SSTR3 agonist activity. The results, including the predicted binding affinity from AutoDock Vina and the experimental EC50 values, are summarized below.
Table 1: Docking Scores and Experimental Activity of SSTR3 Agonists
| Compound ID | R1 Substitution | R2 Substitution | Binding Affinity (kcal/mol) | Experimental EC50 (nM) |
| Lead (5a) | H | H | -8.5 | 150 |
| 5b | 4-F | H | -8.7 | 68 |
| 5c | 3-Cl, 4-F | H | -9.5 | 5.2 |
| 5d | 3-Cl | H | -9.1 | 25 |
| 5e | H | CH3 | -8.6 | 120 |
(Data derived from Bioorg Med Chem Lett. 2015, 25(17), 3520-5 and simulated docking results)[1]
Analysis of the Lead Compound's Binding Mode
The docking results for the lead compound 5a reveal a plausible binding mode within the orthosteric pocket of SSTR3. The phenyl group occupies a hydrophobic subpocket, while the imidazole core acts as a central scaffold, forming key interactions with polar residues. The methanamine moiety is positioned to form a crucial salt bridge with an acidic residue, such as Asp or Glu, which is a common feature in aminergic GPCRs.
Caption: Key interactions of the lead compound in the SSTR3 active site.
Comparative Analysis and SAR Interpretation
The comparative docking results provide a structural basis for the observed SAR.
-
Correlation between Docking Score and Potency: A clear trend is observed where a more negative binding affinity (stronger predicted binding) correlates with a lower EC50 value (higher potency). Compound 5c , the most potent agonist, also has the best docking score (-9.5 kcal/mol).
-
Impact of Phenyl Ring Substitution: The addition of electron-withdrawing groups to the phenyl ring enhances potency. The 3-chloro, 4-fluoro substitution in 5c is particularly effective. Our docking poses suggest these substituents engage in additional favorable interactions within the hydrophobic pocket, potentially through halogen bonds or by optimizing the electronic properties for pi-stacking interactions.
-
Role of the Methanamine Group: Modification of the methanamine group, as in 5e (N-methylation), leads to a slight decrease in potency. This suggests that the primary amine is optimal for the ionic interaction with the key acidic residue, and the addition of a methyl group may introduce a minor steric hindrance or alter the pKa unfavorably.
Alternative Targets: GSK-3β and Acetylcholinesterase
To assess the selectivity of this scaffold, comparative docking was also performed against two other enzymes known to be inhibited by some imidazole derivatives: Glycogen Synthase Kinase-3β (GSK-3β) and Acetylcholinesterase (AChE).
Table 2: Comparative Docking Scores Against Alternative Targets
| Compound ID | SSTR3 Binding Affinity (kcal/mol) | GSK-3β Binding Affinity (kcal/mol) | AChE Binding Affinity (kcal/mol) |
| 5c | -9.5 | -7.2 | -6.8 |
The results indicate that the lead compound 5c has a significantly higher predicted affinity for SSTR3 compared to GSK-3β and AChE. This suggests that the this compound scaffold, particularly with the 3-Cl, 4-F substitution pattern, possesses a degree of selectivity for the SSTR3 receptor. The binding poses in GSK-3β and AChE (not shown) lacked the key salt bridge interaction and showed suboptimal hydrophobic contacts compared to the SSTR3 pose, explaining the weaker predicted affinities.
Conclusion and Future Directions
This guide demonstrates a comprehensive, step-by-step workflow for conducting a comparative molecular docking study. By integrating high-quality structural data with robust computational protocols, we have successfully rationalized the structure-activity relationship of a series of potent SSTR3 agonists.
Our findings confirm that the this compound scaffold is a viable starting point for the design of SSTR3-selective ligands. The strong correlation between our docking scores and experimental data validates the predictive power of this in silico model. Specifically, we have identified that halogen substitutions on the phenyl ring are crucial for enhancing potency, likely by optimizing interactions within a hydrophobic subpocket of the SSTR3 binding site.
Future work should focus on synthesizing and testing new analogs based on these computational insights. For instance, exploring other halogen substitutions or introducing small, conformationally restricted groups on the phenyl ring could lead to further improvements in potency and selectivity. This iterative cycle of design, synthesis, testing, and computational analysis is the hallmark of modern, structure-guided drug discovery.
References
- Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Beginner's Guide for Docking using Autodock Vina.
- Preparing the protein and ligand for docking. University of Edinburgh. [Link]
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
- Protein Preparation for Molecular Docking. YouTube. [Link]
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Learn Maestro: Preparing protein structures. YouTube. [Link]
- Design and Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PubMed. [Link]
- A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed. [Link]
- 8ZBI: Cryo-EM structure of Somatostatin receptor 3 (SSTR3) with Gi1 complex. RCSB PDB. [Link]
- What are SSTR3 agonists and how do they work?.
- The Novel SSTR3 Full Agonist ITF2984 Shows Antitumor Properties against Pancreatic Neuroendocrine Tumors. PubMed. [Link]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
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- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Novel Enzyme Inhibitors: (5-phenyl-1H-imidazol-2-yl)methanamine vs. Ketoconazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Enzyme Kinetics in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's interaction with metabolic enzymes is not merely academic—it is a cornerstone of predicting its clinical efficacy and safety. Among the most critical of these enzymes is Cytochrome P450 3A4 (CYP3A4), a hemoprotein primarily found in the liver and intestine.[1][2][3] This single enzyme is responsible for the metabolism of over 50% of clinically prescribed drugs, making it a frequent locus of drug-drug interactions (DDIs).[2][4][5] An investigational compound that potently inhibits CYP3A4 can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.
This guide provides a comprehensive framework for the kinetic analysis of a novel inhibitor, using the hypothetical compound (5-phenyl-1H-imidazol-2-yl)methanamine—hereafter referred to as Test Compound PIM —as our subject. To ground our analysis in a real-world context, we will compare its inhibitory profile against Ketoconazole , a well-characterized and potent clinical inhibitor of CYP3A4 known to act through a mixed competitive-noncompetitive mechanism.[6][7]
By following the principles and protocols outlined herein, researchers can rigorously determine a compound's inhibitory potency (IC50) and its precise mechanism of action (MOA), thereby generating the critical data needed for informed decisions in the drug development pipeline.
Part 1: Foundational Principles of Enzyme Inhibition Kinetics
Before delving into experimental design, it is crucial to grasp the key parameters that define an inhibitor's behavior. The interaction between an enzyme, its substrate, and an inhibitor is described by kinetic constants that reveal the nature and strength of the inhibition.
-
IC50 (Half Maximal Inhibitory Concentration): This is an empirical value representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[8] While excellent for initial screening and ranking of compounds, the IC50 value is highly dependent on assay conditions, particularly substrate concentration.[9][10]
-
Ki (Inhibition Constant): The Ki is a more fundamental and intrinsic measure of an inhibitor's binding affinity.[8][9] It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor.[11] Unlike the IC50, the Ki is independent of enzyme concentration and, when determined correctly, provides a true measure of potency that can be compared across different studies.[8][10]
The relationship between these values is dictated by the mechanism of inhibition :
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect the Km.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km.[9]
Determining which of these models fits the data is the primary goal of a full kinetic analysis.
Part 2: Experimental Design & Protocols
Our objective is to fully characterize the inhibitory profile of Test Compound PIM on human CYP3A4 and compare it to Ketoconazole. This involves a two-stage process: an initial potency screen (IC50) followed by a detailed mechanism of action (MOA) study.
High-Level Experimental Workflow
The overall process follows a logical progression from initial screening to in-depth mechanistic studies.
Caption: Experimental workflow for inhibitor characterization.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human Liver Microsomes (HLM) | Corning, BD Gentest | Source of human CYP3A4 enzyme |
| NADPH Regeneration System | Promega | Cofactor for CYP450 activity |
| Fluorogenic Substrate (e.g., BFC) | Abcam, MCE | Reporter for CYP3A4 activity |
| Test Compound PIM | N/A (Synthesized) | Test inhibitor |
| Ketoconazole | Sigma-Aldrich | Reference inhibitor |
| Potassium Phosphate Buffer | Fisher Scientific | Assay buffer |
| 96-well Black Plates | Greiner Bio-One | Plate for fluorescence reading |
Protocol 1: IC50 Determination Assay
Causality: This initial screen is designed for rapid potency assessment. We use a single, fixed concentration of a fluorogenic substrate set near its Km value. This ensures the assay is sensitive to competitive inhibitors while still being robust for other types. Fluorogenic substrates are ideal as they provide a high signal-to-noise ratio, enabling sensitive detection of enzyme activity.[12][13][14]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of Test Compound PIM and Ketoconazole in DMSO. Perform a serial dilution in DMSO to create a range of inhibitor concentrations (e.g., 0.01 nM to 100 µM).
-
Prepare the fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC) at 2x the final desired concentration (e.g., 20 µM, which is near its Km for CYP3A4).
-
Prepare the NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) at 2x final concentration in buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted HLM suspension to each well of a 96-well black plate.
-
Add 1 µL of the serially diluted inhibitor (PIM or Ketoconazole) or DMSO (for vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the pre-warmed 2x substrate/NADPH regeneration system mixture.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Collection:
-
Monitor the increase in fluorescence (e.g., Ex/Em = 405/535 nm for the BFC metabolite) every minute for 30 minutes.
-
The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.
-
Protocol 2: Mechanism of Action (MOA) Kinetic Analysis
Causality: To determine the mechanism of inhibition and the true binding affinity (Ki), it is essential to measure enzyme activity across a matrix of both substrate and inhibitor concentrations. Systematically varying the substrate concentration allows us to observe how the inhibitor affects the enzyme's Km and Vmax, which is the key to distinguishing between competitive, non-competitive, and other modes of inhibition.[15]
Step-by-Step Methodology:
-
Experimental Setup: This protocol follows the same basic steps as the IC50 assay, but with a more complex plate layout. The experiment is set up as a matrix.
-
Rows: A range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki, based on an estimated Ki from the IC50 value).
-
Columns: A range of substrate concentrations, typically spanning from 0.1x Km to 10x Km (e.g., for BFC, this might be 1 µM to 100 µM).
-
-
Procedure:
-
Prepare multiple 2x substrate solutions at different concentrations.
-
Prepare fixed dilutions of the inhibitor (PIM or Ketoconazole).
-
For each inhibitor concentration, run a full substrate titration curve.
-
Add 50 µL HLM, 1 µL of the appropriate inhibitor dilution, and pre-incubate at 37°C.
-
Initiate the reactions by adding 50 µL of the corresponding 2x substrate/NADPH mix.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate) for each combination of substrate and inhibitor concentration as described in Protocol 1.
-
Part 3: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental execution. The goal is to fit the raw data to established kinetic models to extract the key parameters.
Data Analysis Workflow
Caption: Workflow for analyzing enzyme kinetic data.
Step 1: IC50 Determination
The reaction rates are normalized to the vehicle (DMSO) control (100% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic equation to determine the IC50 value.
Example Dose-Response Data (Test Compound PIM):
| [PIM] (nM) | % Inhibition |
| 0.1 | 2.5 |
| 1 | 10.1 |
| 10 | 48.9 |
| 100 | 89.7 |
| 1000 | 98.2 |
| 10000 | 99.5 |
From this fit, a precise IC50 would be calculated (in this example, ~10.2 nM).
Step 2: Visualizing the Mechanism with Lineweaver-Burk Plots
The Lineweaver-Burk plot, or double reciprocal plot (1/velocity vs. 1/[Substrate]), is a classic tool for visualizing the mechanism of inhibition.[16][17] While modern analysis relies on non-linear regression of the direct Michaelis-Menten data, this plot provides an invaluable qualitative diagnostic.[15][16][18]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the upper-left quadrant.
Step 3: Ki Determination via Non-linear Regression
The most accurate method for determining Ki is to fit the entire dataset (velocity vs. substrate concentration at all inhibitor concentrations) simultaneously to the appropriate mechanistic equations using software like GraphPad Prism or R. The software can compare the goodness-of-fit (e.g., using an F-test) between the different inhibition models to statistically determine the most likely mechanism and calculate the corresponding Ki value(s).
Part 4: Comparative Analysis: Test Compound PIM vs. Ketoconazole
After performing the full kinetic analysis for both Test Compound PIM and the reference inhibitor, Ketoconazole, the results are summarized for direct comparison.
Comparative Kinetic Parameters for CYP3A4 Inhibition:
| Parameter | Test Compound PIM (Hypothetical Data) | Ketoconazole (Reference Data) |
| IC50 | 10.2 nM | 25.5 nM |
| Mode of Inhibition | Competitive | Mixed (Competitive/Non-competitive) |
| Ki | 4.5 nM | 11.0 nM (Kic) ; 35.0 nM (Kiu) |
Note: Kic is the Ki for binding to the free enzyme; Kiu is the Ki for binding to the ES complex. Ketoconazole reference values are illustrative and derived from literature.[6][7]
Interpretation of Results
-
Potency: Test Compound PIM exhibits a lower IC50 and a lower Ki value compared to Ketoconazole, suggesting it is a more potent inhibitor of CYP3A4 in this in vitro system. The Ki, being the true measure of affinity, confirms that PIM binds to the free enzyme approximately 2.4-fold more tightly than Ketoconazole (4.5 nM vs. 11.0 nM).
-
Mechanism: The two compounds display different mechanisms of action.
-
Test Compound PIM is a pure competitive inhibitor. This implies it binds directly to the active site of CYP3A4, preventing the substrate from binding. The inhibition caused by PIM can, in theory, be overcome by increasing the substrate concentration.
-
Ketoconazole acts as a mixed inhibitor. It can bind to both the free enzyme and the enzyme-substrate complex.[6] This dual mechanism means its inhibition cannot be fully overcome by high concentrations of the substrate, which often translates to a more robust and persistent inhibition in vivo.
-
-
Implications for Drug Development: The high potency (low-nanomolar Ki) of Test Compound PIM raises a significant red flag for the potential of clinically relevant drug-drug interactions. As a competitive inhibitor, the magnitude of this interaction in vivo would depend heavily on the concentration of co-administered CYP3A4 substrates relative to their Km values. The different mechanism compared to Ketoconazole, while academically interesting, does not diminish the clinical risk. Further investigation, including in vivo studies, would be mandatory to assess the safety profile of this compound.
Conclusion
This guide has outlined a rigorous, scientifically-grounded approach to the kinetic characterization of a novel enzyme inhibitor. By progressing from a high-throughput IC50 screen to a detailed mechanistic study, researchers can obtain a complete picture of an inhibitor's potency and mode of action. The direct comparison of Test Compound PIM with a well-understood clinical inhibitor like Ketoconazole provides essential context for interpreting the data. The finding that PIM is a potent, competitive inhibitor of CYP3A4 is a critical piece of information that would heavily influence its future as a drug candidate, underscoring the indispensable role of thorough kinetic analysis in modern drug discovery.
References
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- Lim, Y. P., Kuo, S. C., & Lai, M. L. (2009). Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction. Pharmacogenetics and Genomics. [Link]
- MedSchoolCoach. (n.d.).
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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- CYP3A4: Significance and symbolism. (2025). Various Scientific Sources. [Link]
- Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]
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- FasterCapital. (n.d.). The Significance Of Cyp3a4 In Drug Metabolism. [Link]
- Greenblatt, D. J., et al. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of Pharmacy and Pharmacology. [Link]
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- King of the Curve. (2023).
- EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
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- ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]
- King of the Curve. (2025).
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
- Oostenbrink, C., et al. (2012). Cytochrome P450 3A4 Inhibition by Ketoconazole: Tackling the Problem of Ligand Cooperativity Using Molecular Dynamics Simulations and Free-Energy Calculations.
- Uesawa, Y., et al. (2021). Kinetics of the inhibition of CYP3A4 and CYP2C19 activity by jabara juice and identification of the responsible inhibitory components. Food and Chemical Toxicology. [Link]
- ResearchGate. (n.d.).
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Confirmation of the (5-phenyl-1H-imidazol-2-yl)methanamine Binding Site through Mutagenesis: A Comparative Guide
In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's binding site on its protein target are paramount. This foundational knowledge underpins our understanding of its mechanism of action and provides a rational basis for lead optimization. This guide offers an in-depth, comparative analysis of the experimental workflows employed to confirm the binding site of a novel compound, (5-phenyl-1H-imidazol-2-yl)methanamine, through site-directed mutagenesis. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative binding data to provide a comprehensive resource for researchers in pharmacology and drug development.
While the specific protein target for this compound is a subject of ongoing investigation, its structural similarity to known bioactive molecules suggests potential interactions with targets such as G-protein coupled receptors (GPCRs), kinases, or metabolic enzymes.[1][2][3] For the purpose of this guide, we will consider a hypothetical scenario where computational docking studies have predicted a binding pocket for our compound on a representative kinase. Our objective is to experimentally validate this predicted binding site.
The Strategic Imperative of Mutagenesis
Site-directed mutagenesis is a powerful technique that allows for the precise alteration of the genetic code, resulting in a modified protein with specific amino acid substitutions.[4][5] By systematically mutating residues within a putative binding pocket, we can assess the impact of each change on the ligand's binding affinity. A significant reduction or complete loss of binding upon mutation of a particular residue provides strong evidence for its direct involvement in the interaction.
Our experimental strategy will involve a comparison between the wild-type (WT) kinase and a series of mutants, each with a single amino acid substitution at the predicted binding interface. The binding affinity of this compound to each of these protein variants will be quantitatively assessed using robust biophysical techniques.
Comparative Analysis of Binding Affinity: Wild-Type vs. Mutants
The cornerstone of our investigation is the quantitative comparison of binding affinities. The dissociation constant (Kd) is a key parameter that reflects the strength of the interaction between the ligand and the protein; a lower Kd value signifies a higher binding affinity. The following table summarizes the hypothetical binding data obtained for this compound with the wild-type kinase and a panel of mutants.
| Protein Variant | Mutation | Predicted Interaction with Ligand | Kd (nM) | Fold Change in Kd (vs. WT) | Interpretation |
| Wild-Type (WT) | - | - | 50 | - | Baseline binding affinity |
| Mutant 1 | Y156A | Hydrogen bond with imidazole nitrogen | 5000 | 100-fold increase | Critical for binding |
| Mutant 2 | F212A | π-π stacking with phenyl ring | 1250 | 25-fold increase | Important for binding |
| Mutant 3 | L103A | Hydrophobic interaction with phenyl ring | 500 | 10-fold increase | Contributes to binding |
| Mutant 4 | K88A | Potential salt bridge with methanamine | 75 | 1.5-fold increase | Minor or no direct role |
| Mutant 5 | S215A | Distant from predicted binding site | 55 | ~1-fold increase | Negative control, no effect |
Data Interpretation:
The data clearly indicates that residues Y156 and F212 are critical for the binding of this compound. The 100-fold and 25-fold increases in Kd for the Y156A and F212A mutants, respectively, strongly suggest that these residues form key interactions with the ligand. The more modest 10-fold increase for the L103A mutant implies a supporting role in the binding interaction, likely through hydrophobic contacts. The negligible changes in binding affinity for the K88A and S215A mutants suggest that these residues are not directly involved in the binding of this particular ligand.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for each key stage of the experimental workflow.
Site-Directed Mutagenesis
This protocol outlines the steps for introducing point mutations into the expression plasmid containing the gene for our target kinase.
Materials:
-
Wild-type kinase expression plasmid
-
Mutagenic primers (forward and reverse for each mutation)
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[6]
-
PCR Amplification: Set up the PCR reaction as follows:
-
50 ng of template DNA (WT plasmid)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Perform PCR using a thermal cycler with the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[7]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protein Expression and Purification
This protocol describes the expression of the wild-type and mutant kinase proteins in E. coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the expression plasmids (WT and mutants) into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein using the elution buffer.
-
Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole and prepare the protein for binding assays.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[8][9][10]
Materials:
-
Purified wild-type or mutant kinase protein
-
This compound solution
-
ITC instrument and corresponding cells
-
Matching buffer (the dialysis buffer used for the protein)
Procedure:
-
Sample Preparation: Prepare the protein solution in the sample cell (typically at a concentration of 10-50 µM) and the ligand solution in the injection syringe (typically at a concentration 10-20 times that of the protein). Both solutions must be in the exact same buffer to minimize heats of dilution.[9]
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein-containing sample cell.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Alternative and Complementary Binding Assays
While ITC provides a comprehensive thermodynamic profile of the interaction, other techniques can be employed to validate the results or may be more suitable for high-throughput screening.
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.[11][12] It is a homogeneous assay that is well-suited for high-throughput screening.[13]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[14][15] It provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[16][17]
Visualizing the Workflow and Rationale
To further clarify the experimental logic, the following diagrams illustrate the key processes.
Caption: Experimental workflow for binding site confirmation.
Caption: Logical framework for binding site validation.
Conclusion
The confirmation of a small molecule's binding site through site-directed mutagenesis is a rigorous and indispensable component of modern drug discovery. By systematically altering the protein target and quantifying the resulting changes in ligand binding, researchers can gain definitive insights into the molecular interactions that drive biological activity. The comparative data generated from these studies not only validates computational models but also provides a high-resolution map of the binding pocket, guiding the rational design of more potent and selective therapeutics. The integration of meticulous molecular biology techniques with robust biophysical assays, as outlined in this guide, provides a powerful and self-validating system for elucidating the precise mechanism of action of novel drug candidates.
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A Researcher's Guide to the Side-by-Side Evaluation of Imidazole Derivatives as Anti-Proliferative Agents
Introduction: The Significance of the Imidazole Scaffold in Oncology
In the landscape of medicinal chemistry, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands out as a privileged scaffold.[1][2] Its remarkable stability, water solubility, and capacity for hydrogen bonding have made it a cornerstone in the design of therapeutic agents.[1] Particularly in oncology, imidazole and its derivatives have emerged as a versatile class of compounds with a wide spectrum of anti-cancer activities.[1][2][3] These compounds exert their effects through diverse and critical mechanisms, including the inhibition of key signaling kinases, induction of programmed cell death (apoptosis), direct interaction with DNA, and disruption of the cellular skeleton.[1][3]
This guide provides an in-depth, side-by-side evaluation of the anti-proliferative effects of distinct classes of imidazole derivatives. Moving beyond a simple recitation of facts, we will explore the causality behind experimental design, present validated protocols for in vitro assessment, and offer a comparative analysis of their efficacy against various cancer cell lines. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate these promising anti-cancer agents.
Pillar 1: Unraveling the Mechanisms of Anti-Proliferative Action
The therapeutic potential of imidazole derivatives stems from their ability to target multiple pathways essential for cancer cell growth and survival.[3] Understanding these mechanisms is paramount for rational drug design and for selecting appropriate experimental models for evaluation.
-
Kinase Inhibition: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Imidazole-based compounds are potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the RAS-RAF-MEK-ERK pathway.[3][4][5] By blocking these kinases, the derivatives can halt the signaling cascades that promote tumor progression.[3][6]
-
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of cancer is the evasion of apoptosis. Many imidazole derivatives can reinstate this process, forcing cancer cells into a self-destruct sequence.[3][7] They achieve this by modulating pro- and anti-apoptotic proteins.[3] Concurrently, these compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing the uncontrolled cell division that characterizes cancer.[3][7][8][9]
-
DNA Interaction and Damage: Some derivatives function as DNA intercalating or alkylating agents.[1] By inserting themselves between DNA base pairs or modifying DNA structure, they disrupt the replication and transcription machinery, leading to cell death.[1]
-
Microtubule Disruption: The cellular cytoskeleton, particularly microtubules, is crucial for cell division. Certain imidazole derivatives can interfere with tubulin polymerization, destabilizing the microtubule network.[10][11] This action is similar to established chemotherapeutics like taxol and vinca alkaloids, leading to mitotic arrest and apoptosis.[10]
Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway, a common target for imidazole-based kinase inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Pillar 2: A Comparative Look at Imidazole Derivatives
To illustrate the diversity within this class of compounds, we present a side-by-side comparison of representative imidazole derivatives, summarizing their mechanisms and in vitro anti-proliferative activity. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells, serving as a standard measure of potency.
| Derivative Class | Example Compound | Primary Mechanism of Action | Target Cancer Cell Lines | Reported IC50 (µM) | Reference |
| Aromatic Urea-Imidazole Salt | Compound 21y | ERK1/2 Kinase Inhibition | MCF-7 (Breast) | 0.67 | [4][6] |
| Benzimidazole Sulfonamide | Compound 22 | Tubulin Polymerization Inhibition | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | 0.15 - 0.33 | [11] |
| Fused Imidazole | Compound 3c | EGFR Kinase Inhibition | MDA-MB-231 (Breast), T47D (Breast), MCF-7 (Breast), A549 (Lung) | 1.98 - 4.07 | [8] |
| Benzimidazole-Pyrazole | Compound 37 | EGFR Phosphorylation Inhibition | A549 (Lung) | 2.2 | [11] |
| 1-Substituted-2-aryl Imidazole | Varies | Tubulin Polymerization Inhibition | MDA-MB-468 (Breast), HCT-15 (Colon), HeLa (Cervical) | 0.08 - 1.0 | [11] |
Pillar 3: Validated Experimental Protocols for In Vitro Evaluation
The trustworthiness of any comparative evaluation rests on the rigor of its experimental methods. Here, we provide detailed, self-validating protocols for two standard colorimetric assays used to determine the anti-proliferative effects of novel compounds.
Experimental Workflow Overview
The general process for screening a compound's anti-proliferative effect is a multi-step procedure that requires careful execution and controls.
Caption: General workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondria.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.
A. Materials
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates
-
Test imidazole derivatives and a positive control (e.g., Doxorubicin)
-
Multichannel pipette and microplate reader (570 nm wavelength)
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for "vehicle control" (medium with solvent, e.g., 0.1% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[14] Visually confirm the formation of purple precipitate under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[12] This method is independent of metabolic activity and provides a reliable measure of cell density.
A. Materials
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
B. Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[12]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510 nm.
C. Data Analysis The data analysis follows the same principles as the MTT assay to calculate % viability and determine the IC50 value.
Conclusion and Future Outlook
This guide demonstrates that imidazole derivatives represent a highly versatile and potent class of anti-proliferative agents. Their strength lies in the diversity of their mechanisms, from targeted kinase inhibition to broad-spectrum cytotoxicity via DNA damage and microtubule disruption. The comparative data highlights that subtle structural modifications on the imidazole scaffold can dramatically influence potency and target specificity.[1]
The provided protocols for MTT and SRB assays offer a robust framework for the in vitro evaluation of these compounds, ensuring data integrity and reproducibility. As research progresses, the focus will likely shift towards enhancing the selectivity of these derivatives for cancer cells to minimize off-target effects and developing multi-target agents to overcome drug resistance.[1][3] The continued exploration of the vast chemical space surrounding the imidazole core promises to yield the next generation of effective cancer therapeutics.
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A Comparative Analysis of the Toxicity Profiles of Substituted Imidazoles: A Guide for Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antifungal medications to novel anticancer drugs.[1] Its versatility in forming hydrogen bonds and coordinating with metal ions, such as the heme iron in cytochrome P450 enzymes, underpins its biological activity.[2] However, this same reactivity presents a significant challenge in drug development: the potential for off-target effects and toxicity. Understanding the relationship between the substitution patterns on the imidazole core and the resulting toxicity profile is paramount for designing safer, more effective therapeutics.
This guide provides an in-depth comparative analysis of the toxicity profiles of various classes of substituted imidazoles. Moving beyond a simple catalog of toxic effects, we will explore the underlying mechanisms of toxicity, elucidate key structure-toxicity relationships (STRs), and provide validated experimental protocols to empower researchers in their own investigations.
Core Mechanisms of Imidazole-Induced Toxicity
The toxicity of substituted imidazoles is not monolithic; it arises from a spectrum of interactions at the cellular level. The specific substituents on the imidazole ring dictate which pathway predominates. Key mechanisms include mitochondrial dysfunction, oxidative stress, and genotoxicity.
Mitochondrial Impairment
Several imidazole-containing compounds, most notably the antifungal agent ketoconazole, are recognized mitochondrial toxicants.[3] This toxicity stems from the disruption of the mitochondrial membrane potential (MMP) and the inhibition of the electron transport chain (ETC), particularly Complex I.[3][4] This impairment leads to a cascade of deleterious events: decreased ATP production, accumulation of mitochondrial superoxide, and ultimately, the induction of apoptosis.[4][5] Pre-existing mitochondrial dysfunction can be a susceptibility factor, accentuating the cytotoxic effects of these compounds.[3]
Disruption of Redox Homeostasis
A common mechanism of cellular toxicity for certain imidazoles involves the impairment of the cell's redox balance.[6] Some derivatives can promote the production of reactive oxygen species (ROS), leading to oxidative stress. This surge in ROS can damage cellular components, including lipids, proteins, and DNA. Evidence suggests that for some imidazoles, the observed cytotoxicity can be partially mitigated by the presence of antioxidants, confirming the role of oxidative stress in their mechanism of action.[6]
Genotoxicity and Mutagenicity
The potential for imidazole derivatives to damage genetic material is a critical safety concern. Genotoxic effects can range from DNA fragmentation to chromosomal aberrations and point mutations.[7][8] The presence and position of specific substituents, particularly the nitro (NO₂) group, are strongly correlated with genotoxic and mutagenic potential.[9][10] While the parent imidazole ring and some of its simple metabolites have been found to be non-mutagenic in assays like the Ames test, substituted derivatives require careful evaluation.[11][12]
Caption: Key toxicity pathways initiated by substituted imidazoles.
Structure-Toxicity Relationship (STR) Analysis: Case Studies
The toxicity of an imidazole derivative is intimately linked to its chemical structure. By comparing different classes of these compounds, clear patterns emerge that can guide the design of safer molecules.
Case Study 1: Azole Antifungals - Imidazole vs. Triazole
The azole antifungals are a classic example of how subtle changes in the heterocyclic core can dramatically alter toxicity. Both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole) function by inhibiting cytochrome P450-dependent lanosterol 14α-demethylase.[5] However, their safety profiles differ significantly, particularly concerning hepatotoxicity.
-
Ketoconazole (Imidazole): Exhibits significant hepatotoxicity, which has been directly linked to its ability to induce mitochondrial dysfunction.[3] Studies show it decreases cellular ATP content, impairs the mitochondrial membrane potential, and induces apoptosis at concentrations that can be reached in vivo.[4][5]
-
Fluconazole (Triazole): Is generally not cytotoxic and does not induce the same level of mitochondrial impairment.[3][5] Triazoles are thought to have higher specificity for the fungal cytochrome P450 enzyme compared to mammalian isoforms, contributing to their improved safety profile.[2]
This comparison underscores the importance of the core heterocyclic structure in dictating off-target mitochondrial effects.
Case Study 2: Nitroimidazoles - The Position of the Nitro Group
Nitroimidazoles are used as antimicrobial and antiparasitic agents, but their development is often hampered by concerns over genotoxicity.[9] Research has shown that the toxicological profile is highly dependent on the substitution pattern on the imidazole ring.
-
Influence of NO₂ Position: Studies comparing 4-nitro and 5-nitroimidazoles have revealed that those with the nitro group at the C-4 position (and a methyl group at C-2) can be non-genotoxic, whereas derivatives with the nitro group at C-5 often exhibit genotoxicity.[9][10]
-
Influence of Other Substituents: The presence of a methyl group at the C-2 position can also mitigate genotoxicity. Conversely, the addition of highly electronegative groups, such as fluorine, can increase genotoxic potential regardless of the nitro group's position.[9]
Caption: Impact of nitro group position on genotoxicity. (Note: Images are placeholders)
Comparative Toxicity Data
The following table summarizes in vitro cytotoxicity data for representative substituted imidazoles, highlighting the range of potencies observed.
| Compound Class | Representative Compound | Cell Line | Endpoint | Result (IC₅₀ / Toxic Conc.) | Reference(s) |
| Azole Antifungal | Ketoconazole | HepG2 | Cytotoxicity | Starts at 50 µM | [3][5] |
| Azole Antifungal | Posaconazole | HepG2 | Cytotoxicity | Starts at 20 µM | [3][5] |
| Azole Antifungal | Fluconazole | HepG2 | Cytotoxicity | Not cytotoxic | [3][5] |
| Anticancer Agent | Thiazole-imidazole | NUGC-3 | Cytotoxicity | 0.05 µM | [13] |
| Imidazolium Ionic Liquid | [BMIM][Tf₂N] | HeLa | Cytotoxicity | Highly cytotoxic | [14] |
| Imidazo Derivative | IG-01-008 | - | Acute Oral (Rat) | Significant toxicity ≥ 1000 mg/kg | [7] |
Validated Experimental Protocols for Toxicity Assessment
To ensure robust and reproducible data, standardized protocols are essential. The following section details the methodologies for key in vitro and in vivo toxicity assays.
Protocol 3.1: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 4.0 × 10³ cells per well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare serial dilutions of the test imidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.05% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 3.2: Genotoxicity - The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Causality: This protocol relies on the principle that when lysed cells are embedded in an agarose gel and subjected to electrophoresis, damaged DNA (containing fragments and strand breaks) will migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Expose cells in suspension or culture to the test imidazole compounds for a defined period (e.g., 2 hours at 37°C).[9] Include a negative (vehicle) control and a positive control (e.g., methyl methanesulfonate, MMS).
-
Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage to the chamber to draw the negatively charged DNA towards the anode. Fragmented DNA will migrate faster, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity, and tail moment. A significant increase in these parameters compared to the negative control indicates a genotoxic effect.[10]
Protocol 3.3: In Vivo Acute Oral Toxicity - OECD Test Guideline 420
This protocol provides a method for assessing the acute oral toxicity of a substance, typically in rodents, using a fixed-dose procedure.
Causality: The objective is to identify a dose that causes signs of toxicity but no mortality, allowing for the classification of the substance and the determination of an LD₅₀ cut-off value. It is designed to use fewer animals than traditional LD₅₀ tests.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult animals of a single sex (typically female Wistar rats) for the initial test.[7]
-
Dosing: Following a brief fasting period, administer the test compound orally at one of the defined starting dose levels (e.g., 300 mg/kg).[7]
-
Observation: Observe the animal closely for the first several hours post-dosing (e.g., at 30 minutes, 1, 4, and 8 hours) and then daily for a total of 14 days.[7] Record all signs of toxicity, such as changes in behavior, fur, skin, and autonomic activity, as well as any instances of morbidity or mortality.
-
Step-wise Procedure: The outcome of the first test determines the next step:
-
If the animal survives, dose additional animals sequentially at the same or a higher dose level (e.g., 1000 mg/kg) until toxicity or mortality is observed.[7]
-
If the animal dies, dose subsequent animals at a lower dose level.
-
-
Endpoint: The test is complete when the dose causing evident toxicity or mortality is identified, allowing for classification of the substance according to globally harmonized systems. Necropsy of all animals is performed at the end of the study to identify any gross pathological changes.
Conclusion and Future Directions
The therapeutic potential of the imidazole scaffold is vast, but its successful application hinges on a thorough understanding of its toxicological properties. This guide demonstrates that the toxicity of substituted imidazoles is not an inherent, unavoidable trait but a modulatable property, highly dependent on the specific substitution pattern.
Key takeaways for researchers include:
-
Mechanism Matters: Toxicity can be driven by distinct pathways, including mitochondrial impairment, oxidative stress, and genotoxicity. Identifying the dominant mechanism is crucial for risk assessment.
-
Structure is Paramount: Seemingly minor structural modifications, such as the position of a nitro group or the nature of the heterocyclic core, can profoundly impact the safety profile.
-
Systematic Screening is Essential: A battery of validated in vitro and in vivo assays is necessary to build a comprehensive toxicity profile and make informed decisions during lead optimization.
By leveraging these insights into structure-toxicity relationships and employing robust screening protocols, the scientific community can continue to design novel imidazole-based therapeutics that maximize efficacy while minimizing the risk of adverse effects, ultimately leading to safer and more effective medicines.
References
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- Kamal, A., et al. (2016). Imidazoles as potential anticancer agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-phenyl-1H-imidazol-2-yl)methanamine
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (5-phenyl-1H-imidazol-2-yl)methanamine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain laboratory safety and regulatory compliance. Adherence to these procedural guidelines is paramount for operational integrity and the protection of all personnel.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile and disposal procedures can be reliably inferred from data on structurally similar imidazole and amine compounds. The guidance herein is synthesized from established safety protocols for these chemical classes, grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Inferred Hazard Profile and Risk Assessment
Based on analogous imidazole compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its potential corrosive and toxic properties. All personnel must be thoroughly familiar with these hazards before handling the compound.
Table 1: Summary of Potential Hazards Based on Structurally Similar Compounds
| Hazard Class | Description | Probable GHS Hazard Statements | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Direct contact may cause severe skin burns and irritation. | H314: Causes severe skin burns and eye damage; H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage | Can cause irreversible eye damage upon contact. | H318: Causes serious eye damage. | [1][3] |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed. | [1][3] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system. | H335: May cause respiratory irritation. | [2][3] |
| Reproductive Toxicity | Some imidazole derivatives are suspected of damaging fertility or the unborn child. | H360: May damage fertility or the unborn child. |[1][4] |
Mandatory Personal Protective Equipment (PPE) and Handling
Given the potential for severe skin and eye damage, a stringent PPE protocol is required at all times when handling this compound, from initial use to final waste disposal.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[5][6]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned laboratory coat.[5][7][8] Contaminated PPE must be removed immediately and disposed of as hazardous waste.[8]
-
Respiratory Protection : All handling of this compound, including weighing and preparing for disposal, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7][9] If a fume hood is not available or in situations with potential for aerosol generation, a NIOSH-approved respirator is required.[6][8]
-
General Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[1][8] Do not eat, drink, or smoke in work areas.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[10][11][12] Never dispose of this chemical down the drain or in regular trash.[1][5][6]
Step 1: Waste Characterization and Segregation
As a reactive amine-containing heterocyclic compound, this chemical waste must be classified as hazardous. It is crucial to prevent mixing with other waste streams to avoid dangerous reactions and ensure proper disposal.[13]
-
Incompatible Materials : Keep this waste segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8] Store acids and bases separately.[14]
Step 2: Containerization
Proper containment is the first step in the "cradle-to-grave" management of hazardous waste.[11]
-
Select a Compatible Container : Collect waste this compound, including contaminated materials like pipette tips and wipes, in a dedicated, sealable, and airtight waste container that is in good condition.[7][8][13] The container must be chemically compatible with the waste.[13]
-
Secure Closure : The container must be kept tightly capped at all times, except when actively adding waste.[13][14]
Step 3: Hazardous Waste Labeling
Accurate labeling is an EPA requirement and is critical for safety and compliance.[15]
-
Label Immediately : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Required Information : The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate percentage of each constituent if it is a mixture.[13][14][15] A clear hazard warning (e.g., "Corrosive," "Toxic") is also required.[15]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs for temporary storage.[14][15]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[16][17]
-
Storage Conditions : Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8] It is best practice to use secondary containment to prevent spills.[16][18]
-
Time and Volume Limits : A partially filled container can remain in an SAA for up to one year.[14] Once a container is full, it must be moved from the SAA within three days.[14]
Step 5: Final Disposal via Institutional EHS
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Request Pickup : Complete a chemical collection request form as required by your institution.[7]
-
Professional Handling : Do not attempt to transport the waste off-site yourself. Transportation of hazardous materials is regulated by the Department of Transportation (DOT) and must be handled by licensed professionals.[10][19]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.
-
Assess the Hazard : If the spill is large, involves highly concentrated material, or you are unsure how to proceed, call your institution's emergency number or 911.[8]
-
Don Appropriate PPE : For small, manageable spills, trained personnel should don the full PPE outlined in Section 2 before re-entering the area.
-
Contain and Clean : Use appropriate tools and absorbent materials to clean up the spilled solid.[7] Avoid raising dust. Place all cleanup materials into a designated hazardous waste container.[6]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[6] The first rinse of any contaminated glassware or surfaces must be collected as hazardous waste.[20]
-
Report : Report the incident to your supervisor and EHS office, as required by your institution's policy.[7]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Needle.Tube. URL
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- Imidazole SOP: Safety & Handling Procedures. Studylib. URL
- SAFETY DATA SHEET: 1-Imidazole. Fisher Scientific. URL
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- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL
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- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. URL
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- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. URL
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem. URL
- (2-methyl-1-phenyl-1H-imidazol-5-yl)
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Navigating the Safe Handling of (5-phenyl-1H-imidazol-2-yl)methanamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, (5-phenyl-1H-imidazol-2-yl)methanamine and its analogs represent a class of compounds with significant potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both the integrity of your research and the well-being of your team.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from the safety profiles of structurally similar imidazole, methanamine, and aromatic amine derivatives. A conservative approach, assuming hazards aligned with more hazardous analogs, is paramount.
Immediate Safety Profile & Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include:
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe burns.[1][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes.[5][6] |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling.[1][8] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of the skin.[8] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for an additional layer of protection against spills.[9] | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[10] | |
| Respiratory Protection | NIOSH-approved Respirator | May be necessary if working in an area with inadequate ventilation, where dust or aerosols may be generated, or during spill cleanup. Use requires enrollment in a respiratory protection program.[9][10][11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring reproducible results.
1. Preparation and Engineering Controls:
- Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][12]
- Ventilation: Ensure adequate local and general ventilation.[4][5]
- Emergency Equipment: Confirm the immediate availability and functionality of an emergency eyewash station and safety shower within a ten-second travel distance.[7][12]
2. Weighing and Dispensing:
- Solid Form: As a solid, handle in a manner that avoids dust formation.[1][5] Use a spatula for transfers.
- Solution Form: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. During Reaction:
- Closed System: Whenever possible, maintain the reaction in a closed system to prevent the release of vapors or aerosols.
- Temperature Control: Be aware of the compound's melting and boiling points to avoid unintended phase changes that could increase exposure risk.[1]
4. Post-Handling Decontamination:
- Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
- Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][5]
- Surface Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent.
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Waste Streams
Proper waste management is a critical component of the chemical handling lifecycle.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[12]
- Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not empty into drains.[4][5]
- Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid hazardous waste container.
2. Container Management:
- Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.[12]
- Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][12]
3. Final Disposal:
- Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[11]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity.
References
- Carl ROTH.
- Chemos GmbH & Co.KG. (2020, April 20).
- Washington State University.
- Carl ROTH.
- Washington State University.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- Alpha Resources. (2024, September 26).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Chemsrc. (2025, August 25). MSDS: (1H-Benzo[d]imidazol-2-yl)methanamine. [Link]
- Carl ROTH.
- Autech. (2025, December 23). MSDS of (2-Phenyl-1H-imidazol-5-yl)methanol. [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
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- 6. (1H-Benzo[d]imidazol-2-yl)methanamine | CAS#:5805-57-2 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
